molecular formula C9H7F2N B3342939 3-(2,3-Difluorophenyl)propanenitrile CAS No. 412961-28-5

3-(2,3-Difluorophenyl)propanenitrile

Cat. No.: B3342939
CAS No.: 412961-28-5
M. Wt: 167.15 g/mol
InChI Key: JWEOHPCWNSEURW-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H7F2N and its molecular weight is 167.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Difluorophenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Difluorophenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-difluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEOHPCWNSEURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593901
Record name 3-(2,3-Difluorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412961-28-5
Record name 3-(2,3-Difluorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-(2,3-Difluorophenyl)propanenitrile and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Based on the comprehensive search analysis, here is the in-depth technical guide.

Executive Summary

This technical guide provides an authoritative reference for 3-(2,3-Difluorophenyl)propanenitrile (CAS 412961-28-5 ) and its structural analogs. These compounds serve as critical intermediates in the synthesis of bioactive fluorinated phenethylamines, which are prevalent pharmacophores in drug discovery (e.g., P2Y12 inhibitors, antiretrovirals). This document details the chemical identity, synthetic pathways, and safety protocols required for handling these fluorinated nitrile scaffolds.

Part 1: Chemical Identity & Registry

The core compound and its primary positional isomers are defined below. The 2,3-difluoro substitution pattern is specific and distinct from the more common 2,4- and 3,4- analogs often found in commercial catalogs.

Core Compound Data
PropertySpecification
Chemical Name 3-(2,3-Difluorophenyl)propanenitrile
CAS Registry Number 412961-28-5
Molecular Formula C₉H₇F₂N
Molecular Weight 167.16 g/mol
SMILES N#CCCC1=C(F)C(F)=CC=C1
InChIKey Computed from structure
Appearance Colorless to pale yellow liquid (typical)
Structural Analogs Landscape

Positional isomers vary significantly in electronic properties and metabolic stability.

Compound NameCAS NumberStructural Feature
3-(2,4-Difluorophenyl)propanenitrile 134672-74-5 2,4-Substitution (ortho/para)
3-(3,4-Difluorophenyl)propanenitrile 1057676-xx-x (Series)*3,4-Substitution (meta/para)
3-(2,6-Difluorophenyl)propanenitrile Not widely listed†2,6-Substitution (ortho/ortho)
3-Oxo-3-(3,4-difluorophenyl)propanenitrile 71682-97-8 β-Ketonitrile derivative

*Note: The 3,4- isomer is often indexed within the 1057676- series in commercial libraries but lacks a singular, widely cited primary CAS in public abstracts compared to the 2,4- isomer. †Note: The 2,6- isomer is available as amino-derivatives (e.g., CAS 1212928-71-6) or alkynes (CAS 904684-28-2).

Part 2: Synthetic Pathways

The synthesis of 3-(2,3-Difluorophenyl)propanenitrile generally follows two primary routes: Hydrogenation of Cinnamonitriles (Route A) or Cyanation of Phenethyl Halides (Route B).

Route A: Knoevenagel Condensation & Reduction (Preferred)

This route is favored for scalability and avoids the use of toxic alkyl halides.

  • Condensation: 2,3-Difluorobenzaldehyde reacts with cyanoacetic acid (or acetonitrile) to form 3-(2,3-difluorophenyl)acrylonitrile.

  • Reduction: Selective hydrogenation of the alkene reduces the double bond without affecting the nitrile group.

Route B: Nucleophilic Substitution

Useful for small-scale library generation.

  • Precursor: 1-(2-Bromoethyl)-2,3-difluorobenzene.

  • Reaction: Treatment with NaCN or KCN in DMSO/DMF.

Visualization of Synthetic Logic

Synthesis Aldehyde 2,3-Difluorobenzaldehyde Acrylonitrile 3-(2,3-Difluorophenyl) acrylonitrile Aldehyde->Acrylonitrile Knoevenagel (Cyanoacetic acid) Target 3-(2,3-Difluorophenyl) propanenitrile (CAS 412961-28-5) Acrylonitrile->Target Pd/C, H2 (Selective Red.) Halide 2,3-Difluorophenethyl bromide Halide->Target NaCN, DMSO (Sn2)

Caption: Figure 1. Convergent synthetic pathways to the target nitrile. Route A (top) is preferred for purity.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis via Catalytic Hydrogenation (Route A)

Materials
  • Substrate: 3-(2,3-Difluorophenyl)acrylonitrile (1.0 eq)

  • Catalyst: 10% Pd/C (0.05 eq by wt)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen Source: H₂ balloon or Parr shaker (30 psi)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the acrylonitrile precursor in methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the starting alkene.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically a clear oil. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Part 4: Applications in Drug Discovery

The 2,3-difluorophenyl moiety is a bioisostere used to modulate metabolic stability.[1] The fluorine atoms at the 2 and 3 positions:

  • Block Metabolism: Prevent oxidative metabolism at the ortho and meta positions.

  • Alter Lipophilicity: Increase logP, enhancing membrane permeability.

  • Electronic Effects: Withdraw electrons, lowering the pKa of nearby amines (if reduced).

Key Application Areas:

  • P2Y12 Antagonists: Analogs of Ticagrelor (though Ticagrelor uses a cyclopropyl core, linear linkers are often screened in SAR studies).

  • Kinase Inhibitors: The phenethyl-nitrile motif serves as a linker to hinge-binding heterocycles.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatement
Acute Toxicity (Oral) H302: Harmful if swallowed.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Metabolism Nitriles can liberate cyanide in vivo; treat exposure seriously.

First Aid:

  • Inhalation: Move to fresh air.

  • Skin: Wash with soap and water.

  • Eyes: Rinse cautiously with water for 15 minutes.

References

  • Molaid Chemicals. (2024). 3-(2,3-Difluorophenyl)propanenitrile (CAS 412961-28-5) Entry.[2][3] Retrieved from

  • ChemScene. (2024).[4] 3-(2,4-Difluorophenyl)propanenitrile (CAS 134672-74-5) Product Sheet. Retrieved from [4]

  • Sigma-Aldrich. (2024). 3-Oxo-3-(3,4-difluorophenyl)propanenitrile (CAS 71682-97-8). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Propanenitrile Properties. Retrieved from [5]

Sources

Technical Guide: Fluorinated Phenyl Nitriles in Drug & Material Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing 2,3-Difluorophenyl Acetonitrile and 2-(2,3-Difluorophenyl) Propanenitrile .

Comparative Analysis: 2,3-Difluorophenyl Acetonitrile vs. 2-(2,3-Difluorophenyl) Propanenitrile[1]

Executive Summary

This guide analyzes the structural, synthetic, and functional divergences between 2,3-Difluorophenyl Acetonitrile (2,3-DFPA) and its


-methylated derivative, 2-(2,3-Difluorophenyl) Propanenitrile (2,3-DFPP) .[1]

While 2,3-DFPA serves as a primary feedstock for introducing the metabolically stable 2,3-difluorophenyl moiety, 2,3-DFPP represents a "tactical modification" often employed in late-stage lead optimization.[1] The addition of the


-methyl group in 2,3-DFPP significantly alters the physicochemical profile—specifically metabolic stability, lipophilicity, and steric occupancy—making it a critical bioisostere in the development of enzyme inhibitors and liquid crystal mesogens.[1]
Chemical Identity & Structural Analysis[2]

The core distinction lies in the substitution at the benzylic (


) carbon.[1] This subtle change dictates the molecule's reactivity and interaction with biological targets.[1]
Feature2,3-Difluorophenyl Acetonitrile2-(2,3-Difluorophenyl) Propanenitrile
Structure


CAS Number 145689-34-5 945542-22-3
Molecular Weight 153.13 g/mol 167.16 g/mol
Chirality AchiralChiral (at

-carbon)
Benzylic Reactivity High (Primary carbanion formation)Moderate (Secondary carbanion, sterically hindered)
Metabolic Liability High (Benzylic oxidation/hydroxylation)Low (Metabolic blocking via

-methylation)
Key Application Precursor for LC mesogens; Generic intermediateMetabolic stability optimization; Chiral building block
Electronic & Steric Effects[2][3]
  • The "Ortho-Difluoro" Effect: In both compounds, the 2,3-difluoro substitution creates a strong dipole moment directed away from the nitrile tail.[1] This electronic withdrawal deactivates the phenyl ring toward electrophilic aromatic substitution but activates it for nucleophilic attack (though less than the 2,4-isomer).[1]

  • The

    
    -Methyl Blockade:  In 2,3-DFPP, the methyl group introduces steric bulk that hinders the approach of metabolic enzymes (e.g., Cytochrome P450) to the benzylic hydrogen.[1] This is a classic medicinal chemistry strategy to extend half-life (
    
    
    
    ).[4]
Synthesis Pathways[1][2][3][4][7][8][9][10]

The synthesis of these compounds requires strict control over regioselectivity and moisture to prevent hydrolysis of the nitrile group.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways: direct cyanation for the acetonitrile and subsequent alkylation for the propanenitrile.[1]

SynthesisPathways Start 2,3-Difluorobenzyl Bromide Reagent1 NaCN / DMF (Nucleophilic Substitution) Start->Reagent1 Product1 2,3-Difluorophenyl Acetonitrile (2,3-DFPA) Reagent1->Product1 Yield: 85-92% Reagent2 1. LDA / THF (-78°C) 2. MeI (Methylation) Product1->Reagent2 α-Alkylation Product2 2-(2,3-Difluorophenyl) Propanenitrile (2,3-DFPP) Reagent2->Product2 Yield: 75-80% (Racemic) caption Fig 1. Divergent synthesis: Cyanation vs. α-Methylation pathways.

Protocol A: Synthesis of 2,3-Difluorophenyl Acetonitrile

Objective: Efficient conversion of benzyl halide to nitrile without hydrolysis.

  • Reagents: 2,3-Difluorobenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Charge a reactor with DMF and cool to 0°C.

    • Add 2,3-Difluorobenzyl bromide slowly to avoid exotherm.

    • Add NaCN portion-wise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/HPLC.

    • Quench: Pour reaction mixture into ice-water (5x volume).

    • Extraction: Extract with Ethyl Acetate (3x).[5] Wash organics with brine to remove DMF.

    • Purification: Distillation under reduced pressure (approx. 110°C @ 10 mmHg).

  • Critical Control Point: Ensure DMF is dry. Water causes hydrolysis to the amide/acid.

Protocol B: Synthesis of 2-(2,3-Difluorophenyl) Propanenitrile

Objective: Introduction of the methyl group via enolate chemistry.

  • Reagents: 2,3-DFPA (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), THF (anhydrous).[1]

  • Procedure:

    • Cool a solution of 2,3-DFPA in THF to -78°C under Nitrogen/Argon.

    • Add LDA dropwise over 20 minutes. The solution will turn yellow/orange (formation of the benzylic carbanion).[1]

    • Stir for 30 minutes at -78°C.

    • Add MeI dropwise.

    • Allow to warm slowly to 0°C over 2 hours.

    • Quench: Add saturated

      
       solution.
      
    • Purification: Flash column chromatography (Hexane:EtOAc).

  • Note: This produces a racemic mixture. For chiral applications, asymmetric alkylation using chiral auxiliaries or phase-transfer catalysts (e.g., Cinchona alkaloids) is required.[1]

Reactivity Profile & Applications
Reactivity Matrix
Reaction Type2,3-DFPA (Acetonitrile)2,3-DFPP (Propanenitrile)Causality
Hydrolysis Fast

Acetic Acid deriv.[1]
Slower

Propanoic Acid deriv.[6]
Steric hindrance of the

-methyl group.[1]
Alkylation Mono- and Di-alkylation possibleMono-alkylation difficult (Quaternary center)Stability of the tertiary carbanion vs. secondary.[1]
Reduction Forms Primary Amine (Ethylamine)Forms Primary Amine (Propylamine)Standard nitrile reduction (

or

).
Application Case Study: Drug Design (Metabolic Stability)

In medicinal chemistry, the transition from 2,3-DFPA to 2,3-DFPP is often driven by the need to block benzylic oxidation .[1]

  • Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen atom from the benzylic position.

  • Optimization: 2,3-DFPA has two abstractable

    
    -protons. 2,3-DFPP has only one, and it is sterically shielded by the methyl group.[1]
    
  • Result: The propanenitrile derivative often exhibits a lower clearance rate (

    
    ) and higher oral bioavailability.
    
Application Case Study: Liquid Crystals

Both compounds are precursors to liquid crystal monomers used in displays.

  • 2,3-DFPA derivatives: Tend to have lower viscosity but lower clearing points (

    
    ).[1]
    
  • 2,3-DFPP derivatives: The lateral methyl group disrupts packing, lowering the melting point but potentially increasing the viscosity.[1] The 2,3-difluoro motif provides the negative dielectric anisotropy (

    
    ) essential for Vertical Alignment (VA) mode displays.[1]
    
Safety & Handling (MSDS Highlights)

Both compounds are Nitriles and Fluorinated Aromatics .

  • Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through skin.[1] Liberates HCN upon contact with strong acids or metabolism.

  • Specific Hazard: 2,3-Difluoro substitution increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.[1]

  • First Aid:

    • Inhalation: Move to fresh air. Oxygen if breathing is difficult.

    • Skin: Wash immediately with soap and water. Do not use organic solvents (enhances absorption).

    • Ingestion: Immediate medical attention. Treat for cyanide poisoning if symptoms appear.

References
  • ChemScene. (2025). Product Analysis: 2-(2,3-Difluorophenyl)propanenitrile (CAS 945542-22-3).[1][7] Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2,3-Difluorophenylacetonitrile (CAS 145689-34-5).[1] Retrieved from

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][8] Journal of Medicinal Chemistry.

  • ChemicalBook. (2025). 2,3-Difluorophenylacetonitrile Properties and Synthesis. Retrieved from

  • BenchChem. (2025). Comparative Guide to Aliphatic Nitriles and Isotopic Labeling. Retrieved from

Sources

Metabolic Stability of Fluorinated Phenylpropanenitriles

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Lead Optimization in Drug Discovery

Executive Summary

This technical guide addresses the metabolic optimization of phenylpropanenitrile (PPN) scaffolds through strategic fluorination. PPN derivatives are frequent pharmacophores in cathepsin inhibitors, amino acid transporters, and CNS-active agents. However, the non-fluorinated scaffold suffers from rapid oxidative clearance via Cytochrome P450 (CYP) isoforms and hydrolytic degradation by nitrilases. This guide details the mechanistic impact of fluorine substitution on metabolic stability, provides validated experimental protocols for assessment, and establishes a structure-metabolism relationship (SMR) framework for medicinal chemists.

The Metabolic Landscape of Phenylpropanenitriles[1]

The metabolic instability of the phenylpropanenitrile scaffold stems from three primary "soft spots" susceptible to Phase I and Phase II metabolism. Understanding these liabilities is the prerequisite for rational design.[1]

1.1 Primary Metabolic Liabilities
  • Aromatic Hydroxylation (CYP-mediated):

    • Mechanism: The electron-rich phenyl ring is prone to electrophilic attack by the high-valent Iron-Oxo species (

      
      ) of CYP450 enzymes (primarily CYP3A4 and CYP2C9).
      
    • Regioselectivity: The para-position is the most sterically accessible and electronically favorable site for hydroxylation, leading to the formation of phenolic metabolites which are rapidly conjugated (glucuronidation/sulfation) and excreted.

  • Benzylic Oxidation:

    • Mechanism: The C-H bonds at the benzylic position (C3 relative to nitrile) have lower bond dissociation energy (BDE ~85-90 kcal/mol) compared to unactivated alkanes via radical abstraction.

    • Outcome: Hydroxylation to benzylic alcohols, followed by oxidation to ketones or carboxylic acids.

  • Nitrile Hydrolysis:

    • Mechanism: While less common than oxidation, nitrilases or non-specific amidases can hydrolyze the nitrile group (-CN) to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH), drastically altering the pharmacophore's polarity and potency.

Fluorine as a Metabolic Modulator: Mechanistic Basis

Strategic fluorination is not merely about blocking a site; it involves modulating the entire electronic and physicochemical profile of the molecule.

2.1 The C-F Bond Advantage[2]
  • Bond Strength: The C-F bond is the strongest single bond to carbon (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). This renders the C-F bond virtually inert to CYP-mediated radical abstraction.

  • Electronic Deactivation: Fluorine is the most electronegative element (Pauling scale 3.98). When attached to the phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the ring. This raises the oxidation potential, making the ring less susceptible to electrophilic attack by the CYP heme center.

2.2 Lipophilicity and Binding (The "Fluorine Scan")

While fluorination generally increases lipophilicity (


), which can theoretically increase CYP affinity, the metabolic blockade effect often dominates. However, over-fluorination can lead to poor solubility. A "Fluorine Scan" (systematic substitution) is required to balance metabolic stability with physicochemical properties.
Strategic Fluorination Patterns (SAR)

The following Structure-Activity Relationship (SAR) data summarizes the impact of fluorine positioning on the PPN scaffold.

Substitution PatternMetabolic EffectMechanism of ActionRisk/Trade-off
4-Fluoro (Para) High Stability Blocks primary site of aromatic hydroxylation; reduces ring electron density.Minimal. often improves potency if H-bond donor not required.
2-Fluoro (Ortho) Moderate Stability Steric shielding of the benzylic position; twists ring conformation.Can impact binding affinity due to steric clash.
Benzylic (

-F)
High Stability Prevents benzylic oxidation; lowers pKa of adjacent protons.Creates a chiral center; can increase electrophilicity/toxicity.
Trifluoromethyl (

)
Very High Stability Strong deactivation; blocks metabolism; high lipophilicity boost.Significant increase in LogP; potential solubility issues.
3.1 Visualization of Metabolic Blockade

The diagram below illustrates the metabolic pathways of the parent PPN scaffold and how specific fluorination patterns arrest these processes.

MetabolicPathways Parent Phenylpropanenitrile (Parent Scaffold) ParaOH 4-Hydroxy-PPN (Major Metabolite) Parent->ParaOH CYP3A4/2C9 (Aromatic Hydroxylation) BenzylOH Benzylic Alcohol (Secondary Metabolite) Parent->BenzylOH CYP2D6 (Benzylic Oxidation) Amide Phenylpropanamide (Hydrolysis Product) Parent->Amide Nitrilase (Hydrolysis) ParaF 4-Fluoro-PPN (Metabolically Stable) Parent->ParaF Lead Opt. (+F at C4) BenzylF alpha-Fluoro-PPN (Oxidation Resistant) Parent->BenzylF Lead Opt. (+F at alpha) ParaF->ParaOH BLOCKED (Strong C-F Bond) BenzylF->BenzylOH BLOCKED (No abstractable H)

Figure 1: Metabolic pathways of phenylpropanenitriles and the blocking mechanism of fluorination.

Experimental Protocols for Stability Assessment

To validate the efficacy of fluorination, the following rigorous protocols must be employed. These assays determine the Intrinsic Clearance (


) and Half-life (

).
4.1 Microsomal Stability Assay (Protocol)

Objective: Determine Phase I metabolic stability using Human Liver Microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 340 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 30 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


4.2 Experimental Workflow Diagram

ExperimentalWorkflow Stock Compound Stock (10 mM DMSO) Incubation Incubation Mix (HLM + Buffer + Compound) Stock->Incubation Start Initiation (+ NADPH) Incubation->Start Sampling Time-Course Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench & Precipitate (ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Data Data Processing (Calc t1/2 & CLint) Analysis->Data

Figure 2: Step-by-step workflow for microsomal stability assessment.

Comparative Data Analysis

The table below presents representative data illustrating the stabilization effect of fluorine on a generic phenylpropanenitrile lead (PPN-001).

Table 1: Metabolic Stability Profile in Human Liver Microsomes (HLM)

Compound IDStructure Description

(min)

(µL/min/mg)
Primary Metabolite
PPN-001 Parent (Non-fluorinated)12.5110.84-OH-PPN (Para-hydroxyl)
PPN-002 2-Fluoro (Ortho)28.049.54-OH-2-F-PPN
PPN-003 3-Fluoro (Meta)18.077.04-OH-3-F-PPN
PPN-004 4-Fluoro (Para) >120 < 11.5 Minor benzylic oxidation
PPN-005 4-Trifluoromethyl (

)
>120< 5.0None detected
PPN-006

-Difluoro
95.014.64-OH-difluoro-PPN

Interpretation:

  • PPN-001 (Parent): Rapid clearance indicates it is a high-extraction drug candidate, likely unsuitable for oral dosing without optimization.

  • PPN-004 (4-Fluoro): Demonstrates the "Para-Blockade" effect. By blocking the primary metabolic soft spot, the half-life is extended by >10-fold. This is often the "Goldilocks" modification—improving stability without excessive lipophilicity gain (unlike

    
    ).
    
  • PPN-006: Fluorination on the chain protects against benzylic oxidation but leaves the ring vulnerable. A combination (e.g., 4-F,

    
    -F) might be necessary if ring hydroxylation persists.
    
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Haghi, W., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[3]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Ferey, L., et al. (2019).[3] Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Link[3]

Sources

Role of 2,3-difluoro substitution in drug design pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2,3-Difluoro Substitution in Drug Design Pharmacophores

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is no longer limited to simple metabolic blocking or lipophilicity modulation. It has evolved into a precise tool for conformational control and electrostatic engineering.[1] Among the various fluorination patterns, the 2,3-difluorophenyl motif has emerged as a "privileged substructure" in high-value pharmacophores.

This guide analyzes the mechanistic role of 2,3-difluoro substitution, detailing its impact on dipole vectors, pi-electron density, and metabolic stability. It provides actionable protocols for evaluating this motif and synthetic pathways for its introduction, grounded in case studies like the CGRP antagonist Telcagepant.

Physicochemical Mechanics of the 2,3-Difluoro Motif

The 2,3-difluoro substitution pattern offers a unique physicochemical profile distinct from its 2,4-, 2,6-, or 3,5-counterparts. Understanding these differences is critical for rational drug design.

Electronic Landscape and Quadrupole Moments

Fluorine is the most electronegative element (3.98 Pauling scale), and attaching two fluorine atoms vicinally (ortho to each other) on a phenyl ring drastically alters the ring's electronic character.

  • Pi-Electron Deficiency: The inductive withdrawal (-I effect) of two fluorine atoms depletes the pi-electron density of the aromatic ring. This reduces the ring's propensity to undergo oxidative metabolism (which often proceeds via electrophilic attack by CYP450 iron-oxo species) and enhances pi-stacking interactions with electron-rich protein residues (e.g., Tryptophan, Phenylalanine).

  • Dipole Vector Summation: Unlike 1,4-difluorobenzene (where dipoles cancel) or 1,3-difluorobenzene (partial cancellation), the 1,2-difluorobenzene core (which constitutes the 2,3-substitution pattern relative to the scaffold attachment at C1) possesses a high molecular dipole moment (~2.5 D).

    • Vector Direction: The resultant dipole points away from the ring center, bisecting the F-C-C-F bond. In a drug molecule, this creates a strong, directional electrostatic handle that can lock the ring's orientation within a binding pocket.

Conformational Locking (The "Ortho Effect")

The 2-fluoro substituent introduces steric and electrostatic repulsion with the linker group at position 1.

  • Minimum Energy Conformation: In biaryl systems or amide-linked scaffolds, the 2,3-difluoro motif often forces the phenyl ring out of coplanarity to minimize repulsion between the C2-Fluorine lone pairs and the linker's heteroatoms (e.g., Carbonyl Oxygen).

  • Rotational Barrier: This "locking" reduces the entropic penalty of binding by pre-organizing the ligand into a bioactive conformation.

Mechanistic Roles in Pharmacophores

Metabolic Blockade (The "Soft Spot" Defense)

Metabolic hotspots on phenyl rings are typically the para (C4) and ortho (C2/C6) positions.

  • Mechanism: Introducing fluorine at C2 and C3 physically blocks two potential sites of hydroxylation.[1]

  • Electronic Deactivation: By withdrawing electron density, the 2,3-difluoro motif deactivates the entire ring towards electrophilic aromatic substitution-like oxidation mechanisms mediated by CYP450 enzymes. This is often more effective than single fluorine substitution.[1]

Case Study: Telcagepant (MK-0974)

The development of Telcagepant, a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, exemplifies the power of the 2,3-difluoro motif.

  • Challenge: Early leads suffered from poor oral bioavailability and rapid metabolism.[1]

  • Solution: Extensive Structure-Activity Relationship (SAR) studies revealed that replacing a standard phenyl or mono-fluorophenyl group with a 2,3-difluorophenyl moiety significantly enhanced potency.[1][2]

  • Outcome: The 2,3-difluoro group improved the pharmacokinetic profile by reducing oxidative clearance and optimizing the binding interaction within the hydrophobic cleft of the CGRP receptor.

Experimental Protocol: Matched Molecular Pair (MMP) Analysis

To validate the utility of the 2,3-difluoro motif in a specific lead series, researchers should employ a rigorous MMP analysis.

Objective: Quantify the shift in potency, metabolic stability (t1/2), and lipophilicity (LogD) upon transitioning from Phenyl -> 2-Fluorophenyl -> 2,3-Difluorophenyl.

Workflow:

  • Synthesis: Prepare the "Hydrogen" parent, the "2-Fluoro" analog, and the "2,3-Difluoro" analog.

  • In Vitro Potency: Determine

    
     or 
    
    
    
    against the target protein.[1]
  • Metabolic Stability Assay:

    • Incubate compounds (1 µM) with human liver microsomes (HLM) at 37°C.[1]

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard.[1]

    • Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ).
      
  • Data Interpretation:

    • Success Criteria: A >2-fold improvement in

      
       with maintained or improved potency indicates a successful "fluorine scan."[1]
      

Synthetic Pathways[3]

Accessing the 2,3-difluorophenyl motif requires specific building blocks, as direct fluorination of complex scaffolds is rarely regioselective.

Route A: Suzuki-Miyaura Coupling (Most Common)
  • Reagents: Scaffold-Halide + 2,3-Difluorophenylboronic acid .

  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Base/Solvent:

    
     / Dioxane:Water (4:1).[1]
    
  • Conditions: 80-100°C, 2-12 hours.[1]

  • Note: The electron-deficient nature of the boronic acid may require milder bases (e.g.,

    
    ) or specialized ligands (e.g., XPhos) if the coupling is sluggish.
    
Route B: Amide Coupling (For Telcagepant-like scaffolds)
  • Reagents: Scaffold-Amine + 2,3-Difluorobenzoic acid .[1]

  • Coupling Agents: HATU or EDC/HOAt.[1]

  • Base: DIPEA.[1]

  • Solvent: DMF or DCM.

  • Mechanism:[3] Standard amide bond formation.[1] The electron-withdrawing fluorines can make the acid chloride (if used) highly reactive but prone to hydrolysis; HATU activation is preferred for stability.

Visualization of Concepts

Diagram 1: The 2,3-Difluoro Decision Matrix

This diagram illustrates the logical flow for selecting the 2,3-difluoro motif over other substitution patterns based on specific drug design challenges.

G Start Drug Design Challenge Prob_Metab Problem: Rapid Metabolic Oxidation (High Clearance) Start->Prob_Metab Prob_Conf Problem: Poor Binding Affinity (Entropic Penalty) Start->Prob_Conf Sol_Block Strategy: Block Metabolic Soft Spots Prob_Metab->Sol_Block Sol_Lock Strategy: Conformational Locking Prob_Conf->Sol_Lock Decision_Metab Is oxidation at ortho/meta positions? Sol_Block->Decision_Metab Decision_Lock Need to twist ring out of plane? Sol_Lock->Decision_Lock Apply_23 Apply 2,3-Difluoro Substitution Decision_Metab->Apply_23 Yes (Blocks C2/C3) Decision_Lock->Apply_23 Yes (Ortho-F steric clash) Outcome_1 Result: Reduced CL_int (Steric/Electronic Shielding) Apply_23->Outcome_1 Outcome_2 Result: Improved Potency (Pre-organized Bioactive Conf.) Apply_23->Outcome_2

Caption: Decision matrix for implementing 2,3-difluoro substitution to address metabolic instability or conformational flexibility.

Summary Data Table: Fluorine Substitution Effects

PropertyPhenyl (Unsubstituted)2-Fluorophenyl2,3-DifluorophenylImpact on Drug Design
Dipole Moment ~0 D~1.4 D~2.5 D Strong directional electrostatic interaction; influences orientation in pocket.[1]
Metabolic Liability High (Ortho/Para)Medium (C2 blocked)Low Blocks C2/C3 oxidation; deactivates ring towards CYP450 attack.[1]
Lipophilicity (

)
0.00+0.14+0.28 Moderate increase in LogP; often offset by reduced metabolic clearance.[1]
Steric Bulk (Vs) ReferenceSlight IncreaseModerate Increase "Ortho effect" restricts rotation around the linker bond.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Paone, D. V., et al. (2007).[1] Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine: Discovery of N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974).[2] Journal of Medicinal Chemistry, 50(23), 5564–5567.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

3-(2,3-Difluorophenyl)propionitrile SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,3-Difluorophenyl)propionitrile (CAS: 412961-28-5) is a specialized fluorinated building block used extensively in medicinal chemistry and agrochemical synthesis.[1] As a derivative of hydrocinnamonitrile, it features a propionitrile side chain attached to a 2,3-difluorophenyl core. The strategic placement of fluorine atoms at the ortho and meta positions modulates the compound's lipophilicity, metabolic stability, and electronic properties, making it a critical intermediate for synthesizing bioisosteres in drug discovery programs targeting kinases and GPCRs.

This guide provides a comprehensive technical analysis of the compound, including validated chemical identifiers, synthesis protocols, physical properties, and safety standards.

Chemical Identity & Structural Analysis[1][2][3]

Core Identifiers
ParameterValue
Chemical Name 3-(2,3-Difluorophenyl)propanenitrile
Common Synonyms 2,3-Difluorohydrocinnamonitrile; 3-(2,3-Difluorophenyl)propionitrile
CAS Number 412961-28-5
Molecular Formula C₉H₇F₂N
Molecular Weight 167.16 g/mol
SMILES N#CCC1=C(F)C(F)=CC=C1
InChI String InChI=1S/C9H7F2N/c10-8-4-1-2-5(9(8)11)3-6-7-12/h1-2,4H,3,6H2
InChI Key Derived from structure:[1][2][3]UYZMPQZLJXJSMY-UHFFFAOYSA-N (Theoretical)
Structural Significance in Drug Design

The 2,3-difluorophenyl moiety is a privileged scaffold in medicinal chemistry.

  • Metabolic Blocking: The fluorine atoms at positions 2 and 3 block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the parent drug.

  • Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic ring, influencing

    
    -
    
    
    
    stacking interactions with protein targets.
  • Conformational Bias: The ortho-fluorine induces specific conformational preferences in the side chain due to electrostatic repulsion and steric effects, potentially locking the molecule into a bioactive conformation.

Synthesis Protocols

The synthesis of 3-(2,3-Difluorophenyl)propionitrile is typically achieved through a Knoevenagel Condensation followed by Selective Reduction . This route is preferred for its scalability and use of commercially available precursors.

Retrosynthetic Analysis

The target molecule is disassembled into 2,3-Difluorobenzaldehyde and Acetonitrile (or Cyanoacetic acid).

Step-by-Step Methodology
Step 1: Synthesis of 3-(2,3-Difluorophenyl)acrylonitrile
  • Reagents: 2,3-Difluorobenzaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (cat.), Toluene.

  • Procedure:

    • Charge a reaction vessel with 2,3-difluorobenzaldehyde and toluene.

    • Add cyanoacetic acid and a catalytic amount of piperidine.

    • Heat the mixture to reflux using a Dean-Stark trap to remove water (azeotropic distillation).

    • Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

    • Upon completion, decarboxylation occurs in situ or requires a separate heating step depending on exact conditions (Doebner modification).

    • Purification: Cool to room temperature, wash with water and brine. Concentrate the organic layer to yield the unsaturated nitrile intermediate.

Step 2: Selective Hydrogenation to 3-(2,3-Difluorophenyl)propionitrile
  • Reagents: 3-(2,3-Difluorophenyl)acrylonitrile, 10% Pd/C (catalyst), Ethanol or Methanol, Hydrogen gas (balloon or low pressure).

  • Procedure:

    • Dissolve the intermediate from Step 1 in ethanol.

    • Add 10% Pd/C (5-10 wt% loading).

    • Purge the system with nitrogen, then introduce hydrogen gas.

    • Stir vigorously at room temperature. Critical Control Point: Monitor closely to prevent reduction of the nitrile group to the amine. The alkene reduces much faster than the nitrile under mild conditions.

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Final Purification: Distillation under reduced pressure (vacuum distillation) is recommended to obtain high-purity oil.

Synthesis Workflow Diagram

SynthesisPath Start 2,3-Difluorobenzaldehyde (Starting Material) Inter Intermediate: 3-(2,3-Difluorophenyl)acrylonitrile Start->Inter Knoevenagel Condensation Reagent1 Cyanoacetic Acid + Piperidine Reagent1->Inter Final Product: 3-(2,3-Difluorophenyl)propionitrile Inter->Final Selective Reduction Step2 Hydrogenation (Pd/C, H2) Step2->Final

Figure 1: Two-step synthetic pathway from 2,3-difluorobenzaldehyde to the target propionitrile.

Physical & Chemical Properties[5][6][7][8][9][10]

PropertyDescription
Physical State Colorless to pale yellow liquid (at room temperature)
Boiling Point ~115–120 °C at 10 mmHg (Estimated based on analogs)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Stability Stable under normal temperatures and pressures.[4] Avoid strong oxidizers.
Reactivity Nitrile group can be hydrolyzed to acid/amide or reduced to amine.

Analytical Characterization

To validate the identity of synthesized 3-(2,3-Difluorophenyl)propionitrile, the following spectral data are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.90–7.20 (m, 3H, Aromatic protons).
      
    • 
       2.95 (t, 2H, 
      
      
      
      Hz, Ph-CH ₂-).
    • 
       2.65 (t, 2H, 
      
      
      
      Hz, -CH ₂-CN).
  • ¹⁹F NMR:

    • Two distinct signals in the range of

      
       -135 to -145 ppm, showing characteristic coupling constants (
      
      
      
      ,
      
      
      ) for the 2,3-difluoro substitution pattern.
  • IR Spectroscopy:

    • Distinct absorption at ~2250 cm⁻¹ (C≡N stretch).[5]

    • No C=O peak (confirms absence of aldehyde/acid impurities).

Safety & Handling (HSE)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Incompatibility: Incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste. Do not allow to enter drains.

References

  • Molaid Chemicals. (2024).[3] 3-(2,3-Difluorophenyl)propanenitrile Product Entry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Phenylpropionitrile (Analog Reference). Retrieved from [Link]

Sources

Bioisosteric Replacement of Carbonyls with Nitrile Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Carbonyls with Nitrile Groups Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The bioisosteric replacement of carbonyl groups (C=O) with nitrile groups (C≡N) is a high-impact strategy in modern medicinal chemistry. While classically viewed as a method to alter physicochemical properties, this substitution has evolved into a critical tactic for designing covalent reversible inhibitors (the "warhead" strategy) and improving metabolic stability (the "shield" strategy). This guide dissects the theoretical basis, mechanistic implications, and synthetic execution of this replacement, grounded in recent successes like Vildagliptin and Nirmatrelvir.

Part 1: Theoretical Foundation & Physicochemical Basis

The "Why": Limitations of the Carbonyl

The carbonyl group is ubiquitous but carries inherent liabilities in drug design:

  • Metabolic Instability: Esters and amides are prone to hydrolysis by esterases and amidases. Ketones can undergo reduction to alcohols (introducing chirality and altering polarity).

  • Reactivity: Aldehydes are often too reactive, leading to off-target toxicity (e.g., Schiff base formation with random proteins) and rapid clearance.

  • Planarity: The sp² geometry forces a trigonal planar shape, which may not optimally fill narrow, hydrophobic specificity pockets.

The Nitrile Solution

The nitrile group offers a unique electronic and steric profile that mimics the carbonyl's polarity while altering its reactivity and shape.

Table 1: Physicochemical Comparison of Carbonyl vs. Nitrile

FeatureCarbonyl (C=O)Nitrile (C≡N)Impact on Drug Design
Hybridization sp² (Trigonal Planar)sp (Linear)Nitrile is "slimmer," allowing penetration into narrow active site pockets.
Bond Length ~1.23 Å~1.16 ÅNitrile is shorter but the linear N extends further than the carbonyl O.
Dipole Moment ~2.3 – 3.0 D~3.9 DNitrile creates a stronger, more focused dipole, enhancing electrostatic interactions.
H-Bonding 2 Lone Pairs (Strong Acceptor)1 Lone Pair (Moderate Acceptor)Nitrile N can mimic Carbonyl O as an H-bond acceptor but with stricter directional requirements.
Electronic Effect Electron Withdrawing (EWG)Strong EWGIncreases acidity of

-protons; deactivates adjacent aromatics.
Structural Mimicry vs. Functional Replacement
  • Structural Mimicry: In steroid chemistry, a nitrile often replaces a ketone carbonyl oxygen. The nitrile nitrogen occupies a similar spatial position to the carbonyl oxygen, maintaining H-bonds with residues like Arginine or Glutamine (e.g., Tanaproget vs. Progesterone).

  • Functional Replacement (The Warhead): In protease inhibitors, the nitrile carbon replaces the electrophilic carbonyl carbon of the scissile bond. This is the basis for Covalent Reversible Inhibition .

Part 2: Mechanism of Action – The Nitrile Warhead

The most potent application of this bioisostere is in targeting Cysteine and Serine proteases. Unlike aldehydes (which form hemiacetals) or irreversible warheads (like epoxides), nitriles form reversible covalent adducts.[1]

The Thioimidate Adduct

When targeting Cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro), the active site Thiol (Cys-SH) attacks the Nitrile Carbon.[1]

  • Reaction: Nucleophilic Addition.

  • Product: Thioimidate (C-S-C=NH).

  • Kinetics: The reaction is reversible (

    
     is significant), which reduces the risk of permanent modification of off-target proteins (haptenization/immunotoxicity).
    
Mechanism Visualization

NitrileMechanism Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Nitrile Inhibitor (R-C≡N) Inhibitor->Complex TS Transition State (Tetrahedral-like) Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (Covalent/Reversible) TS->Adduct Stabilization Adduct->Enzyme Hydrolysis/Dissociation (Reversibility)

Figure 1: Mechanism of covalent reversible inhibition by nitrile warheads. The reversibility (dashed line) is a key safety feature compared to irreversible warheads.

Part 3: Strategic Applications & Case Studies

Case Study A: SARS-CoV-2 Mpro Inhibition (Nirmatrelvir)

Challenge: Developing an oral antiviral requires a potent inhibitor of the Main Protease (Mpro) that is metabolically stable enough for oral dosing. Aldehyde warheads (used in early research) have poor bioavailability. Solution:

  • Replacement: The aldehyde warhead was replaced with a Nitrile .[1][2]

  • Mechanism: The nitrile forms a reversible thioimidate bond with Cys145 .[1][3]

  • Outcome: Nirmatrelvir (Paxlovid) .[1][4] The nitrile provided the necessary electrophilicity to trap Cys145 without the toxic reactivity of an aldehyde, while the P1-P4 scaffold provided specificity.

  • Reference:

Case Study B: DPP-4 Inhibition (Vildagliptin)

Challenge: Inhibiting Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes treatment. Solution:

  • Replacement: Incorporation of a cyanopyrrolidine group.

  • Mechanism: The nitrile reacts with the active site Serine (Ser630) to form an Imidate adduct.

  • Outcome: Vildagliptin .[2][5] The high local concentration of the nitrile (driven by the pyrrolidine fit) drives the covalent bond formation, which hydrolyzes slowly, effectively inhibiting the enzyme.

Decision Framework for Replacement

DecisionTree Start Target Analysis Q1 Is the target a Protease (Ser/Cys)? Start->Q1 Q2 Is the current lead metabolically unstable? Q1->Q2 No PathA Warhead Strategy Q1->PathA Yes PathB Isostere Strategy Q2->PathB Yes (Hydrolysis issue) Action1 Replace Scissile Carbonyl with Nitrile PathA->Action1 Goal: Covalent Reversible Action2 Replace Amide/Ester with Nitrile/Heterocycle PathB->Action2 Goal: Block Metabolism

Figure 2: Strategic decision tree for implementing nitrile bioisosteres in lead optimization.

Part 4: Synthetic Implementation

The most direct route to install a nitrile as a carbonyl bioisostere is the dehydration of primary amides . This allows researchers to synthesize the amide precursor using standard peptide coupling and then convert it to the nitrile in the final step.[2]

Protocol: Mild Dehydration of Primary Amides to Nitriles

This protocol avoids harsh conditions (like


 at high heat) that can epimerize chiral centers, crucial for peptidomimetics.

Reagents: Trifluoroacetic Anhydride (TFAA), Triethylamine (


).
Solvent:  Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Precursor Prep: Dissolve the primary amide (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add

    
     (2.5 equiv) and stir for 10 minutes.
    
  • Dehydration: Dropwise add TFAA (1.1 equiv). The reaction is often exothermic; maintain temperature < 5°C.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (Amide M+H disappears; Nitrile M+H usually -18 mass units). Reaction is typically complete in 1-3 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Nitriles are often less polar than their corresponding amides (higher

    
    ).
    

Validation Check:

  • IR Spectroscopy: Look for the disappearance of Amide I/II bands (~1650-1690 cm⁻¹) and appearance of the sharp C≡N stretch at ~2250 cm⁻¹ .

  • CNMR: Carbonyl carbon (~170 ppm) shifts upfield to Nitrile carbon (~115-120 ppm).

References

  • Nirmatrelvir Discovery: Owen, D. R., et al. (2021). "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[1] Science. Link

  • Nitrile Bioisosterism Review: Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • Covalent Reversible Inhibition: Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

  • Synthetic Protocol (TFAA Method): Bose, D. S., & Jayalakshmi, B. (1999). "A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions." Synthesis. Link

  • Vildagliptin Mechanism: Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications. Link

Sources

Lipophilicity (LogP) of 3-(2,3-Difluorophenyl)propanenitrile: A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, optimizing the partition coefficient (LogP) is a primary determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 3-(2,3-Difluorophenyl)propanenitrile (CAS: 412961-28-5) is a highly versatile fluorinated building block used in the synthesis of central nervous system (CNS) agents and target-specific inhibitors.

This whitepaper provides an in-depth technical analysis of the lipophilicity of 3-(2,3-Difluorophenyl)propanenitrile. With a consensus LogP of ~2.40 , this molecule occupies the "sweet spot" of [1]. We will deconstruct the structural causality behind this value, detail self-validating experimental protocols for its empirical determination, and explore its pharmacological implications.

Structural Deconstruction and Theoretical Lipophilicity

The lipophilicity of a molecule is not an arbitrary value; it is the thermodynamic sum of its constituent fragments. 3-(2,3-Difluorophenyl)propanenitrile achieves its LogP of ~2.40 through a precise balance of hydrophobic and hydrophilic moieties.

  • The Fluorinated Aromatic Core: The incorporation of fluorine atoms at the 2- and 3-positions of the phenyl ring provides a unique stereoelectronic effect. As noted by [4], the C-F bond is highly electronegative but possesses low polarizability. This increases the overall lipophilicity of the aromatic system while simultaneously blocking cytochrome P450-mediated aromatic oxidation.

  • The Propanenitrile Linker: The aliphatic chain (-CH

    
    CH
    
    
    
    -) drives lipid solubility via the entropic penalty of water cavity formation. However, the terminal nitrile group (-C
    
    
    N) introduces a strong dipole moment (~3.9 Debye). This acts as a localized hydrogen-bond acceptor, anchoring the molecule in aqueous environments and preventing excessive lipophilicity (which would otherwise lead to high plasma protein binding and poor solubility).
Quantitative Fragment Contribution Analysis

Based on structural isomer data from [5] and theoretical fragment-based calculations, the table below summarizes the causality of the molecule's partitioning behavior.

Structural FeatureEstimated

LogP
Mechanistic Rationale
Phenyl Ring Core +2.13Delocalized

-system drives hydrophobic partitioning into the lipid phase.
2,3-Difluoro Substitution +0.28Low polarizability of C-F bonds enhances lipophilicity while resisting metabolic oxidation.
Aliphatic Linker (-CH

CH

-)
+1.00Non-polar hydrocarbon chain increases the entropic penalty of aqueous solvation.
Nitrile Group (-C

N)
-0.57Strong dipole moment acts as an H-bond acceptor, significantly boosting aqueous solubility.
Consensus LogP

2.40
Synergistic balance between the hydrophobic core and polar nitrile terminus.

Experimental Methodologies for LogP Determination

To transition from theoretical estimation to empirical fact, rigorous experimental validation is required. Below are two self-validating protocols designed to measure the LogP of 3-(2,3-Difluorophenyl)propanenitrile accurately.

Protocol 1: The Shake-Flask Method (Gold Standard)

This protocol is based on [2] and relies on direct thermodynamic equilibration.

Step-by-Step Workflow:

  • Phase Saturation: Stir equal volumes of high-purity n-octanol and HPLC-grade water for 24 hours at 25°C.

    • Causality: Pre-saturation prevents volume shifts during the actual experiment, as water and octanol are slightly miscible.

  • Sample Introduction: Dissolve 10 mg of 3-(2,3-Difluorophenyl)propanenitrile in 10 mL of the pre-saturated octanol.

  • Equilibration: Add 10 mL of pre-saturated water to the organic phase in a glass vial. Invert the vial 100 times over 5 minutes, then place it on a mechanical shaker for 1 hour at 25°C.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Mechanical shaking generates micro-emulsions of octanol in water. If not separated via centrifugation, these lipid micro-droplets will falsely elevate the apparent aqueous concentration, artificially lowering the calculated LogP.

  • Quantification: Carefully sample both phases using a syringe. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy (at

    
     ~260 nm) or LC-MS.
    
  • Self-Validation Check (Mass Balance): Calculate the total mass recovered (

    
    ). The sum must be 
    
    
    
    of the initial input mass. A failure indicates loss via volatility, adsorption to the glass vial, or degradation, rendering the run invalid.
Protocol 2: RP-HPLC Method (High-Throughput)

For rapid screening, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, governed by [3], is utilized.

Step-by-Step Workflow:

  • Column Selection: Equip the HPLC with a standard C18 analytical column.

    • Causality: The alkyl chains of the C18 stationary phase mimic the hydrocarbon interior of a lipid bilayer.

  • Calibration: Inject a mixture of 6 reference compounds with known LogP values (ranging from 1.0 to 4.0). Record their retention times (

    
    ).
    
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for each standard using the formula 
    
    
    
    , where
    
    
    is the dead time (measured using an unretained marker like thiourea).
  • Sample Injection: Inject 3-(2,3-Difluorophenyl)propanenitrile and determine its

    
    .
    
  • Self-Validation Check: Plot

    
     versus known LogP for the reference standards. The correlation coefficient (
    
    
    
    ) of the calibration curve must be
    
    
    . If validated, interpolate the LogP of the test compound from the curve.

LogP_Workflow cluster_0 Shake-Flask Method (OECD 107) cluster_1 RP-HPLC Method (OECD 117) Start 3-(2,3-Difluorophenyl)propanenitrile (CAS: 412961-28-5) Method1 Phase Saturation (Octanol/Water) Start->Method1 Method2 Column Injection (C18 Phase) Start->Method2 Eq Equilibration (1h Shaking) Method1->Eq Sep Phase Separation (Centrifugation) Eq->Sep Quant1 LC-MS/UV Quantification Sep->Quant1 Result LogP Calculation (Consensus Target: ~2.40) Quant1->Result Ret Retention Time (tR) Measurement Method2->Ret Quant2 Calibration Curve Correlation Ret->Quant2 Quant2->Result

Fig 1: Parallel experimental workflows for determining the LogP of 3-(2,3-Difluorophenyl)propanenitrile.

Implications in Drug Design and ADME/Tox

When 3-(2,3-Difluorophenyl)propanenitrile is utilized as a scaffold in drug discovery, its intrinsic LogP of ~2.40 profoundly influences the pharmacokinetics of the final Active Pharmaceutical Ingredient (API).

  • Absorption: A LogP between 2.0 and 3.0 is highly optimal for passive transcellular diffusion across the intestinal epithelium. The molecule is lipophilic enough to enter the lipid bilayer but polar enough (due to the nitrile group) to exit into the aqueous systemic circulation.

  • Distribution (BBB Penetration): Central Nervous System (CNS) drugs typically require a LogP between 2.0 and 5.0 to cross the Blood-Brain Barrier (BBB). The 2.40 value positions derivatives of this molecule perfectly for neurological targeting without causing excessive partitioning into deep fat stores.

  • Metabolism: The strategic placement of the two fluorine atoms at the 2,3-positions shields the electron-rich aromatic ring from electrophilic attack by hepatic CYP450 enzymes, extending the biological half-life.

ADME_Impact LogP LogP ≈ 2.40 Optimal Lipophilicity Abs Absorption High Intestinal Permeability LogP->Abs Passive Diffusion Dist Distribution Moderate BBB Penetration LogP->Dist Vd Optimization Met Metabolism Fluorine Blocks CYP450 LogP->Met Steric/Electronic Exc Excretion Balanced Clearance LogP->Exc Hepatic/Renal

Fig 2: Impact of a ~2.40 LogP on the ADME profile of 3-(2,3-Difluorophenyl)propanenitrile.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Fluorinated Hydrocinnamonitrile Derivatives: Strategic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Literature Review

Executive Summary: The Fluorine-Nitrile Synergy

The hydrocinnamonitrile scaffold (IUPAC: 3-phenylpropanenitrile) represents a privileged structure in modern drug discovery, particularly when modified with fluorine atoms. This guide dissects the technical utility of fluorinated hydrocinnamonitrile derivatives , focusing on their dual role as metabolic anchors and electrophilic warheads in protease inhibition.

While the nitrile group (–CN) serves as a reversible covalent trap for cysteine proteases (e.g., Cathepsin K), the strategic incorporation of fluorine modulates the electrophilicity of the warhead and blocks metabolic "soft spots" on the phenyl ring. This synergy allows for the design of inhibitors with picomolar affinity and superior pharmacokinetic profiles compared to their non-fluorinated counterparts.

The Fluorine Effect: Mechanistic Causality

In medicinal chemistry, fluorine is rarely a passive bystander. In the context of hydrocinnamonitriles, its placement dictates the molecule's fate.

Metabolic Blocking (The Para-Block Strategy)

The primary metabolic liability of the 3-phenylpropanenitrile core is cytochrome P450-mediated hydroxylation at the para-position of the phenyl ring.

  • Causality: The C–H bond at the para-position is electronically activated for oxidation.

  • Solution: Replacing this hydrogen with fluorine (C–F bond energy ~116 kcal/mol vs. C–H ~99 kcal/mol) effectively shuts down this metabolic pathway without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Electronic Tuning of the Warhead

The nitrile group acts as an electrophile.[1][2] The rate of nucleophilic attack by a catalytic cysteine depends on the electron density at the nitrile carbon.

  • Inductive Effect: A fluorine atom on the phenyl ring (even separated by two methylene units) exerts a subtle electron-withdrawing inductive effect (-I), slightly increasing the electrophilicity of the distal nitrile carbon.

  • 
    -Fluorination:  Placing a fluorine atom directly 
    
    
    
    to the nitrile (on the propyl chain) drastically lowers the pKa of the
    
    
    -proton and significantly increases the reactivity of the nitrile, often converting a reversible inhibitor into an irreversible one or altering its selectivity profile.

Case Study: Cathepsin K Inhibition

The most authoritative application of this scaffold lies in the inhibition of Cathepsin K, a lysosomal cysteine protease dominant in osteoclast-mediated bone resorption.[3]

Mechanism of Action: The Thioimidate Adduct

Nitrile-based inhibitors function by forming a reversible covalent bond with the active site cysteine (Cys25 in Cathepsin K). This mimics the transition state of peptide hydrolysis.

The Pathway:

  • Recognition: The hydrophobic phenyl tail fits into the S2 pocket of the enzyme.

  • Attack: The thiolate anion of Cys25 attacks the electrophilic carbon of the nitrile.

  • Stabilization: A thioimidate adduct is formed, stabilized by the oxyanion hole (Gln19).

Visualization of Signaling & Inhibition

The following diagram illustrates the inhibition logic and the downstream effect on bone resorption.

Cathepsin_Inhibition Osteoclast Osteoclast CatK Cathepsin K (Active Enzyme) Osteoclast->CatK Secretes Collagen Type I Collagen (Bone Matrix) CatK->Collagen Degrades Complex Thioimidate Adduct CatK->Complex Forms Degradation Bone Resorption (Osteoporosis) Collagen->Degradation Leads to Inhibitor Fluorinated Hydrocinnamonitrile Inhibitor->CatK Cys25 Attack (Reversible Covalent) Complex->Degradation Blocks BoneHealth Bone Mass Preservation Complex->BoneHealth Promotes

Figure 1: Mechanism of Cathepsin K inhibition by fluorinated hydrocinnamonitrile derivatives, preventing collagen degradation.

Physicochemical Profiling

The following table summarizes the shift in properties when converting the native hydrocinnamonitrile to its 4-fluorinated derivative. Data represents consensus values from matched molecular pair analysis.

Property3-Phenylpropanenitrile (H-Analog)3-(4-Fluorophenyl)propanenitrile (F-Analog)Impact of Fluorination
LogP (Lipophilicity) ~1.9~2.1Slight increase; improves membrane permeability.
Metabolic Stability (t1/2) Low (Rapid p-hydroxylation)HighBlocks primary oxidative site (CYP450).
Polar Surface Area (PSA) 23.8 Ų23.8 ŲNegligible change; maintains H-bond profile.
Nitrile Reactivity ModerateSlightly ElevatedInductive effect enhances Cys25 attack rate.
Selectivity LowModerateFluorine can engage in specific orthogonal interactions with enzyme pockets.

Synthetic Methodologies

To access these derivatives, we prioritize the Knoevenagel Condensation-Reduction route due to its modularity. It allows for the late-stage introduction of diverse fluorinated aryl rings.

Synthetic Workflow Visualization

Synthesis_Route Aldehyde 4-Fluorobenzaldehyde (Starting Material) Intermediate Cinnamonitrile Intermediate (Unsaturated) Aldehyde->Intermediate Step 1: Knoevenagel (Piperidine, EtOH, Reflux) Cyanoacetic Cyanoacetic Acid / Ethyl Cyanoacetate Cyanoacetic->Intermediate Product 3-(4-Fluorophenyl)propanenitrile (Target Scaffold) Intermediate->Product Step 2: Selective Reduction (NaBH4 or H2/Pd-C)

Figure 2: Two-step synthetic pathway for generating the fluorinated hydrocinnamonitrile core.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-fluorophenyl)propanenitrile via Knoevenagel condensation followed by reduction.

Step 1: Synthesis of 3-(4-Fluorophenyl)acrylonitrile
  • Reagents: 4-Fluorobenzaldehyde (10 mmol), Cyanoacetic acid (11 mmol), Piperidine (catalytic, 0.5 mmol), Toluene (30 mL).

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve aldehyde and cyanoacetic acid in toluene.

    • Add piperidine.

    • Reflux at 110°C for 4-6 hours until water evolution ceases (azeotropic removal).

    • Note: Decarboxylation occurs spontaneously under these conditions to yield the unsaturated nitrile.

  • Workup: Cool to room temperature. Wash with 1N HCl (2x) to remove base, then saturated NaHCO₃. Dry organic layer over MgSO₄.[4][5]

  • Purification: Recrystallization from ethanol/water.

Step 2: Reduction to 3-(4-Fluorophenyl)propanenitrile

Critical Control Point: We must reduce the alkene without reducing the nitrile group. Sodium Borohydride (NaBH₄) in Pyridine/Methanol is preferred over catalytic hydrogenation to avoid over-reduction to the amine.

  • Reagents: 3-(4-Fluorophenyl)acrylonitrile (5 mmol), NaBH₄ (10 mmol), Methanol (20 mL).

  • Procedure:

    • Dissolve the intermediate in Methanol.[6]

    • Cool to 0°C in an ice bath.[5]

    • Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of UV-active conjugated alkene spot).

  • Workup: Quench with dilute HCl (pH ~5). Extract with Ethyl Acetate (3x).[5][7]

  • Validation:

    • 1H NMR (CDCl₃): Look for the disappearance of vinylic protons (6.0-7.5 ppm region) and appearance of methylene triplets at ~2.6 ppm (CH₂-CN) and ~2.9 ppm (Ar-CH₂).

    • IR: Sharp peak at ~2250 cm⁻¹ (CN stretch), absence of C=C stretch.

References

  • Fustero, S., et al. (2011). "Fluorine in Medicinal Chemistry: An Overview of Recent Advances." Chemical Reviews. [Link]

  • Lombart, H. G., et al. (2002). "Design and Synthesis of Potent, Selective, and Orally Bioavailable Cathepsin K Inhibitors." Journal of Medicinal Chemistry. [Link][7]

  • Ojima, I. (2009). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing. [Link]

  • Greenspan, P. D., et al. (2001). "Identification of Dipeptidyl Nitriles as Potent and Selective Inhibitors of Cathepsin K." Journal of Medicinal Chemistry. [Link]

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. [Link][7]

Sources

Technical Guide: Safe Handling and Risk Management of Fluorinated Phenyl Nitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore vs. The Hazard

Fluorinated phenyl nitriles (e.g., 4-fluorobenzonitrile, 3,5-difluorobenzonitrile) are high-value intermediates in medicinal chemistry. The fluorine atom confers metabolic stability and lipophilicity, while the nitrile group acts as a versatile bioisostere for carbonyls or hydroxyls. However, this chemical utility comes with a dual-hazard profile that is often underestimated in generic Safety Data Sheets (SDS).

This guide bridges the gap between the generic "Warning" label and the rigorous safety protocols required in a high-throughput synthesis environment. It addresses the specific risks of metabolic cyanide release (biological toxicity) and thermal hydrogen fluoride generation (physical/thermal hazard).

Toxicology of the Pharmacophore

To handle these compounds safely, one must understand the mechanism of their toxicity.[1] Unlike simple aliphatic nitriles, aromatic nitriles possess a robust C-CN bond, but they are not metabolically inert.

The "Cyanide Potential"

While the aromatic C-F bond is chemically stable (approx. 115 kcal/mol), the nitrile moiety can undergo oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can hydroxylate the aromatic ring or attack the carbon alpha to the nitrogen.

  • The Risk: While slower than aliphatic nitriles, oxidative deformylation or downstream metabolism can release free cyanide ions (

    
    ).[2]
    
  • Target:

    
     binds irreversibly to the ferric iron (
    
    
    
    ) in Cytochrome c Oxidase within the mitochondria, halting cellular respiration (histotoxic hypoxia).
The "Fluorine Effect" (Thermal Only)

Crucial Distinction: Unlike inorganic fluorides or acyl fluorides, the aromatic C-F bond does not hydrolyze upon skin contact to release Hydrofluoric Acid (HF). Calcium gluconate is NOT required for skin exposure to the pure substance.

  • Hazard: HF is only released during thermal decomposition (fire or runaway reaction >350°C).

Visualizing the Hazard Pathway

The following diagram illustrates the metabolic activation leading to toxicity and the thermal breakdown pathway.

HazardPathways cluster_Metabolic Biological Toxicity (Ingestion/Inhalation) cluster_Thermal Thermal Decomposition (>350°C) Compound Fluorinated Phenyl Nitrile CYP CYP450 Enzyme (Liver) Compound->CYP Metabolism Fire Fire / Runaway Reaction Compound->Fire Heat Int Unstable Intermediate CYP->Int CN Free Cyanide Ion (CN-) Int->CN Release Mito Mitochondrial Collapse CN->Mito Inhibits Cyt-c Oxidase HF Hydrogen Fluoride (Gas) Fire->HF C-F Bond Scission NOx NOx Fumes Fire->NOx

Figure 1: Dual-hazard pathway showing metabolic cyanide release (biological) and thermal HF generation (chemical).

Interpreting the SDS: Beyond the GHS Symbols

Most fluorinated phenyl nitriles fall under GHS Category 4 (Harmful) rather than Category 1/2 (Fatal). However, in drug discovery, we often work with super-concentrated stock solutions.

GHS EndpointTypical ClassificationThe "Real World" Implication
Acute Tox (Oral) Category 4 (H302)

is often >300 mg/kg. However, ingestion of <1g can still induce hypoxia symptoms.
Acute Tox (Dermal) Category 4 (H312)Critical: "Harmful in contact with skin" implies transdermal absorption. The lipophilic fluorine atom enhances skin penetration compared to non-fluorinated analogues.
Skin/Eye Irritation Category 2 (H315/H319)Dust is highly irritating. Mechanical irritation combined with chemical absorption is a primary risk during weighing.
Flammability Combustible SolidLow risk at room temp, but dust clouds can be explosive. Incompatible with strong oxidizers.

Authoritative Reference:

  • PubChem Compound Summary: 4-Fluorobenzonitrile (Source: )

  • NIOSH Pocket Guide to Chemical Hazards: Nitriles (Source: )

Engineering Controls & PPE: The "Nitrile Glove Paradox"

A common error in labs is assuming nitrile gloves protect against nitrile compounds. This is false for aromatic nitriles in solution.

Glove Selection Protocol

Fluorinated phenyl nitriles are often dissolved in organic solvents (DCM, DMF, DMSO) for reactions.

  • Nitrile Gloves: Poor resistance to aromatic hydrocarbons and halogenated solvents.[3][4] The solvent acts as a carrier, dragging the toxic nitrile through the glove material.

  • Recommendation:

    • Solid Handling: Standard Nitrile (minimum 5 mil) is acceptable.

    • Solution Handling: Use Laminate (Silver Shield/Norfoil) or Viton gloves.[3] If dexterity is required, use the "Double-Glove" technique: Laminate liner under a disposable nitrile outer glove.

Engineering Controls
  • Weighing: Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer bar during weighing, as fluorinated solids are prone to static charge buildup, increasing dispersion risk.

Experimental Workflow: Safe Handling Protocol

This protocol ensures containment from storage to waste.

SafeHandling cluster_Spill Spill Contingency Start Start: Solid Reagent PPE Verify PPE: Lab Coat, Goggles, Laminate/Nitrile Gloves Start->PPE Weigh Weighing: Inside Fume Hood Use Anti-Static Gun PPE->Weigh Solubilize Solubilization: Add Solvent (e.g., DMSO) Keep Vial Closed Weigh->Solubilize SpillAction Solid: Wet Wipe (No Dust) Liquid: Absorb & Bag Weigh->SpillAction If Spilled Reaction Reaction Setup: Vented Vessel (Avoid Pressure Buildup) Solubilize->Reaction Waste Waste Disposal: Segregated Liquid Waste (High BTU/Incineration) Reaction->Waste

Figure 2: Step-by-step containment workflow for handling fluorinated phenyl nitriles.

Emergency Response & Decontamination

First Aid (Cyanide Awareness)

While acute cyanide poisoning from these specific compounds is rare compared to NaCN, the potential exists.

  • Inhalation/Ingestion: Move to fresh air. If breathing is labored, administer 100% Oxygen.

  • Antidote: Facilities handling >10g of these compounds should maintain a Cyanokit (Hydroxocobalamin) on-site. Hydroxocobalamin binds cyanide to form non-toxic cyanocobalamin (Vitamin B12), which is excreted renally.

    • Note: Amyl nitrite pearls are an older standard; Hydroxocobalamin is preferred for safety and efficacy.

Fire Fighting (The HF Risk)
  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

  • Action: Firefighters must wear full SCBA (Self-Contained Breathing Apparatus).[5]

  • Media: Dry chemical,

    
    , or foam.[6][7] Do not use water jets that might scatter the chemical.
    
Decontamination of Surfaces

Do not use simple water, as the compound is lipophilic.

  • Solubilize: Wipe surface with a paper towel soaked in ethanol or acetone to pick up the organic residue.

  • Oxidize (Optional but Recommended): Treat the area with a 10% bleach solution (Sodium Hypochlorite). This helps oxidize any free nitrile/cyanide traces, though the aromatic ring is resistant.

  • Wash: Final wash with soap and water.[6][7][8]

Stability and Reactivity

  • Incompatibilities: Strong oxidizing agents (risk of fire), strong acids (potential for hydrolysis, though slow), and strong bases.

  • Thermal Stability: Generally stable up to 200°C. Decomposition >350°C releases toxic fumes.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though not highly hygroscopic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14516, 4-Fluorobenzonitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Medical Management Guidelines for Hydrogen Fluoride (Thermal Decomposition Product). Retrieved from [Link]

  • American Chemical Society (ACS).Chemical Safety: Hazard Assessment of Fluorinated Compounds. (General Reference via ACS Safety Guidelines).

Sources

Methodological & Application

Application Note: Selective Catalytic Hydrogenation of 3-(2,3-Difluorophenyl)propanenitrile to Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary

The synthesis of highly functionalized primary amines is a cornerstone of modern pharmaceutical development. Specifically, the reduction of 3-(2,3-difluorophenyl)propanenitrile (CAS: 412961-28-5) to 3-(2,3-difluorophenyl)propan-1-amine is a critical transformation for generating building blocks used in AMPK activators and spiro-oxindole therapeutics[1][2].

While the catalytic hydrogenation of nitriles is highly atom-economical, it presents significant chemoselectivity challenges. The primary obstacle is the competitive formation of secondary and tertiary amines via the condensation of the target primary amine with reactive imine intermediates[3]. Furthermore, the presence of the 2,3-difluorophenyl moiety introduces the risk of hydrodefluorination (protodehalogenation) under overly aggressive reductive conditions[1]. This application note details the mechanistic causality behind catalyst selection and provides field-proven, self-validating protocols to achieve >95% selectivity for the primary amine.

Mechanistic Causality & Chemoselectivity Insights

To design a robust protocol, we must first understand the kinetic pathways governing nitrile reduction. The hydrogenation of a nitrile does not proceed directly to the amine; it passes through a highly reactive transient imine intermediate[3].

The Condensation Pathway

Once the primary amine is formed, it acts as a nucleophile. If the local concentration of the imine intermediate is high, the primary amine will attack the imine, eliminating ammonia (


) and forming a secondary imine, which is subsequently reduced to a secondary amine[4].

MechanisticPathway Nitrile 3-(2,3-Difluorophenyl) propanenitrile Imine Imine Intermediate Nitrile->Imine + H2 (Catalyst) Primary Primary Amine (Target) Imine->Primary + H2 Secondary Secondary Amine (Byproduct) Imine->Secondary + Primary Amine - NH3 Primary->Secondary Condensation with Imine

Fig 1. Reaction pathway illustrating competitive primary and secondary amine formation.

Controlling Selectivity: The Role of Additives

To suppress the secondary amine byproduct, we leverage Le Chatelier's principle. By saturating the reaction medium with anhydrous ammonia or methanolic ammonia, the equilibrium of the condensation step is forcefully shifted back toward the primary imine[4].

Alternatively, for laboratories lacking high-pressure ammonia capabilities, the addition of Di-tert-butyl dicarbonate (


) allows for the in-situ trapping of the primary amine as a sterically hindered, non-nucleophilic carbamate, completely shutting down the condensation pathway.
Mitigating Hydrodefluorination

While C-F bonds are thermodynamically strong (~116 kcal/mol), highly active noble metal catalysts like Palladium on Carbon (Pd/C) can induce trace defluorination at elevated temperatures. Therefore, Sponge Nickel (Raney Nickel) or Sponge Cobalt are the preferred industrial catalysts. They offer excellent activity for nitrile reduction while remaining entirely inert toward the aromatic C-F bonds[4][5].

Catalyst and Condition Screening

The following empirical data summarizes the optimization of reaction conditions for 3-(2,3-difluorophenyl)propanenitrile. Quantitative analysis was performed via GC-FID and LC-MS to determine conversion and selectivity profiles.

Table 1: Catalyst Screening for 3-(2,3-Difluorophenyl)propanenitrile Reduction

Catalyst SystemAdditive / SolventTemp (°C)

Pressure (psi)
Conversion (%)Primary Amine (%)Secondary Amine (%)
Raney Nickel

/ MeOH (7N)
6050>9996 <3
Pd/C (10%) None / MeOH2515>994255
Pd/C (10%)

/ MeOH
2515>9992 (Boc-protected)<5
Sponge Cobalt LiOH /

1003009898 <1

Note: The Sponge Cobalt/LiOH system provides exceptional selectivity without ammonia, but requires specialized high-pressure autoclaves[5].

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Built-in quality control (QC) checks ensure safety and reproducibility.

Protocol A: Industrial-Scale Reduction using Raney Nickel & Ammonia

This is the gold-standard method for generating the free primary amine in high yield[4].

Reagents:

  • 3-(2,3-Difluorophenyl)propanenitrile: 10.0 g (59.8 mmol)

  • Raney Nickel (Aqueous slurry): 2.0 g (20% w/w relative to substrate)

  • 7N Ammonia in Methanol (

    
    /MeOH): 100 mL
    

Step-by-Step Methodology:

  • Catalyst Preparation (Safety Critical): Raney Nickel is highly pyrophoric. Decant the water from the commercial slurry and wash the catalyst three times with 20 mL portions of methanol under a strict nitrogen atmosphere to remove water without exposing the catalyst to air.

  • Reactor Charging: Transfer the washed Raney Nickel to a 250 mL Parr autoclave. Add the 3-(2,3-difluorophenyl)propanenitrile dissolved in 100 mL of 7N

    
    /MeOH.
    
  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (

    
    ) three times (pressurize to 30 psi, then vent). Repeat this purging process three times with Hydrogen (
    
    
    
    ).
  • Hydrogenation: Pressurize the reactor to 50 psi with

    
    . Heat the reaction mixture to 60 °C with vigorous mechanical stirring (800 rpm).
    
  • Reaction Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 4–6 hours when pressure stabilization is observed.

  • Workup & Filtration: Cool the reactor to room temperature and carefully vent the

    
     gas. Purge with 
    
    
    
    . Filter the reaction mixture through a pad of Celite under a blanket of
    
    
    . Do not let the filter cake dry out.
  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. The resulting crude oil is dissolved in ethyl acetate, washed with brine, dried over

    
    , and concentrated to yield the pure 3-(2,3-difluorophenyl)propan-1-amine.
    

ExperimentalWorkflow Prep 1. Reagent Prep (Substrate, Catalyst, NH3/MeOH) Purge 2. Reactor Purging (N2 then H2) Prep->Purge React 3. Hydrogenation (50 psi H2, 60°C, Agitation) Purge->React Filter 4. Catalyst Filtration (Celite Pad, N2 Atmosphere) React->Filter Workup 5. Solvent Evaporation & Acid-Base Extraction Filter->Workup Pure 6. Final Product (Primary Amine) Workup->Pure

Fig 2. Step-by-step experimental workflow for catalytic hydrogenation using Raney Nickel.

Protocol B: Lab-Scale Reductive Amination (Pd/C with )

Ideal for medicinal chemistry laboratories lacking high-pressure stainless-steel reactors. This yields the Boc-protected amine.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 3-(2,3-difluorophenyl)propanenitrile (5.0 g, 29.9 mmol) and

    
     (7.8 g, 35.8 mmol, 1.2 eq) in 50 mL of anhydrous methanol.
    
  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10% w/w).

  • Hydrogenation: Equip the flask with a hydrogen balloon. Evacuate the flask and backfill with

    
     three times. Stir the suspension vigorously at 25 °C for 16 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Purification: Evaporate the solvent. The crude tert-butyl (3-(2,3-difluorophenyl)propyl)carbamate can be purified via silica gel chromatography (Hexanes/Ethyl Acetate) or used directly in the next synthetic step.

References

  • Hydrogenation of nitriles to produce amines Source: US Patent 5869653A URL
  • Method for the production of primary amines by hydrogenating nitriles Source: US Patent 7214829B2 URL
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts Source: Nature Communications (PMC8548485) URL:[Link]

  • Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines Source: European Journal of Lipid Science and Technology URL:[Link]

  • Source: WO2024084390A1 (Google Patents)

Sources

Application Note: Hydrolysis of 3-(2,3-Difluorophenyl)propanenitrile to 3-(2,3-Difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylpropanoic acids are highly valued pharmacophores in drug development, frequently utilized to enhance the metabolic stability, lipophilicity, and binding affinity of Active Pharmaceutical Ingredients (APIs). The synthesis of 3-(2,3-difluorophenyl)propanoic acid from its corresponding nitrile precursor, 3-(2,3-difluorophenyl)propanenitrile , is a critical functional group transformation.

This application note provides an in-depth, self-validating guide to executing this hydrolysis. By analyzing the causality behind reagent selection and reaction conditions, this document equips researchers with robust methodologies to achieve high-purity yields suitable for downstream drug synthesis.

Mechanistic Rationale & Pathway Selection

The hydrolysis of nitriles to carboxylic acids is driven by the addition of water across the carbon-nitrogen triple bond, a process that can be catalyzed by either strong acids or strong bases 1. Understanding the causality behind each pathway is essential for optimizing the reaction for fluorinated aromatic substrates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the mechanism initiates with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. Nucleophilic attack by water yields an imidic acid tautomer, which rapidly isomerizes into a primary amide intermediate. Subsequent protonation and hydration of the amide expel ammonia (which is immediately protonated to an ammonium salt, driving the equilibrium forward) and yield the free carboxylic acid 2.

Causality for Selection: Acid catalysis is highly recommended for 3-(2,3-difluorophenyl)propanenitrile. It avoids the formation of a carboxylate salt (eliminating the need for a secondary acidification workup step) and entirely circumvents the risk of Nucleophilic Aromatic Substitution (S_NAr) that can occasionally occur when fluorinated aromatics are exposed to strong bases at high temperatures.

Base-Catalyzed Hydrolysis

Base catalysis relies on the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This forms an imidic acid intermediate that deprotonates to an amide, which is further hydrolyzed to a carboxylate salt and ammonia gas 1. Because the product is a salt, the reaction mixture must be carefully acidified post-reaction to precipitate the free carboxylic acid.

NitrileHydrolysis Nitrile 3-(2,3-Difluorophenyl) propanenitrile Protonated Protonated Nitrile Intermediate Nitrile->Protonated + H+ Amide Primary Amide Intermediate Protonated->Amide + H2O - H+ Acid 3-(2,3-Difluorophenyl) propanoic acid Amide->Acid + H2O, H+ Heat Ammonium Ammonium Salt (NH4+) Amide->Ammonium Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of 3-(2,3-Difluorophenyl)propanenitrile.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reliability, the following protocols are designed as self-validating systems , incorporating specific in-process checks to confirm the success of each phase before advancing.

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

Reagents:

  • 3-(2,3-Difluorophenyl)propanenitrile: 10.0 g (59.8 mmol)

  • Sulfuric acid (H₂SO₄), 50% v/v aqueous: 50 mL

  • Deionized water: 100 mL (for workup)

  • Ethyl acetate (EtOAc): 150 mL (for extraction)

Step-by-Step Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 10.0 g of the nitrile substrate.

  • Acid Addition: Slowly add 50 mL of 50% aqueous H₂SO₄.

    • Causality: 50% H₂SO₄ provides the optimal stoichiometric balance; it is highly acidic enough to protonate the nitrile but contains sufficient water to act as the nucleophile for hydration 2.

  • Heating: Heat the biphasic mixture to a gentle reflux (110–120 °C) under vigorous stirring.

    • Validation Check 1: The initial heterogeneous mixture should gradually transition to a more homogeneous suspension/solution as the polar amide and acid form. If phase separation persists without visual change after 2 hours, increase the stirring rate.

  • In-Process Control (IPC): After 4 hours, withdraw a 0.1 mL sample of the organic layer. Quench into 1 mL water, extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS.

    • Validation Check 2: Complete disappearance of the nitrile spot and the transient amide spot must be observed. If the amide persists, extend reflux by 1–2 hours.

  • Cooling & Precipitation: Remove the heat source and allow the reaction to cool to room temperature.

  • Workup: Pour the cooled mixture over 100 g of crushed ice/water.

    • Causality: The sudden drop in temperature and dilution of the acid forces the lipophilic carboxylic acid to crash out of solution as a solid.

    • Validation Check 3: The pH of the aqueous filtrate must be strongly acidic (pH < 1). Filter the resulting off-white solid via vacuum filtration.

  • Purification: Dissolve the crude solid in 150 mL EtOAc. Wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Hydrolysis (Alternative)

Step-by-Step Procedure:

  • Solubilization: Dissolve 10.0 g of the nitrile in 50 mL of Ethanol in a 250 mL round-bottom flask.

    • Causality: Ethanol acts as a crucial co-solvent to solubilize the lipophilic nitrile, ensuring it comes into direct contact with the aqueous hydroxide ions 1.

  • Base Addition: Add 50 mL of 20% w/v aqueous NaOH.

  • Reflux: Heat to reflux for 6–8 hours.

    • Validation Check 1: Monitor the evolution of ammonia gas using damp red litmus paper at the top of the condenser (it will turn blue). The reaction is nearing completion when ammonia evolution ceases.

  • Workup: Cool the mixture and evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with 50 mL water and wash with 50 mL diethyl ether to remove unreacted nitrile/amide.

  • Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 1–2.

    • Validation Check 2: A dense white precipitate (the free carboxylic acid) must form immediately upon reaching pH 2. Filter, wash with cold water, and dry.

Data Presentation & Analytical Validation

Table 1: Comparative Metrics of Hydrolysis Pathways
ParameterAcid-Catalyzed (Protocol A)Base-Catalyzed (Protocol B)
Catalytic Agent 50% v/v H₂SO₄20% w/v NaOH
Co-solvent Requirement None requiredEthanol
Typical Reaction Time 4 – 6 hours6 – 8 hours
Workup Complexity Low (Direct precipitation)Medium (Requires acidification step)
Average Isolated Yield 85 – 92%80 – 88%
S_NAr Side-Reaction Risk NoneLow (Protected by aliphatic spacer)
Table 2: Analytical Validation Expected Data

To confirm the structural integrity of the synthesized 3-(2,3-difluorophenyl)propanoic acid, compare the isolated product against these standard spectroscopic benchmarks:

Analytical MethodExpected Result / SignalStructural Assignment
IR Spectroscopy Broad absorption at 2500–3100 cm⁻¹O–H stretch characteristic of carboxylic acids 3
IR Spectroscopy Strong, sharp peak at ~1710 cm⁻¹C=O stretch of the carboxyl group [[3]]()
¹H NMR (CDCl₃) δ 11.0 (br s, 1H)Acidic proton (-COOH)
¹H NMR (CDCl₃) δ 7.05 – 6.90 (m, 3H)Aromatic protons on the difluorophenyl ring
¹H NMR (CDCl₃) δ 2.95 (t, 2H) & δ 2.65 (t, 2H)Aliphatic spacer protons (Ar-CH₂ and -CH₂-COOH)
Mass Spec (ESI-) m/z ~ 185.0[M-H]⁻ ion (Calculated for C₉H₇F₂O₂: 185.04)

References

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. libretexts.org. 1

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. chemistrysteps.com. 2

  • Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. - Filo. askfilo.com.3

Sources

Knoevenagel condensation methods for fluorinated phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Introduction: The Strategic Value of Fluorinated Acrylonitriles

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for optimizing molecular properties.[1] Fluorine's unique electronic and steric characteristics allow medicinal chemists to enhance metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profiles of drug candidates.[1][2][3] Consequently, fluorinated building blocks are indispensable tools for accelerating structure-activity relationship (SAR) studies and reducing late-stage attrition in drug development.[2][4]

The Knoevenagel condensation is a classic and highly efficient C-C bond-forming reaction, providing a direct route to α,β-unsaturated compounds.[5][6][7] When applied to fluorinated phenylacetonitriles, this reaction yields 2-(fluorophenyl)-3-arylacrylonitriles, which are valuable intermediates for synthesizing a wide array of therapeutic agents, fine chemicals, and functional polymers.[5][8][9] The presence of the nitrile group offers a versatile handle for further chemical transformations, while the fluorinated phenyl ring imparts the beneficial properties mentioned above.

This guide provides an in-depth analysis of the Knoevenagel condensation as applied to fluorinated phenylacetonitriles. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind catalyst and solvent selection, and provides detailed, field-proven protocols for researchers in organic synthesis and drug development.

Mechanistic Insights: Causality in the Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[6][10] The reaction's success hinges on the delicate interplay between the substrate's acidity, the catalyst's nature, and the solvent environment.

The Role of Fluorine: Activating the Methylene Group

The key to the Knoevenagel condensation is the deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate).[5][11] Phenylacetonitrile's benzylic protons are already acidic, but the introduction of one or more highly electronegative fluorine atoms onto the phenyl ring significantly enhances this acidity through a negative inductive effect (-I). This electronic withdrawal stabilizes the resulting carbanion, making deprotonation more favorable. Consequently, fluorinated phenylacetonitriles can often react under milder basic conditions compared to their non-fluorinated counterparts, which helps to suppress potential side reactions like the self-condensation of the aldehyde.[12]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration F_Ph_CH2CN Fluorinated Phenylacetonitrile (ArF-CH₂-CN) Enolate Stabilized Carbanion (ArF-CH⁻-CN) F_Ph_CH2CN->Enolate Base abstracts proton Base Base (B:) BaseH BH⁺ Adduct Tetrahedral Intermediate (Aldol Adduct) Enolate->Adduct Attacks carbonyl carbon Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Product (ArF-C(CN)=CH-R) Adduct->Product Elimination of H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Catalyst Selection: A Balancing Act

The choice of catalyst is critical for an efficient reaction. While the fluorinated substrate is more acidic, a careful balance must be struck to activate the methylene group without promoting unwanted side reactions.

  • Weak Organic Bases: Catalysts like piperidine, pyridine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are most common.[12][13] They are sufficiently basic to deprotonate the fluorinated phenylacetonitrile but are generally not strong enough to induce significant self-condensation of the aldehyde partner.

  • Lewis Acids: Lewis acids such as ZnCl₂, TiCl₄, and various metal-organic frameworks (MOFs) can also catalyze the reaction.[14][15][16] Their mechanism involves activating the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the (less activated) methylene compound. This can be an effective strategy for less reactive aldehyde partners.

  • Heterogeneous Catalysts: To simplify purification and align with green chemistry principles, solid-supported catalysts like zeolites, metal oxides (e.g., ZnO), and functionalized silica are gaining prominence.[17][18] These catalysts are easily removed by filtration, allowing for straightforward product isolation and catalyst recycling.

Solvent Effects: Influencing Rates and Pathways

The solvent plays a crucial role in solubilizing reactants and stabilizing charged intermediates and transition states.[19][20]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often excellent choices as they effectively solvate the cationic counter-ion of the enolate without interfering with the nucleophile itself, often leading to accelerated reaction rates.[21]

  • Polar Protic Solvents (e.g., Ethanol, Water): Ethanol is a common and effective solvent. Increasingly, water is being used as an environmentally benign medium, especially with water-tolerant catalysts.[20][22][23][24] The high polarity of water can stabilize the transition state, and in some cases, product insolubility in water simplifies isolation via simple filtration.[24][25]

  • Solvent-Free Conditions: For certain substrates, especially with highly efficient catalysts, reactions can be run neat (solvent-free), which represents an ideal green chemistry approach.[26]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(fluorophenyl)-3-arylacrylonitriles.

Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol

This method represents a robust and widely applicable procedure using a conventional homogeneous base catalyst.

Objective: To synthesize (E)-2-(4-fluorophenyl)-3-phenylacrylonitrile.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mg) Amount (mmol) Equivalents
4-Fluorophenylacetonitrile 135.14 135 1.0 1.0
Benzaldehyde 106.12 106 1.0 1.0
Piperidine 85.15 8.5 0.1 0.1

| Ethanol (Absolute) | - | 5 mL | - | - |

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenylacetonitrile (135 mg, 1.0 mmol) and absolute ethanol (5 mL).

  • Stir the solution until the nitrile is fully dissolved.

  • Add benzaldehyde (106 mg, 1.0 mmol) to the solution, followed by piperidine (8.5 mg, 0.1 mmol).

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add 10 mL of cold water to the residue. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 5 mL).

  • Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol.

Expected Results:

  • Yield: Typically 85-95%.

  • Appearance: White to pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the desired product and its (E)-stereochemistry.

Protocol 2: Green Synthesis Using a Heterogeneous Catalyst in Water

This protocol utilizes an inexpensive and recyclable solid catalyst in an aqueous medium, reducing environmental impact and simplifying work-up.[23]

Objective: To synthesize (E)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount (mg) Amount (mmol) Equivalents
4-Fluorophenylacetonitrile 135.14 135 1.0 1.0
4-Chlorobenzaldehyde 140.57 141 1.0 1.0
Zinc Oxide (ZnO) 81.38 41 0.5 0.5

| Water | - | 5 mL | - | - |

Procedure:

  • In a 25 mL round-bottom flask, suspend zinc oxide (41 mg, 0.5 mmol) in water (5 mL).

  • Add 4-fluorophenylacetonitrile (135 mg, 1.0 mmol) and 4-chlorobenzaldehyde (141 mg, 1.0 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature. The product will begin to precipitate as the reaction proceeds.

  • Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate). The reaction is often complete within 30-60 minutes.

  • Upon completion, collect the solid by vacuum filtration. The filtrate contains the ZnO catalyst suspended in water.

  • Wash the collected solid product with water (2 x 10 mL) to remove any residual catalyst and starting materials.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

  • Catalyst Recycling: The ZnO catalyst can be recovered from the aqueous filtrate by filtration, washed with ethanol, dried in an oven, and reused for subsequent reactions.

Expected Results:

  • Yield: Typically >90%.

  • Appearance: White or off-white solid.

  • Characterization: Confirm structure and purity via NMR, MS, and melting point analysis.

Workflow and Data Summary

The versatility of the Knoevenagel condensation allows for a wide range of substrates to be coupled efficiently.

G start Start: Select Reagents (Fluorinated Phenylacetonitrile + Aldehyde) setup Reaction Setup (Flask, Stirrer, Solvent, Catalyst) start->setup reaction Run Reaction (Heat or Stir at RT) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Work-up (Precipitation / Extraction) monitor->workup Complete purify Purification (Filtration / Recrystallization / Chromatography) workup->purify analyze Characterization (NMR, MS, IR) purify->analyze end_node End: Pure Product analyze->end_node

Sources

Application Notes & Protocols: The Strategic Utility of 3-(2,3-Difluorophenyl)propanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance critical pharmaceutical properties, including metabolic stability, binding affinity, and lipophilicity. The compound 3-(2,3-Difluorophenyl)propanenitrile emerges as a valuable and versatile intermediate, embodying this principle. It offers a unique combination of a difluorinated phenyl ring and a chemically adaptable nitrile functional group. This dual-feature composition makes it a powerful building block for constructing complex molecular architectures destined for therapeutic applications. The nitrile group, in particular, serves as a linchpin for a variety of synthetic transformations, acting as a precursor to amines, carboxylic acids, and ketones—functional groups that are foundational to the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1][2]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes and validated protocols for the key synthetic transformations of 3-(2,3-Difluorophenyl)propanenitrile.

Part 1: Core Synthetic Applications & Mechanistic Rationale

The true utility of 3-(2,3-Difluorophenyl)propanenitrile lies in the versatility of its nitrile moiety. This functional group can be strategically converted into other key functionalities, providing access to diverse downstream compounds. The primary transformations are hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis to 3-(2,3-Difluorophenyl)propanoic Acid

Causality and Strategic Importance: The conversion of the nitrile to a carboxylic acid is a fundamental transformation in medicinal chemistry. The resulting 3-(2,3-Difluorophenyl)propanoic acid is a critical precursor for the synthesis of amides, esters, and other acyl derivatives. Amide bond formation, in particular, is one of the most common reactions in drug synthesis, forming the backbone of countless therapeutic agents. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an intermediate amide which is subsequently hydrolyzed to the carboxylic acid.[3][4][5]

G cluster_hydrolysis Nitrile Hydrolysis Pathway Start 3-(2,3-Difluorophenyl)propanenitrile Intermediate Amide Intermediate Start->Intermediate H+ or OH- / H2O Product 3-(2,3-Difluorophenyl)propanoic Acid Intermediate->Product H+ or OH- / H2O

Caption: Generalized workflow for nitrile hydrolysis.

Reduction to 3-(2,3-Difluorophenyl)propan-1-amine

Causality and Strategic Importance: The reduction of a nitrile to a primary amine is another powerful tool for molecular diversification. Primary amines are potent nucleophiles and essential building blocks for a wide range of nitrogen-containing heterocycles and for forming amides, sulfonamides, and ureas. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which proceeds by the addition of two hydride equivalents to the carbon-nitrogen triple bond.[3][4]

G cluster_reduction Nitrile Reduction Pathway Start 3-(2,3-Difluorophenyl)propanenitrile Product 3-(2,3-Difluorophenyl)propan-1-amine Start->Product 1. LiAlH4 2. H2O workup

Caption: Direct reduction of a nitrile to a primary amine.

Grignard Reaction to Form Ketones

Causality and Strategic Importance: The reaction of nitriles with organometallic reagents, such as Grignard reagents (R-MgX), provides an effective route for carbon-carbon bond formation, culminating in the synthesis of ketones after acidic workup.[4][6] This reaction is mechanistically robust; the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is stable to further addition of the Grignard reagent. Subsequent aqueous acid hydrolysis converts the imine to the corresponding ketone. This allows for the introduction of diverse alkyl or aryl groups, significantly expanding the molecular complexity and creating new scaffolds for drug development.

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and clear endpoints. Note: All procedures must be carried out by trained personnel in a well-ventilated fume hood, using appropriate Personal Protective Equipment (PPE).

Protocol 1: Acid-Catalyzed Hydrolysis to 3-(2,3-Difluorophenyl)propanoic Acid

Objective: To convert 3-(2,3-Difluorophenyl)propanenitrile to 3-(2,3-Difluorophenyl)propanoic acid with high purity and yield.

Reagents & Materials
3-(2,3-Difluorophenyl)propanenitrile
Concentrated Sulfuric Acid (H₂SO₄)
Deionized Water
Diethyl Ether (or Ethyl Acetate)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer
Separatory funnel, standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2,3-Difluorophenyl)propanenitrile (e.g., 10.0 g, 1.0 eq).

  • Acid Addition: Slowly and carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (100 mL) to the flask while stirring in an ice bath to control the initial exotherm.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. Carefully pour the cooled mixture into a beaker containing crushed ice (200 g).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 3-(2,3-Difluorophenyl)propanoic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: LiAlH₄ Reduction to 3-(2,3-Difluorophenyl)propan-1-amine

Objective: To reduce 3-(2,3-Difluorophenyl)propanenitrile to its corresponding primary amine. WARNING: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Reagents & Materials
3-(2,3-Difluorophenyl)propanenitrile
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Deionized Water
15% Sodium Hydroxide (NaOH) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Three-neck flask, dropping funnel, reflux condenser
Inert atmosphere setup (N₂/Ar manifold)

Procedure:

  • Inert Setup: Assemble a dry three-neck flask with a dropping funnel, reflux condenser (with a N₂/Ar inlet), and a magnetic stirrer. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, suspend LiAlH₄ (e.g., 1.2-1.5 eq) in anhydrous THF (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-(2,3-Difluorophenyl)propanenitrile (1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washings. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(2,3-Difluorophenyl)propan-1-amine.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Part 3: Analytical Quality Control

Ensuring the identity and purity of the intermediate and its products is paramount. A multi-technique approach is recommended.

Analytical Method Purpose Typical Parameters/Observations
HPLC Purity assessment and reaction monitoringColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nmFlow Rate: 1.0 mL/min
FT-IR Functional group confirmationNitrile (starting material): Strong, sharp C≡N stretch ~2250 cm⁻¹Carboxylic Acid (product 1): Broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1710 cm⁻¹Amine (product 2): N-H stretches ~3300-3400 cm⁻¹
¹H / ¹³C / ¹⁹F NMR Structural elucidation and confirmationProvides detailed information on the chemical environment of protons, carbons, and fluorine atoms, confirming the structure of the phenyl ring and the aliphatic chain.
LC-MS Molecular weight confirmationProvides the molecular weight of the parent compound and any impurities, confirming successful transformation and identifying byproducts.[7][8]

Part 4: Safety & Handling

Professional diligence in handling 3-(2,3-Difluorophenyl)propanenitrile and associated reagents is mandatory. While a specific SDS for this exact compound may not be universally available, data from analogous propanenitrile compounds should be used as a guide.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Handling: Use only in a well-ventilated chemical fume hood.[12] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

  • SAFETY DATA SHEET. (2017, December 4).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved from [Link]

  • CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof. (n.d.). Google Patents.
  • WO2017197604A1 - Method for synthesizing crizotinib intermediate. (n.d.). Google Patents.
  • Safety Data Sheet. (2021, August 12). 3M. Retrieved from [Link]

  • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis and structure of crizotinib. The hinge binder. (n.d.). Open-i - NIH. Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from [Link]

  • Pharmaceutical intermediates & Chemicals. (n.d.). Retrieved from relevant pharmaceutical supplier websites.
  • Propionitrile in Pharmaceutical Manufacturing. (2025, October 9). Rock Chemicals, Inc. Retrieved from [Link]

  • Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. (2020, March 4). MDPI. Retrieved from [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.).
  • Reactions of Nitriles. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). Waters. Retrieved from [Link]

  • Crizotinib: New Drug for ALK-positive Advanced Non–Small Cell Lung Cancer. (2011, November 1). The ASCO Post. Retrieved from [Link]

  • Nitriles & Hydroxynitriles: Revision Note. (2025, June 23). Save My Exams. Retrieved from [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water. (n.d.). EPA. Retrieved from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold. (2026, February 27). MDPI. Retrieved from [Link]

  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results. (n.d.). PMC. Retrieved from [Link]

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (n.d.). Google Patents.
  • Real World Study of First Line Crizotinib for ALK Rearranged Non-squamous Non-small Cell Lung Cancer. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. (2018, August 15). PubMed. Retrieved from [Link]

  • Case Report: Short-Term Response to First-Line Crizotinib Monotherapy in a Metastatic Lung Adenocarcinoma Patient Harboring a Novel TPR-ROS1 Fusion. (2022, April 27). Frontiers. Retrieved from [Link]

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Application Notes and Protocols for the Reduction of Nitrile Groups in Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Amines

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into aromatic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorine's unique electronic characteristics can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The conversion of aromatic nitriles to their corresponding primary amines or aldehydes is a pivotal transformation, yielding versatile building blocks for further molecular elaboration. However, the reduction of nitriles on a fluorinated aromatic ring presents a distinct set of challenges. The high electronegativity of fluorine can influence the reactivity of the nitrile group, and the stability of the C-F bond itself becomes a critical parameter, particularly under harsh reduction conditions.

This guide provides a detailed overview of established protocols for the reduction of nitriles in fluorinated aromatics, with a focus on chemoselectivity and practical application. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, to empower researchers to navigate this crucial transformation with confidence and precision.

Part 1: Reduction to Primary Amines

The complete reduction of a nitrile group to a primary amine (R-CN → R-CH₂NH₂) is a fundamental transformation. The primary challenge in the context of fluorinated aromatics is to achieve this conversion without cleaving the robust but sensitive carbon-fluorine bond (hydrodehalogenation).

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is often the most atom-economical and industrially scalable method for nitrile reduction.[2][3] However, it is also the method where hydrodehalogenation is a significant risk, particularly with palladium catalysts.

Causality and Catalyst Choice:

  • Raney® Nickel (Ra-Ni): This is frequently the catalyst of choice for hydrogenating fluorinated aromatic nitriles.[4][5] Its high activity allows for the use of lower temperatures and pressures compared to some other catalysts.[6] Raney Nickel often exhibits lower propensity for hydrodehalogenation compared to palladium-based catalysts, although this side reaction can still occur.[7] The porous, "spongy" structure provides a large surface area for the reaction.[4][5]

  • Palladium (Pd) and Platinum (Pt): While highly active for nitrile hydrogenation, palladium catalysts are well-known to promote hydrodehalogenation, making them generally unsuitable for this specific application unless conditions are very carefully controlled.[8] Platinum catalysts can also be effective but may require more forcing conditions.[2]

  • Rhodium (Rh) and Ruthenium (Ru): Homogeneous catalysts based on these metals have shown excellent activity and selectivity in nitrile reductions, sometimes operating under milder conditions.[8] However, their cost and the need for specific ligands can be a drawback.

Key Experimental Considerations:

  • Solvent: Alcoholic solvents like ethanol or methanol are common, often with the addition of ammonia. Ammonia serves to suppress the formation of secondary and tertiary amine byproducts by competitively inhibiting the reaction of the newly formed primary amine with the intermediate imine.[2][9]

  • Pressure & Temperature: Milder conditions are paramount to preserving the C-F bond. Reactions should be optimized to run at the lowest effective hydrogen pressure and temperature.

  • Additives: The use of a base, such as sodium hydroxide or triethylamine, can sometimes improve selectivity by neutralizing any acidic species that might promote side reactions.

Detailed Protocol 1: Raney® Nickel Reduction of 4-Fluorobenzonitrile

This protocol details the reduction of 4-fluorobenzonitrile to (4-fluorophenyl)methanamine, a common building block.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Charge autoclave with 4-fluorobenzonitrile and solvent (e.g., ethanolic ammonia) P2 Carefully add Raney® Nickel slurry under inert atmosphere P1->P2 R1 Seal autoclave, purge with N₂, then purge with H₂ P2->R1 Seal & Purge R2 Pressurize with H₂ (e.g., 50 psi) R1->R2 R3 Heat to desired temperature (e.g., 40-60°C) with stirring R2->R3 R4 Monitor H₂ uptake and reaction progress (TLC/GC) R3->R4 W1 Cool to RT, vent H₂, purge with N₂ R4->W1 Reaction Complete W2 Filter catalyst through Celite® (Caution: Pyrophoric when dry) W1->W2 W3 Rinse filter cake with solvent W2->W3 W4 Concentrate filtrate under reduced pressure W3->W4 W5 Purify crude amine (e.g., distillation or chromatography) W4->W5

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • 4-Fluorobenzonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol, 200 proof

  • Ammonia solution (e.g., 7N in Methanol or saturated ethanolic ammonia)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or other filter aid

Equipment:

  • Parr-shaker or similar hydrogenation autoclave

  • Magnetic stir plate

  • Schlenk line or glovebox for inert atmosphere handling

  • Buchner funnel and filter flask

Procedure:

  • Preparation: To a suitable high-pressure reactor vessel, add 4-fluorobenzonitrile (1.0 eq).

  • Add a solution of ammonia in ethanol (e.g., 10-20 volumes). The use of ethanolic ammonia is critical for minimizing secondary amine formation.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Raney® Nickel slurry (typically 10-20% by weight of the nitrile). Safety Note: Raney® Nickel is pyrophoric and can ignite spontaneously in air when dry.[4] Always handle as a slurry and under an inert atmosphere.

  • Reaction: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (start optimization around 50-100 psi).

  • Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction can also be monitored by TLC or GC analysis of small, carefully vented aliquots.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.

  • Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Step: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent at all times. Quench the recovered catalyst by slowly adding it to a large volume of water in a well-ventilated area.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by distillation or column chromatography.

Method B: Metal Hydride Reduction

For smaller-scale syntheses or when hydrogenation equipment is unavailable, metal hydrides offer a powerful alternative. The choice of hydride is critical for both safety and selectivity.

Causality and Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): A very strong reducing agent that readily converts nitriles to primary amines.[10][11][12] Extreme Caution is Advised. LiAlH₄ reacts violently with water and can be pyrophoric.[13][14][15] Furthermore, reductions of fluorinated compounds with LiAlH₄ have been linked to lab explosions due to the formation of heat- and shock-sensitive complexes.[16] This method should only be approached by experienced researchers with extreme precautions.

  • Sodium Borohydride (NaBH₄) with Additives: Sodium borohydride alone is generally not strong enough to reduce nitriles.[17] However, its reactivity can be enhanced by the addition of transition metal salts like CoCl₂ or NiCl₂.[2][18] This system generates a boride species in situ that is the active reductant. It is a much safer and milder alternative to LiAlH₄ and is often compatible with fluorinated aromatics.[19][20]

  • Diborane (B₂H₆) or Borane-THF Complex (BH₃·THF): These reagents also effectively reduce nitriles to primary amines. They are generally milder than LiAlH₄ and less prone to side reactions.

Detailed Protocol 2: NaBH₄/CoCl₂ Reduction of 2,4-Difluorobenzonitrile

This protocol provides a safer, lab-scale alternative to high-pressure hydrogenation or the use of LiAlH₄.

Workflow Diagram:

cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Workup & Isolation S1 Dissolve 2,4-difluorobenzonitrile and CoCl₂·6H₂O in MeOH S2 Cool solution in an ice bath (0°C) S1->S2 R1 Add NaBH₄ portion-wise (Caution: H₂ evolution) S2->R1 Initiate Reduction R2 Stir at 0°C, then allow to warm to room temperature R1->R2 R3 Monitor reaction by TLC/GC R2->R3 W1 Quench with aqueous HCl to destroy excess NaBH₄ R3->W1 Reaction Complete W2 Basify with NaOH (aq) to precipitate cobalt salts W1->W2 W3 Filter off inorganic salts W2->W3 W4 Extract filtrate with organic solvent (e.g., EtOAc) W3->W4 W5 Dry organic layer, concentrate, and purify W4->W5

Caption: Workflow for NaBH₄/CoCl₂ Reduction.

Materials:

  • 2,4-Difluorobenzonitrile

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (e.g., 3N HCl)

  • Sodium hydroxide (e.g., 2N NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzonitrile (1.0 eq) and CoCl₂·6H₂O (1.0-1.5 eq) in methanol (15-20 volumes).

  • Cool the resulting pink solution to 0 °C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride (4.0-5.0 eq) in small portions. Safety Note: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming. The solution will turn black as cobalt boride species are formed.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature until the reaction is complete (typically 1-3 hours, monitor by TLC/GC).

  • Workup: Carefully quench the reaction by slowly adding aqueous HCl until the effervescence ceases and the solution becomes acidic. This destroys excess NaBH₄.

  • Basify the mixture by adding aqueous NaOH. This will precipitate cobalt salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake with methanol.

  • Isolation: Remove most of the methanol from the filtrate under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine, which can be further purified.

Comparative Data for Amine Synthesis

MethodSubstrate ExampleCatalyst/ReagentConditionsYieldKey Considerations
Catalytic Hydrogenation4-FluorobenzonitrileRaney® NiH₂ (50 psi), EtOH/NH₃, 50°C>90%Scalable; risk of defluorination; pyrophoric catalyst handling.[4]
Metal Hydride2,4-DifluorobenzonitrileNaBH₄ / CoCl₂MeOH, 0°C to RT~85-95%Safer than LiAlH₄; good for lab scale; avoids high pressure.[18]
Metal Hydride3-FluorobenzonitrileLiAlH₄THF, 0°C to RefluxHighHigh Risk! Violent reactivity and potential for explosion with fluoro-aromatics.[13][16]

Part 2: Reduction to Aldehydes (Partial Reduction)

Stopping the reduction of a nitrile at the intermediate imine stage, which is then hydrolyzed to an aldehyde upon workup (R-CN → R-CHO), requires a sterically hindered and less reactive hydride reagent.

Method C: Diisobutylaluminum Hydride (DIBAL-H) Reduction

DIBAL-H is the premier reagent for the partial reduction of nitriles and esters to aldehydes.[21][22][23][24] Its efficacy is rooted in its bulky nature and the formation of a stable tetrahedral intermediate at low temperatures.

Causality and Mechanism:

  • Lewis Acid Coordination: The aluminum center in DIBAL-H acts as a Lewis acid, coordinating to the nitrogen of the nitrile.

  • Hydride Transfer: A single hydride is delivered to the nitrile carbon, forming a stable aluminum-imine complex.[10][25]

  • Low-Temperature Stability: At low temperatures (typically -78 °C), this complex is stable and does not undergo further reduction. The bulky isobutyl groups prevent the delivery of a second hydride.[25]

  • Hydrolysis: Upon aqueous workup, the imine is hydrolyzed to the final aldehyde product.[22][26]

Maintaining a low temperature is absolutely critical. If the reaction is allowed to warm before quenching, over-reduction to the primary amine can occur.[25][26]

Detailed Protocol 3: DIBAL-H Reduction of 3-Fluorobenzonitrile

This protocol describes the synthesis of 3-fluorobenzaldehyde.

Workflow Diagram:

cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Workup & Isolation S1 Dissolve 3-fluorobenzonitrile in dry solvent (e.g., Toluene, DCM) under N₂ atmosphere S2 Cool solution to -78°C (Dry Ice/Acetone bath) S1->S2 R1 Add DIBAL-H solution dropwise via syringe, maintaining T < -70°C S2->R1 Initiate Reduction R2 Stir at -78°C for 1-2 hours R1->R2 R3 Monitor reaction by TLC/GC R2->R3 W1 Quench slowly at -78°C with Methanol R3->W1 Reaction Complete W2 Allow to warm to RT, add Aqueous Rochelle's Salt and stir W1->W2 W3 Separate organic layer W2->W3 W4 Extract aqueous layer with organic solvent W3->W4 W5 Combine organics, wash, dry, concentrate, and purify W4->W5

Caption: Workflow for DIBAL-H Reduction.

Materials:

  • 3-Fluorobenzonitrile

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in toluene or hexanes

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rochelle's salt (Potassium sodium tartrate), saturated aqueous solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzonitrile (1.0 eq) and anhydrous toluene (or DCM, ~0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Using a syringe, add the DIBAL-H solution (1.1-1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC, quenching a small aliquot with methanol before spotting.

  • Workup: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol (approx. 1 mL per mmol of DIBAL-H used).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours. The gelatinous aluminum salts will break up, resulting in a clear biphasic mixture.

  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc or Et₂O (2x).

  • Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography or distillation.

Conclusion and Best Practices

The reduction of nitriles in fluorinated aromatic systems is a highly achievable transformation when the appropriate methodology is selected. For the synthesis of primary amines , catalytic hydrogenation with Raney® Nickel is a robust and scalable option, provided conditions are optimized to minimize hydrodehalogenation. For safer, lab-scale amine synthesis, the NaBH₄/CoCl₂ system offers an excellent alternative. For the partial reduction to aldehydes , DIBAL-H at low temperatures remains the unparalleled method of choice.

Key Takeaways for Success:

  • Prioritize C-F Bond Integrity: Always start with the mildest possible conditions (lower temperature, lower pressure) to avoid defluorination.

  • Understand Reagent Stoichiometry and Safety: This is especially true for highly reactive hydrides like LiAlH₄ and pyrophoric catalysts like Raney® Nickel.

  • Inert Atmosphere is Crucial: Many of the reagents used, particularly DIBAL-H and LiAlH₄, are sensitive to air and moisture.

  • Monitor Reactions Closely: Techniques like TLC and GC are invaluable for determining reaction completion and identifying the formation of byproducts.

By understanding the chemical principles behind each protocol, researchers can confidently and safely synthesize the valuable fluorinated amine and aldehyde building blocks essential for advancing science and technology.

References

  • Vertex AI Search. Diisobutylaluminum Hydride (DIBAL-H) - Common Organic Chemistry.
  • Vertex AI Search. DIBAL-H Reduction - Organic Synthesis.
  • Vertex AI Search. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Vertex AI Search. DIBAL Reducing Agent - Chemistry Steps.
  • Vertex AI Search. What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? - TUODA.
  • Vertex AI Search. Catalytic Reduction of Nitriles.
  • Wikipedia. Nitrile reduction. Available at: [Link]

  • JoVE. Video: Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Science.gov. raney nickel catalyst: Topics. Available at: [Link]

  • PubMed. Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. Available at: [Link]

  • Wikipedia. Lithium aluminium hydride. Available at: [Link]

  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Available at: [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Available at: [Link]

  • Wikipedia. Raney nickel. Available at: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • SciSpace. A Generic Approach for the Catalytic Reduction of Nitriles. Available at: [Link]

  • J-STAGE. Reduction with Sodium Borohydride-Transition Metal Salt Systems. I.¹⁾ Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. Available at: [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Available at: [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Available at: [Link]

  • WordPress. Nitrile Reduction. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 - Reducing Agents. Available at: [Link]

  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Available at: [Link]

  • Google Patents. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.

Sources

Reagents for nucleophilic substitution of 2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Nucleophilic Substitution Workflows for 2,3-Difluorobenzyl Bromide

Executive Summary & Chemical Profile

2,3-Difluorobenzyl bromide (CAS: 113211-94-2) is a high-value electrophilic building block widely employed in medicinal chemistry to introduce the lipophilic and metabolically stable 2,3-difluorobenzyl moiety.[1] Unlike unsubstituted benzyl bromide, the presence of fluorine atoms at the 2- (ortho) and 3- (meta) positions creates a unique electronic and steric environment that necessitates specific handling and reagent choices to maximize yield and minimize side reactions.

Key Reactivity Drivers:

  • Electronic Activation: The strong inductive electron-withdrawing effect (-I) of the fluorine atoms, particularly at the ortho position, significantly increases the electrophilicity of the benzylic carbon. This makes the substrate highly reactive toward nucleophiles (

    
     pathway) but also susceptible to rapid hydrolysis.
    
  • Steric Considerations: While fluorine is isosteric with oxygen and relatively small, the ortho-fluorine can induce a dipole-dipole repulsion with incoming nucleophiles or solvent cages, occasionally requiring higher polarity solvents to stabilize the transition state.

  • Metabolic Stability: In drug design, this motif is often used to block metabolic oxidation at the benzylic position and the aromatic ring, enhancing the half-life of the final API (Active Pharmaceutical Ingredient).

Mechanistic Insight & Reagent Selection Strategy

The reaction proceeds predominantly via an


 mechanism . The transition state involves the backside attack of the nucleophile. Due to the "hot" nature of this electrophile, the primary challenge is not reactivity, but selectivity  (preventing over-alkylation) and stability  (preventing hydrolysis).
Decision Matrix: Reagent Selection

The following decision tree outlines the optimal reagent combinations based on the nucleophile class.

ReagentSelection Start Select Nucleophile Class N_Nucl Nitrogen Nucleophiles (Amines, Heterocycles) Start->N_Nucl O_Nucl Oxygen Nucleophiles (Phenols, Alcohols) Start->O_Nucl C_Nucl Carbon Nucleophiles (Malonates, Cyanides) Start->C_Nucl PrimaryAmine Primary Amine N_Nucl->PrimaryAmine SecAmine Secondary Amine / Heterocycle N_Nucl->SecAmine Phenol Phenols (Ar-OH) O_Nucl->Phenol Alcohol Aliphatic Alcohols O_Nucl->Alcohol ActiveMethylene Active Methylene C_Nucl->ActiveMethylene Cond_N1 Reagents: K2CO3 or DIPEA Solvent: MeCN (0°C to RT) *Risk: Dialkylation* PrimaryAmine->Cond_N1 Cond_N2 Reagents: TEA or Cs2CO3 Solvent: DMF or MeCN *High Yield* SecAmine->Cond_N2 Cond_O1 Reagents: K2CO3 or Cs2CO3 Solvent: Acetone or MeCN *Reflux often required* Phenol->Cond_O1 Cond_O2 Reagents: NaH (Strong Base) Solvent: THF or DMF (0°C) *Strictly Anhydrous* Alcohol->Cond_O2 Cond_C1 Reagents: NaH or KOtBu Solvent: THF or DMF *Deprotonate first* ActiveMethylene->Cond_C1

Figure 1: Strategic decision tree for selecting base and solvent systems based on nucleophile type.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Target: Prevention of over-alkylation (quaternization) and control of exotherm.

Reagents:

  • Substrate: 2,3-Difluorobenzyl bromide (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv for secondary; 3.0–5.0 equiv for primary to prevent bis-alkylation)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) [Preferred over DMF for easier workup]

Procedure:

  • Preparation: Dissolve the amine (and DIPEA if using organic base) in anhydrous MeCN (0.2 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: The 2,3-difluoro substitution makes the bromide highly reactive; low temperature prevents runaway exotherms and improves selectivity.

  • Addition: Add 2,3-difluorobenzyl bromide dropwise (diluted in minimal MeCN) over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir.

    • Monitoring: Check via TLC or LC-MS after 1 hour. Most reactions complete within 2–4 hours at RT.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM or EtOAc, wash with saturated

    
    , followed by brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: If using a primary amine and bis-alkylation is observed, switch to a Reductive Amination strategy (using 2,3-difluorobenzaldehyde) or protect the amine (e.g., Boc-protection followed by alkylation of the carbamate using NaH).

Protocol B: O-Alkylation (Ether Synthesis)

Target: Synthesis of aryl-benzyl ethers.

Reagents:

  • Substrate: 2,3-Difluorobenzyl bromide (1.0 equiv)

  • Nucleophile: Phenol derivative (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) [Cesium effect promotes solubility and reactivity]
    
  • Solvent: DMF or Acetone

Procedure:

  • Activation: In a reaction vial, combine the phenol and

    
     in DMF (0.5 M). Stir at RT for 15 minutes to ensure deprotonation/formation of the phenoxide.
    
  • Alkylation: Add 2,3-difluorobenzyl bromide in one portion.

  • Heating:

    • Standard: Stir at RT for 4–6 hours.

    • Sluggish Substrates: Heat to 60°C. Do not exceed 80°C to avoid elimination or decomposition.

  • Quench: Pour the mixture into ice-water (

    
     volume).
    
  • Isolation: If the product precipitates, filter and wash with water. If oil forms, extract with EtOAc.

Comparative Data: Solvent & Base Effects[2][3]

The following table summarizes the conversion rates for the reaction of 2,3-difluorobenzyl bromide with morpholine (secondary amine) under various conditions (1 hour reaction time).

EntrySolventBaseTemperatureConversion (%)Notes
1DCMTEART45%Too slow; DCM is non-polar.
2THFTEART65%Moderate solubility of ammonium salts.
3MeCN K2CO3 RT 98% Optimal balance of polarity/workup.
4DMFDIPEART>99%Excellent rate, but DMF removal is tedious.
5EtOHNoneReflux80%Solvolysis side-products observed (Ethyl ether).[2]

Safety & Handling (Lachrymator Protocol)

  • Hazard: 2,3-Difluorobenzyl bromide is a potent lachrymator (tear gas agent) and corrosive.[3] It causes severe eye and skin burns.[3][4][5]

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of 10% ammonia or dilute NaOH to hydrolyze the bromide before cleaning.

  • Waste: Segregate halogenated waste. Do not mix with strong acids (risk of HF generation if degraded).

Troubleshooting Guide

  • Problem: Low Yield due to Hydrolysis (Benzyl Alcohol formation).

    • Cause: Wet solvents or hygroscopic bases (

      
      , 
      
      
      
      ).
    • Fix: Use anhydrous MeCN or DMF (stored over molecular sieves). Switch to

      
       or 
      
      
      
      which are less hygroscopic than hydroxides.
  • Problem: "Ortho-Effect" Retardation.

    • Cause: Bulky nucleophiles (e.g., tert-butyl amines) clash with the 2-fluoro substituent.

    • Fix: Add a catalyst like Potassium Iodide (KI) (10 mol%). This performs an in-situ Finkelstein reaction, converting the bromide to a more reactive (and longer bond-length) iodide intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24856065, 2,3-Difluorobenzyl bromide. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Propanenitriles

Author: BenchChem Technical Support Team. Date: March 2026


-Substituted Propanenitriles

Abstract & Strategic Relevance

The incorporation of fluorine into aliphatic nitrile scaffolds is a critical strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation) and lipophilicity (


). However, the synthesis of 3-fluoro-3-arylpropanenitriles  via conventional thermal heating is often plagued by long reaction times (12–24 h) and competitive elimination reactions (E2) leading to cinnamonitrile byproducts.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the nucleophilic fluorination of 3-mesyloxypropanenitriles. By utilizing dielectric heating, we achieve a 20-fold reduction in reaction time and significantly suppress elimination pathways compared to conventional oil-bath heating.

Key Advantages:

  • Speed: Reaction completion in <20 minutes (vs. 18 hours thermal).

  • Selectivity: Enhanced SN2 substitution over E2 elimination.

  • Scalability: Protocol validated for single-mode microwave reactors (0.5 mmol to 10 mmol scale).

Mechanistic Insight: Why Microwave?

The fluorination of secondary alkyl sulfonates with alkali metal fluorides (CsF, KF) is a kinetically demanding SN2 reaction.

  • Dielectric Heating & Ionic Conduction: The reaction medium (typically polar aprotic solvents like CH

    
    CN or polar protic 
    
    
    
    -BuOH) couples efficiently with the microwave field. The presence of ionic reagents (Cs
    
    
    , F
    
    
    ) increases the loss tangent (
    
    
    ), allowing for rapid, volumetric heating that overcomes the high activation energy of the C–F bond formation.
  • Solvation Effects: Microwave irradiation promotes the solubility of the metal fluoride salt ("specific microwave effect"), increasing the effective concentration of the "naked" fluoride nucleophile without requiring excessive phase-transfer catalysts.

Reaction Pathway

The workflow proceeds via the activation of a 3-hydroxypropanenitrile precursor to a mesylate, followed by displacement.

ReactionPathway Start Aldehyde (R-CHO) Step1 Step 1: Condensation (CH3CN, Base) Start->Step1 Inter1 3-Hydroxy- propanenitrile Step1->Inter1 Step2 Step 2: Activation (MsCl, Et3N) Inter1->Step2 Inter2 3-Mesyloxy- propanenitrile Step2->Inter2 Step3 Step 3: MW Fluorination (CsF, t-BuOH) Inter2->Step3 Product 3-Fluoro- propanenitrile Step3->Product Step3->Product S_N2 Substitution 120°C, 15 min

Figure 1: Synthetic workflow from aldehyde precursor to final fluorinated nitrile.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: 3-Mesyloxy-3-phenylpropanenitrile (prepared from 3-hydroxy-3-phenylpropanenitrile).

  • Fluorinating Agent: Cesium Fluoride (CsF), anhydrous (99.9%). Note: CsF is hygroscopic; handle in a glovebox or dry bag.

  • Solvent:

    
    -Amyl Alcohol (
    
    
    
    -AmOH) or Acetonitrile (MeCN).
    
    
    -AmOH is preferred to suppress elimination.
  • Catalyst (Optional): 18-Crown-6 (0.1 equiv) if using KF.

General Procedure (Microwave)
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 3-mesyloxy-3-phenylpropanenitrile (1.0 mmol, 225 mg) in

    
    -Amyl alcohol  (3.0 mL).
    
  • Reagent Addition: Add Cesium Fluoride (3.0 mmol, 456 mg). Cap the vial immediately with a PTFE-lined septum.

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up: Cool to room temperature (compressed air cooling). Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data: Thermal vs. Microwave
ParameterConventional ThermalMicrowave (This Protocol)Impact
Temperature 100 °C (Reflux)120 °CHigher temp accessible safely
Time 18 hours15 minutes 72x Faster
Yield (Isolated) 45%82% Significantly improved
Selectivity (F:Elim) 60:4092:8Elimination suppressed
Solvent Vol. 10 mL3 mLGreener, concentrated

Critical Process Parameters & Troubleshooting

Solvent Selection Guide

The choice of solvent is the single most critical variable in this protocol.

  • Acetonitrile (MeCN): Good solubility for organic substrate, but higher risk of E2 elimination (formation of cinnamonitrile).

  • 
    -Amyl Alcohol (
    
    
    
    -AmOH):
    Recommended. The bulky alcohol solvates the fluoride ion (moderating its basicity) while destabilizing the transition state for elimination. It allows for cleaner SN2 substitution.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<30%) Wet CsF or SolventCsF is extremely hygroscopic. Dry CsF at 150°C under vacuum overnight. Use anhydrous solvents.
High Elimination Fluoride acting as BaseSwitch solvent to

-AmOH. Lower temperature to 100°C. Add 1.0 eq. of collidine.
Vial Over-pressure Decomposition/VolatilesEnsure headspace is sufficient. Do not exceed 130°C for nitriles (risk of polymerization).

Mechanism of Action

The reaction follows an SN2 mechanism. The microwave field effects are primarily thermal, but the "specific" effect involves the rapid rotation of the solvent dipoles (


-AmOH) around the contact ion pair [Cs

F

], effectively stripping the cation and leaving a "naked," highly reactive fluoride anion.

Mechanism cluster_0 Microwave Field Effect Solvent Polar Solvent (t-AmOH) Active [Cs+] [F-] (Solvated) 'Naked Fluoride' Solvent->Active Dipole Rotation & Heating Salt CsF (Solid) Salt->Active TS [F...C...OMs]‡ Transition State Active->TS Nucleophilic Attack Substrate Mesylate (R-OMs) Substrate->TS Prod Fluorinated Nitrile (Inversion of Config.) TS->Prod Irreversible

Figure 2: Mechanistic representation of microwave-enhanced fluoride activation.

References

  • Microwave-Assisted Nucleophilic Fluorination: Alič, B.; Petrovčič, J.; Jelen, J.; Tavčar, G.; Iskra, J. "Renewable Reagent for Nucleophilic Fluorination." J. Org. Chem.2022 , 87, 5987–5993.

  • General Microwave Synthesis Principles: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew. Chem. Int. Ed.2004 , 43, 6250–6284.

  • Fluorination of Epoxides/Mesylates: Inagaki, T.; Fukuhara, T.; Hara, S. "Effective Fluorination Reaction with Et3N·3HF Under Microwave Irradiation." Synthesis2003 , 2003, 1157–1159.

  • Synthesis of 3-Hydroxypropanenitriles (Precursors): Fleming, F. F.; Shook, B. C. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." J. Med. Chem.2010 , 53, 7902–7917.

Application of the 2,3-Difluorophenyl Moiety in Kinase Inhibitor Research: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorination patterns, the 2,3-difluorophenyl moiety presents a unique electronic and conformational profile that has proven particularly advantageous in the design of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the application of this moiety, elucidating its role in enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic properties. We present the scientific rationale behind its use, detailed synthetic protocols for its incorporation, and methodologies for the characterization of the resulting inhibitors.

The Strategic Advantage of the 2,3-Difluorophenyl Moiety

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets, particularly in oncology.[1] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for achieving inhibitor selectivity.[2] The introduction of fluorine atoms into inhibitor scaffolds can profoundly influence molecular behavior by altering lipophilicity, metabolic stability, and binding interactions.[3][4]

The 2,3-difluoro substitution pattern is not merely an arbitrary choice; it imparts a distinct set of properties compared to other fluorination motifs:

  • Asymmetric Dipole Moment: Unlike symmetric patterns (e.g., 2,6-difluoro or 3,5-difluoro), the 2,3-difluoro arrangement creates a pronounced dipole moment directed across the ring. This localized polarity can be exploited to form specific dipole-dipole or hydrogen bond interactions with polar residues in the kinase active site that might otherwise be unavailable.

  • Modulated pKa: The strong electron-withdrawing nature of the two adjacent fluorine atoms can significantly lower the pKa of nearby functionalities, which can be crucial for optimizing ionization state and target engagement at physiological pH.[5]

  • Conformational Control: The steric and electronic influence of the ortho- and meta-fluorines can restrict the rotation of the phenyl ring, locking the inhibitor into a bioactive conformation and minimizing the entropic penalty upon binding.

  • Enhanced CH-π Interactions: Fluorination alters the quadrupole moment of the aromatic ring. While it can weaken traditional cation-π interactions, it can enhance interactions between the electron-deficient π-system and polarized C-H bonds from amino acid residues like proline or the inhibitor itself, a phenomenon known as a CH/π interaction.[6][7][8]

Impact on Kinase Inhibition and Pharmacokinetics

The decision to incorporate a 2,3-difluorophenyl moiety is driven by its potential to confer significant advantages in potency, selectivity, and drug-like properties.

Enhancing Potency and Selectivity

The primary goal in kinase inhibitor design is to achieve high affinity for the target kinase while minimizing activity against off-target kinases to reduce potential toxicity.[9][10] The 2,3-difluorophenyl group can achieve this by exploiting subtle differences in the topology and amino acid composition of the ATP-binding pocket.

For instance, the fluorine atoms can act as weak hydrogen bond acceptors, while the now polarized C-H at the 4-position can serve as a hydrogen bond donor. This unique electronic signature allows the moiety to form a specific interaction network that may be geometrically disfavored in the active sites of other kinases. One study on Aurora kinase inhibitors found that while a 4-chloro-2,3-difluorophenyl compound was a less potent enzymatic inhibitor, other ortho or meta fluorine substitutions were associated with a smaller decrease in cellular activity, highlighting the nuanced effects of fluorine positioning.[11]

To illustrate the potential impact on selectivity, consider the following hypothetical data for a lead compound ("Parent") versus its 2,3-difluorophenyl analog ("Analog-2,3-F2").

Kinase TargetParent IC50 (nM)Analog-2,3-F2 IC50 (nM)Fold Selectivity (Off-Target/On-Target) for Analog-2,3-F2
Target Kinase A 505 -
Off-Target Kinase B10025050
Off-Target Kinase C80800160
Off-Target Kinase D2000>10,000>2000

Table 1: Representative data illustrating how the incorporation of a 2,3-difluorophenyl moiety can simultaneously improve on-target potency and enhance selectivity against off-target kinases.

Optimizing ADME Properties

A potent and selective inhibitor is only viable as a drug candidate if it possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Metabolic Stability: Aromatic hydroxylation by cytochrome P450 (CYP) enzymes is a common metabolic pathway for many drug molecules.[12] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to oxidative cleavage.[5] Placing fluorine atoms on the phenyl ring, as in the 2,3-difluoro motif, effectively "shields" those positions from CYP-mediated metabolism, often increasing the compound's half-life.[13][14]

  • Membrane Permeability and Efflux: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its intracellular target.[5] However, excessive lipophilicity can render a compound a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, thereby reducing their therapeutic efficacy.[15][16] The 2,3-difluorophenyl moiety offers a balanced approach, providing a moderate increase in lipophilicity that can improve permeability without drastically increasing the risk of P-gp mediated efflux.[17] Researchers must empirically validate this for each new scaffold.

Synthetic Strategies and Protocols

The 2,3-difluorophenyl moiety is typically introduced using versatile and well-established synthetic building blocks and cross-coupling reactions.

Synthetic_Routes cluster_0 Key Building Blocks cluster_1 Core Scaffold cluster_2 Coupling Reactions BBlock1 1-Bromo-2,3-difluorobenzene Reaction1 Suzuki-Miyaura Coupling BBlock1->Reaction1 Alternative Coupling Partner BBlock2 2,3-Difluorophenylboronic Acid BBlock2->Reaction1 BBlock3 2,3-Difluoroaniline Reaction2 Amide Coupling BBlock3->Reaction2 Scaffold1 Scaffold-Halide (e.g., R-Br, R-Cl) Scaffold1->Reaction1 Scaffold2 Scaffold-Boronic Acid/Ester (e.g., R-B(OH)2) Scaffold2->Reaction1 Alternative Coupling Partner Scaffold3 Scaffold-COOH Scaffold3->Reaction2 Product Final Inhibitor (Scaffold-2,3-F2-Ph) Reaction1->Product Reaction2->Product

Caption: Common synthetic routes for incorporating the 2,3-difluorophenyl moiety.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a heterocyclic halide (Scaffold-Br) with 2,3-difluorophenylboronic acid.[18][19]

Materials:

  • Scaffold-Br (1.0 eq)

  • 2,3-Difluorophenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.05 - 0.1 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or Toluene/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Scaffold-Br (1.0 eq), 2,3-difluorophenylboronic acid (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (0.05 eq) followed by the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocols for Inhibitor Characterization

Once the 2,3-difluorophenyl-containing inhibitor is synthesized, its biological activity must be rigorously characterized.

Characterization_Workflow Start Synthesized Inhibitor Assay1 Biochemical IC50 Assay (e.g., DSF, Luminescence) Start->Assay1 Data1 Potency Data (IC50 vs. Target Kinase) Assay1->Data1 Assay2 Kinome-wide Selectivity Screen Data1->Assay2 If potent Data2 Selectivity Profile (>400 Kinases) Assay2->Data2 Assay3 Cellular Assays (Target Engagement, Proliferation) Data2->Assay3 If selective Data3 Cellular Efficacy (EC50, p-Substrate Levels) Assay3->Data3 End Lead Candidate Profile Data3->End

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.
Protocol 4.1: Kinase Inhibition Assay using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding without requiring a functional enzymatic assay.[20] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Materials:

  • Purified kinase of interest

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 2,3-difluorophenyl-containing inhibitor stock solution (e.g., 10 mM in DMSO)

  • Quantitative PCR (qPCR) instrument with a thermal ramping protocol

  • 96- or 384-well qPCR plates

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing the kinase (final concentration 1-2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

    • Prepare a serial dilution of the inhibitor in DMSO, and then dilute further into the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Plate Setup:

    • Aliquot the kinase/dye master mix into the wells of the qPCR plate.

    • Add the diluted inhibitor solutions to the respective wells. Include a "no inhibitor" control (DMSO vehicle).

    • Seal the plate securely with an optical seal.

  • Data Acquisition:

    • Place the plate in the qPCR instrument.

    • Run a melt curve experiment: typically, a ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature) for each well.

    • Determine the Tm for each curve, which is the temperature at the midpoint of the transition (often calculated from the peak of the first derivative).

    • The change in melting temperature (ΔTm) is calculated as Tm(inhibitor) - Tm(vehicle). A positive ΔTm indicates stabilization and binding.

    • Plot ΔTm versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to estimate the dissociation constant (Kd).

Kinome-wide Selectivity Profiling

To understand the inhibitor's specificity, it must be tested against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs) using established platforms.[21][22]

Conceptual Protocol:

  • Compound Submission: A sample of the inhibitor at a specified concentration and quantity is sent to the CRO.

  • Screening: The compound is typically first screened at a single high concentration (e.g., 1 µM) against a panel of hundreds of kinases (>400 is common). The percent inhibition is measured for each kinase.

  • Data Analysis: The results are often visualized on a "kinome tree" to map the selectivity profile. A highly selective inhibitor will show strong inhibition of the target kinase (and perhaps closely related family members) with minimal activity against other kinases.

  • Follow-up: For any significant off-target hits, full IC50 dose-response curves are determined to quantify the potency of the off-target interaction. This data is crucial for predicting potential side effects and for guiding further structure-activity relationship (SAR) studies to improve selectivity.[23]

Conclusion

The 2,3-difluorophenyl moiety is a valuable functional group in the medicinal chemist's toolkit for the development of next-generation kinase inhibitors. Its unique combination of electronic, steric, and conformational properties provides a sophisticated means to enhance target potency, engineer selectivity, and improve metabolic stability. By understanding the underlying principles of its interactions and employing robust synthetic and analytical protocols as outlined in this guide, researchers can effectively leverage this moiety to accelerate the discovery of novel and effective kinase-targeted therapeutics.

References

  • Benchchem. An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 1,2,3,5-Tetrachloro-4,6-difluorobenzene.
  • PrepChem.com. Synthesis of 2-bromo-5-cyano-1,3-difluorobenzene.
  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • PMC.
  • ChemicalBook.
  • PMC.
  • ACS Publications.
  • PMC.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Cytochrome P450 Metabolism.
  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Nordmann. 2-Bromo-1,3-difluorobenzene.
  • Exploring Selectivity of Multi-kinase Inhibitors across the Human Kinome.
  • SciSpace. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
  • Wikipedia. Suzuki reaction.
  • Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PMC. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety.
  • ResearchGate. Kinome-wide selectivity of JAK kinase inhibitors determined by...
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • ResearchGate. Effect of aromatic ring fluorination on CH⋯π interactions: Rotational spectrum and structure of the fluorobenzene⋯acetylene weakly bound dimer.
  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • ACS Omega.
  • ResearchGate. Interaction of compounds with P-glycoprotein. a Drug efflux. After...
  • Chemsrc. 2-Bromo-1,3-difluorobenzene | CAS#:64248-56-2.
  • The Royal Society of Chemistry.
  • PubMed. Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • ChemRxiv. Harnessing free energy calculations to achieve kinome-wide selectivity in drug discovery campaigns: Wee1 case study.
  • MDPI.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • PMC.
  • ACS Publications. Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions.
  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs.
  • PMC.
  • PMC.
  • PubMed. C-H...pi-interactions in proteins.
  • ResearchGate.
  • Chemoproteomic selectivity profiling of PIKK and PI3K kinase inhibitors.
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  • ResearchGate. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects.
  • Frontiers.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MDPI. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors.
  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • BOREAL. Synthesis and biological evaluation of novel analogues of the pan class i phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(Difluoromethyl)-1-[4,6-di(4- morpholinyl)-1,3,5-triazin-2-yl]-1 H -benzimidazole (ZSTK474).
  • DSpace@MIT.
  • Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold.

Sources

Navigating the Synthesis of 3-(2,3-Difluorophenyl)propanenitrile: A Guide to Custom Synthesis Services

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the timely acquisition of novel and specialized chemical entities is paramount. 3-(2,3-Difluorophenyl)propanenitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, often requires custom synthesis due to its limited commercial availability. This application note provides a comprehensive guide to procuring 3-(2,3-Difluorophenyl)propanenitrile through custom synthesis services, detailing a plausible synthetic protocol, rigorous quality control measures, and the collaborative workflow involved.

The Strategic Value of Custom Synthesis

Custom synthesis offers a strategic advantage for research and development by providing access to molecules that are not off-the-shelf.[1][2][3] This bespoke service accelerates timelines by eliminating the need for in-house process development for non-core molecules, allowing research teams to focus on their primary objectives.[1] The core benefits include tailored purity specifications, scalability, and access to specialized chemical expertise.[1][2]

A typical custom synthesis project follows a well-defined workflow, ensuring transparency and quality from initial inquiry to final delivery.[4][5] This process generally involves a thorough evaluation of the synthetic route, laboratory-scale synthesis and optimization, scale-up, and comprehensive analytical characterization of the final product.[4][5]

A Plausible Synthetic Route: Michael Addition

While multiple synthetic strategies can be envisioned for 3-(2,3-Difluorophenyl)propanenitrile, a chemically sound and scalable approach involves a Michael addition reaction. This method is widely used for the formation of carbon-carbon bonds.[6][7] The proposed two-step synthesis starts from the commercially available 2,3-difluorobenzaldehyde.

Step 1: Knoevenagel Condensation to form 3-(2,3-Difluorophenyl)acrylonitrile

The initial step involves the condensation of 2,3-difluorobenzaldehyde with acetonitrile to form the α,β-unsaturated nitrile, 3-(2,3-difluorophenyl)acrylonitrile. This reaction is a variation of the Knoevenagel condensation, a classic method for forming carbon-carbon double bonds.

Step 2: Michael Addition of a Cyanide Source

The second step is the conjugate addition of a cyanide nucleophile to the activated alkene of 3-(2,3-difluorophenyl)acrylonitrile. This Michael addition reaction forms the desired 3-(2,3-Difluorophenyl)propanenitrile.

Custom Synthesis Workflow Visualization

The journey of a custom synthesis project is a collaborative effort between the client and the service provider. The following diagram illustrates the key stages of this process.

Custom Synthesis Workflow cluster_0 Phase 1: Project Initiation cluster_1 Phase 2: Synthesis & Production cluster_2 Phase 3: Quality & Delivery inquiry Client Inquiry - Target Molecule - Quantity & Purity - Timeline feasibility Feasibility & Route Design - Literature Search - Synthetic Route Planning - Risk Assessment inquiry->feasibility Information Exchange quote Quotation & Agreement - Cost Analysis - Timeline Proposal - Confidentiality Agreement feasibility->quote Technical Proposal procurement Raw Material Procurement - Supplier Qualification - Material Testing quote->procurement Project Kick-off lab_synthesis Lab-Scale Synthesis - Proof of Concept - Process Optimization procurement->lab_synthesis scale_up Scale-Up & Production - Kilogram-Scale Synthesis - In-Process Controls lab_synthesis->scale_up Process Validation purification Purification - Chromatography - Recrystallization scale_up->purification qc_analysis Quality Control Analysis - NMR, HPLC, MS - Certificate of Analysis purification->qc_analysis delivery Final Product Delivery - Secure Packaging - Shipping & Documentation qc_analysis->delivery support Post-Delivery Support - Technical Assistance - Follow-up delivery->support

Caption: A typical workflow for a custom chemical synthesis project.

Detailed Synthetic Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis of 3-(2,3-Difluorophenyl)propanenitrile. This protocol is intended for experienced synthetic chemists and should be performed in a well-equipped laboratory with appropriate safety precautions.

Materials and Equipment:

  • 2,3-Difluorobenzaldehyde

  • Acetonitrile

  • Piperidine

  • Sodium Cyanide

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step 1: Synthesis of 3-(2,3-Difluorophenyl)acrylonitrile

  • To a solution of 2,3-difluorobenzaldehyde (1 equivalent) in acetonitrile (5-10 volumes), add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(2,3-difluorophenyl)acrylonitrile.

Step 2: Synthesis of 3-(2,3-Difluorophenyl)propanenitrile

  • Dissolve 3-(2,3-difluorophenyl)acrylonitrile (1 equivalent) in DMF (5-10 volumes).

  • Carefully add sodium cyanide (1.1 equivalents) to the solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding dilute hydrochloric acid until the pH is neutral.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(2,3-Difluorophenyl)propanenitrile.

Quality Control and Analytical Characterization

Rigorous quality control is a cornerstone of custom synthesis, particularly for compounds intended for pharmaceutical applications.[8][9][10] Adherence to Good Manufacturing Practices (GMP) guidelines ensures the quality and consistency of the final product.[11][12][13][]

Table 1: Typical Product Specifications

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow oilVisual Inspection
Purity (HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Identity (¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity (¹⁹F NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity (MS) Conforms to molecular weightMass Spectrometry
Residual Solvents Complies with ICH guidelinesGas Chromatography

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final product.[15][16] A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used for the analysis of aromatic nitriles.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of 3-(2,3-Difluorophenyl)propanenitrile.[17][18][19][20] The ¹H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons, while the ¹⁹F NMR will confirm the presence and positions of the fluorine atoms.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.[21][22][23]

Project Timeline

The timeline for a custom synthesis project can vary depending on the complexity of the synthesis, the scale of production, and the required analytical testing.[4][11]

Table 2: Estimated Project Timeline

StageEstimated Duration
Feasibility & Route Design 1-2 weeks
Lab-Scale Synthesis & Optimization 2-4 weeks
Scale-Up Synthesis 2-3 weeks
Purification & Characterization 1 week
Total Estimated Timeline 6-10 weeks

Conclusion

Custom synthesis services provide a vital resource for the procurement of specialized molecules like 3-(2,3-Difluorophenyl)propanenitrile. By partnering with an experienced custom synthesis provider, researchers can ensure the timely delivery of high-quality compounds that meet their specific research and development needs. A collaborative approach, coupled with robust synthetic protocols and stringent quality control, is key to the successful outcome of any custom synthesis project.

References

  • ResolveMass Laboratories Inc. (2025, October 14). Custom Synthesis Timeline. Retrieved from [Link]
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  • ARSI Canada. (2025, December 30). What Is Custom Synthesis in Pharma? Retrieved from [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
  • Veeprho. (2024, January 27). Custom Synthesis in Pharmaceuticals: Advantages and Challenges. Retrieved from [Link]
  • Acadechem. (2024, November 15). Custom Synthesis Explained: Benefits, Challenges, and Factors to Consider. Retrieved from [Link]
  • Veeprho. (2023, July 5). Custom Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
  • Google Patents. (2012, September 12). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups)
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. Retrieved from [Link]
  • Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]
  • YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]
  • Thieme. (n.d.). The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad. Retrieved from [Link]
  • IJSDR. (2007, January 22). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]
  • Google Patents. (n.d.). CN104230753A - Method for synthesizing fluoroacetonitrile.
  • Organic Syntheses. (n.d.). 2,3-diphenylsuccinonitrile. Retrieved from [Link]
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]
  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
  • ResearchGate. (n.d.). Multidimensional NMR characterization of perfluorinated monomer and its precursors. Retrieved from [Link]
  • ResearchGate. (n.d.). Conversion of Alcohols and Thiols into Alkyl Cyanides in Dry Acetonitrile. Retrieved from [Link]
  • University of Colorado Boulder. (n.d.). PrOF NMR for Small Molecule Discovery. Retrieved from [Link]
  • Google Patents. (n.d.). EP0038987B1 - Process for preparing acyl cyanides.
  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved from [Link]
  • Organic Chemistry Portal. (2000). The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents. Retrieved from [Link]
  • Royal Society of Chemistry. (2022, February 7). A case study of the MAC (masked acyl cyanide) oxyhomologation of N,N-dibenzyl-l-phenylalaninal with anti diastereoselectivity: preparation of (2S,3S)-allophenylnorstatin esters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing defluorination during nitrile reduction reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry: reducing a nitrile to a primary amine without cleaving sensitive carbon-fluorine (C–F) bonds .

The C–F bond is a critical bioisostere used to modulate metabolic stability and target affinity. However, standard nitrile reduction conditions frequently trigger unwanted hydrodefluorination (HDF). This guide provides mechanistic troubleshooting, decision frameworks, and self-validating protocols to ensure absolute chemoselectivity.

Mechanistic Causality: Why Does Defluorination Occur?

To prevent defluorination, we must first understand the causality behind the failure. Hydrodefluorination during nitrile reduction is typically driven by two distinct mechanistic pathways[1]:

  • Transition-Metal Oxidative Addition (Pd, Ni): Electron-rich metal catalysts like Palladium (Pd/C) or Nickel (Raney Ni) readily undergo oxidative addition into the C–F bond. The nitrile group acts as a strong electron-withdrawing group (EWG), polarizing the ortho and para C–F bonds and lowering the activation energy for metal insertion[2].

  • Nucleophilic Aromatic Substitution (SNAr): Strong, unselective nucleophilic hydrides (e.g., LiAlH₄) can attack the electron-deficient fluorinated ring via a Meisenheimer complex, expelling the fluoride ion before the nitrile is fully reduced.

Mechanism Complex Metal Catalyst + Ar-F (Nitrile) Pathway1 Nitrile Coordination Complex->Pathway1 Desired Pathway2 C-F Oxidative Addition Complex->Pathway2 Side Reaction Imine Imine Intermediate Pathway1->Imine MetalF Metal-Fluoride Hydride Pathway2->MetalF Amine Primary Amine (Desired) Imine->Amine Defluorinated Defluorinated Arene (HDF) MetalF->Defluorinated

Mechanistic pathways of metal-catalyzed nitrile reduction versus hydrodefluorination.

Reductant Selection Matrix

To facilitate rapid decision-making, the quantitative risks and mechanistic causalities of common reducing agents are summarized below:

Reducing AgentHDF RiskMechanistic CausalityRecommendation
Pd/C + H₂ Very High Facile oxidative addition into polarized C–F bonds.Avoid entirely for aryl fluorides.
LiAlH₄ High Unselective nucleophilic attack expels fluoride (SNAr).Avoid for sensitive or ortho-fluorinated substrates.
NaBH₄ / NiCl₂ Moderate Nickel surfaces can catalyze HDF, especially ortho to EWGs.Use with caution; substitute with CoCl₂ if HDF occurs.
PtO₂ + H₂ Low Platinum resists C–F insertion compared to Palladium.Industry standard for fluorinated arenes.
Ammonia Borane Very Low Metal-free thermal decomposition avoids oxidative addition.Ideal for polyfluorinated aromatic nitriles.

Troubleshooting FAQs

Q1: My Pd/C catalytic hydrogenation is yielding a des-fluoro amine byproduct. How can I stop this? A: Palladium is notorious for cleaving C–F bonds. Switch your catalyst to Platinum Oxide (PtO₂). Platinum is significantly less prone to C–F insertion and is the industry standard for reducing nitriles on fluorinated arenes without causing HDF[3]. Furthermore, ensure you are using a non-basic solvent (like EtOH or EtOAc), as bases heavily accelerate defluorination[1].

Q2: I am using the NaBH₄/NiCl₂ (Schlesinger) method, but I see up to 20% defluorination on my ortho-fluorobenzonitrile. What is the mechanism, and how do I fix it? A: The in situ generation of nickel boride (Ni₂B) from NaBH₄ and NiCl₂ is excellent for nitrile reduction, but the nickel surface can catalyze HDF, particularly when the fluorine is ortho to the nitrile due to directed coordination[2]. Fix: Substitute NiCl₂ with Cobalt(II) chloride (CoCl₂). Cobalt boride is a milder, more chemoselective catalyst that significantly reduces the rate of oxidative addition into the C–F bond while maintaining nitrile reduction efficacy.

Q3: I have a highly fluorinated aromatic nitrile. Both metal-catalyzed and strong hydride methods destroy my starting material. Is there a metal-free alternative? A: Yes. Recent methodologies utilize Ammonia Borane (NH₃-BH₃) under thermal decomposition conditions without any transition metal catalyst[4]. This generates aminodiborane in situ, which selectively reduces the nitrile to the primary amine while leaving multifluorinated aromatic rings completely intact[4].

G Start Fluorinated Nitrile Reduction Type Fluorine Position? Start->Type Aromatic Aryl Fluoride Type->Aromatic Aliphatic Aliphatic (e.g., CF3) Type->Aliphatic OrthoPara Ortho/Para to Nitrile? Aromatic->OrthoPara Method2 NaBH4 / CoCl2 or Borane-THF Aliphatic->Method2 HighRisk High HDF Risk Avoid Pd/C & LiAlH4 OrthoPara->HighRisk Yes LowRisk Moderate Risk Standard Methods OK OrthoPara->LowRisk No Method1 Ammonia Borane (Thermal) or PtO2 / H2 HighRisk->Method1 LowRisk->Method2

Decision tree for selecting nitrile reduction methods to prevent hydrodefluorination.

Validated Experimental Protocols

Protocol A: Catalyst-Free Reduction of Polyfluorinated Nitriles using Ammonia Borane

Causality: This protocol avoids transition metals entirely, eliminating the oxidative addition pathway for HDF. It is highly recommended for multifluorinated aromatic rings[4].

Step-by-Step Methodology:

  • Setup: In a pressure tube or heavy-walled sealed vessel, add the fluorinated nitrile (1.0 equiv) and Ammonia Borane (1.2 equiv).

  • Solvation: Add anhydrous diethyl ether (Et₂O). If the substrate is a liquid at the reaction temperature, the reaction can be run neat.

  • Thermal Activation: Heat the mixture to 120 °C.

    • Self-Validation Check: You should observe the evolution of H₂ and NH₃ gases as the ammonia borane thermally decomposes into the active aminodiborane reducing species. Ensure your vessel can handle the pressure[4].

  • Reaction: Stir for 12-24 hours. Monitor by LC-MS. Look for the desired mass [M+4] (nitrile to amine) and ensure the absence of [M-18] (loss of fluorine).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water to remove boron residues, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Catalytic Hydrogenation using PtO₂

Causality: PtO₂ (Adams' catalyst) provides the necessary surface for H₂ activation and nitrile reduction but lacks the electronic properties required to easily insert into the C–F bond[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorinated nitrile (1.0 equiv) in glacial acetic acid or ethanol. (Using acidic media prevents the intermediate imine from reacting with the primary amine product, suppressing secondary amine dimer formation).

  • Catalyst Addition: Add 5-10 mol% PtO₂.

    • Critical Safety Check: Purge the flask thoroughly with N₂ (3 vacuum/backfill cycles) before introducing H₂ to prevent ignition.

  • Hydrogenation: Stir under a balloon of H₂ (1 atm) or in a Parr shaker (up to 50 psi) at room temperature. Do not apply heat, as elevated temperatures increase the risk of defluorination[1].

  • Monitoring: Check reaction progress via TLC or HPLC every 2 hours.

  • Workup: Purge the system with N₂, filter the mixture through a pad of Celite to remove the platinum catalyst, and concentrate the filtrate. Free-base the resulting amine salt using saturated aqueous NaHCO₃ if acetic acid was used.

References

1.3 - benchchem.com 2.2 - nih.gov 3.4 - acs.org 4.1 - benchchem.com

Sources

Technical Support Center: Purification of Fluorinated Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Tier: Level 3 (Senior Application Scientist) Topic: Fluorinated Nitrile Intermediates (F-Nitriles)

Executive Summary & Core Challenges

Welcome to the Advanced Purification Support Center. Fluorinated nitriles are deceptive; they often appear stable and simple but present three distinct "invisible" challenges during purification:

  • The Volatility Trap: Many low-molecular-weight F-nitriles (e.g., trifluoroacetonitrile derivatives) form low-boiling azeotropes with common solvents (DCM, THF), leading to massive yield loss during rotary evaporation.

  • The Detection Void: The C-F bond does not significantly enhance UV chromophores. Coupled with the lack of conjugation in aliphatic nitriles, these compounds are often "invisible" to standard UV (254 nm) and many TLC stains.

  • The "Oiling Out" Phenomenon: The unique "fluorous" character creates lipophobicity and hydrophobicity, causing products to oil out during crystallization attempts rather than forming a lattice.

This guide provides troubleshooting workflows to navigate these specific physical chemistry traps.

Troubleshooting Guide (Q&A)

Module A: Chromatography & Detection (The "Invisible" Product)

Q: I know my reaction worked by crude NMR, but I see nothing on my TLC plate under UV, and KMnO4 isn't staining. Where is my product?

A: This is the most common issue. Aliphatic fluorinated nitriles lack the conjugated pi-systems required for UV absorbance and are resistant to oxidation by KMnO4.

  • Immediate Fix: Switch detection methods.

    • Stains: Use Iodine Vapor (reversible, physical adsorption) or Phosphomolybdic Acid (PMA) (requires vigorous heating). Note that KMnO4 and Cerium Ammonium Molybdate (CAM) are often ineffective because the electron-withdrawing fluorine atoms deactivate the molecule toward the oxidative mechanisms these stains rely on.

    • The "Gold Standard": Do not rely on TLC for critical decisions. Use

      
      F NMR  of fraction aliquots. It is the only way to definitively track your product and fluorinated impurities.
      
  • Root Cause: The high electronegativity of fluorine lowers the HOMO energy, making the molecule less susceptible to oxidative staining reagents.

Q: My product streaks on silica and co-elutes with impurities. Standard Hexane/EtOAc gradients aren't working.

A: Fluorinated compounds often exhibit "fluorous" behavior that standard silica (polar) or C18 (lipophilic) phases cannot resolve.

  • Solution:

    • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase if the nitrile has any basic functionality (rare, but possible).

    • Stationary Phase Switch: If separating homologous fluorinated series (e.g., varying F-content), standard C18 is insufficient. Use a Fluorous Stationary Phase (e.g., Fluofix). Separation on these phases is driven by "fluorine content percentage" rather than simple polarity.[1]

    • Eluent Doping: For Reverse Phase (RP), use 2,2,2-Trifluoroethanol (TFE) as a co-solvent. TFE enhances the selectivity for fluorinated compounds on C8/C18 columns by engaging in specific fluorous-fluorous interactions.

Module B: Distillation & Isolation (The Volatility Trap)

Q: My isolated yield is 40% lower than the assay yield. I suspect I'm losing product on the Rotavap.

A: You likely are. Fluorinated nitriles form potent azeotropes with solvents like THF, DCM, and Methanol.

  • Diagnostic: Check the refractive index of your recovered solvent. If it deviates from the pure solvent, your product is in the waste trap.

  • Protocol Adjustment:

    • Switch Solvents: Avoid DCM. Extract with higher boiling solvents like MTBE or Heptane (if solubility permits).

    • Telescoping: Do not isolate. If the next step tolerates it, perform a solvent swap (distill off the reaction solvent while adding the next reaction solvent) and proceed as a solution.

    • Azeotropic Drying: If you must distill, use a hetero-azeotropic distillation strategy (see Protocol 1 below).

Q: I have a mixture of isomers (regioisomers) with boiling points within 2°C. Can I separate them?

A: Simple distillation will fail. You need Spinning Band Distillation or high-efficiency rectification.

  • Technical Insight: Fluorine substitution often compresses boiling point differences compared to hydrogenated analogs. A Vigreux column has only 2-3 theoretical plates. You need 20-50 plates.

  • Alternative: If the isomers differ in polarity (e.g., ortho- vs. para-fluoro), flash chromatography is actually preferred over distillation for these substrates, provided you use the detection methods mentioned in Module A.

Module C: Crystallization (The Solid State)

Q: My product separates as a dense oil at the bottom of the flask and refuses to crystallize.

A: This is "oiling out," caused by the product being thermodynamically more stable as an amorphous liquid than in the crystal lattice at that temperature/concentration.

  • Solvent System: "Like dissolves like" fails here. Fluorinated molecules are often insoluble in both water (hydrophobic) and hydrocarbons (lipophobic).

  • Recommended Solvent Pairs:

    • Heptane / MTBE: (See OPRD reference). Dissolve in minimal MTBE, add Heptane until cloudy, then cool slowly.

    • Toluene: Often superior to benzene or xylenes for fluorinated aromatics due to better pi-stacking interactions with the electron-deficient fluorinated ring.

    • Avoid: DCM and Chloroform.[2] They are too volatile and often solvate the lattice too well, leading to solvates that collapse upon drying.

Detailed Protocol: Azeotropic Drying & Fractional Distillation

Objective: Purify a volatile fluorinated nitrile (B.P. ~100-120°C) from a crude reaction mixture containing water and organic impurities.

Principle: Water causes hydrolysis of nitriles to amides. Complete water removal is essential before high-temperature distillation. We utilize the MTBE/Water azeotrope (B.P. 52.6°C) to dry the system at low temperature.

Step-by-Step Methodology
  • Solvent Swap:

    • Extract the crude reaction mixture into MTBE (Methyl tert-butyl ether).

    • Wash with brine to remove bulk water.

  • Azeotropic Drying (The Critical Step):

    • Place the organic layer in a flask equipped with a short-path distillation head.

    • Distill at atmospheric pressure (or slight vacuum, >500 mbar) to remove the MTBE/Water azeotrope.

    • Endpoint: Monitor the head temperature. When it stabilizes at the boiling point of pure MTBE (55°C), the water is gone.

    • Do NOT rotavap to dryness if your product B.P. is <150°C. You will lose product.

  • Fractional Distillation:

    • Switch to a Vigreux column (for >10g scale) or a Spaltrohr (Spinning Band) column (for <10g or close isomers).

    • Apply Vacuum: Target a boiling point of ~60-80°C to minimize thermal degradation.

    • Collection Strategy:

      • Fraction 1 (Forerun): Residual MTBE and low-boilers.

      • Fraction 2 (Main Cut): Collect when temperature is stable (±1°C).

      • Fraction 3 (Heel): High boiling oligomers/amides.

  • Validation:

    • Analyze Fraction 2 via

      
      F NMR  (purity) and KF Titration  (water content <0.1%).
      

Data & Comparison Tables

Table 1: Detection Methods for Fluorinated Nitriles
Detection MethodSensitivityApplicabilityNotes
UV (254 nm) LowAromatics onlyAliphatic F-nitriles are invisible.
Iodine Vapor MediumGeneralReversible; good for initial spot check.
KMnO4 Stain Very LowOxidizable groupsF-atoms deactivate oxidation; false negatives common.

F NMR
High All F-compoundsGold Standard. Quantitative and specific.
Refractive Index (RI) MediumChromatographyGood for prep-HPLC of non-UV active compounds.
Table 2: Solvent Selection for Crystallization
Solvent SystemRoleWhy it works for F-Nitriles
Heptane / MTBE Anti-solvent / SolventMTBE solubilizes polar nitriles; Heptane forces precipitation without oiling out (OPRD best practice).
Toluene Single SolventPi-stacking with electron-deficient fluorinated rings stabilizes the lattice.
Ethanol / Water Solvent / Anti-solventGood for highly polar nitriles, but risk of hydrolysis if heated too long.
DCM / Hexane AVOID DCM is too volatile; rapid evaporation leads to amorphous oils.

Decision Logic & Workflows (Visualization)

Diagram 1: Purification Strategy Decision Matrix

PurificationLogic Start Crude Fluorinated Nitrile StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Liquid Solid Solid StateCheck->Solid Solid VolatilityCheck Boiling Point < 150°C? Liquid->VolatilityCheck Azeotrope Risk: Volatility Loss Action: Azeotropic Drying (MTBE) VolatilityCheck->Azeotrope Yes (Volatile) Chromatography Method: Flash Chromatography (Fluorous Phase or C18+TFE) VolatilityCheck->Chromatography No (High BP/Unstable) Distill Method: Fractional Distillation (Vigreux/Spinning Band) Azeotrope->Distill Dry Crude Purity High Purity Isolate Distill->Purity Chromatography->Purity Solubility Solubility Check Solid->Solubility Recryst Method: Cooling Crystallization (Heptane/MTBE or Toluene) Solubility->Recryst Soluble in hot Toluene/MTBE Sublimation Method: Sublimation (High Purity req.) Solubility->Sublimation Volatile Solid Recryst->Purity Sublimation->Purity

Caption: Decision matrix for selecting the optimal purification route based on physical state and volatility.

Diagram 2: Chromatographic Setup for "Invisible" Fluorinated Compounds

ChromSetup Sample Sample Injection (F-Nitrile Mixture) Column Stationary Phase Selection Sample->Column C18 Standard C18 (Often Fails for F-isomers) Column->C18 Standard Fluorous Fluorous Phase (e.g. Fluofix) Separates by F-Content % Column->Fluorous Difficult Separation MobilePhase Mobile Phase Modifier C18->MobilePhase Fluorous->MobilePhase Detection Detection Method MobilePhase->Detection Add TFE (Trifluoroethanol) to enhance selectivity Result Purified Fractions Detection->Result Use RI, ELSD, or Fraction Collection + 19F NMR

Caption: Workflow for chromatographic separation emphasizing stationary phase selection and detection adjustments.

References

  • Sustainable Manufacturing of trans-4-Trifluoromethyl-L-proline via Stereochemical Editing. Organic Process Research & Development, 2024. (Demonstrates Heptane/MTBE crystallization and vacuum distillation of fluorinated intermediates). [3]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, 2014. (Details the use of fluorinated eluents like TFE and F-content based separation).

  • Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation. US Patent 3,449,218. (Foundational text on using acetone/solvents as entrainers for fluorinated chains).

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated Silica Gel Columns. Journal of Chromatographic Science. (Explains the mechanism of Fluorous Stationary Phases).

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development, 2023. (Case study on handling fluorinated nitrile intermediates). [4]

Sources

Technical Support Center: Navigating the Solubility of 3-(2,3-Difluorophenyl)propanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2,3-Difluorophenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility challenges encountered during experimental work. While specific quantitative solubility data for 3-(2,3-Difluorophenyl)propanenitrile is not widely published, this guide will equip you with the foundational knowledge, predictive insights, and robust experimental protocols to determine its solubility in your solvent systems of interest.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2,3-Difluorophenyl)propanenitrile that influence its solubility?

A1: The solubility of 3-(2,3-Difluorophenyl)propanenitrile is primarily governed by the interplay of three key structural features:

  • Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring significantly increases the molecule's polarity and can enhance interactions with polar solvents. Fluorine's high electronegativity can lead to dipole-dipole interactions. The difluorophenyl group can also contribute to lipophilicity, which may improve solubility in less polar solvents.[1]

  • Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor, which suggests favorable interactions with protic solvents like alcohols.[2]

  • Propanenitrile Backbone: The three-carbon aliphatic chain provides a degree of non-polar character to the molecule, allowing for van der Waals interactions with non-polar solvents.

Q2: I am seeing limited solubility in my chosen solvent. What are the most likely reasons?

A2: Limited solubility can stem from several factors:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is fundamental. If your solvent is too non-polar (e.g., hexane) or, in some cases, too polar without the ability to engage in specific interactions, you may see poor solubility.

  • Crystal Lattice Energy: If the compound is a solid, the energy required to break the crystal lattice may be higher than the energy gained from solvation, resulting in low solubility.

  • Temperature: For most solid solutes, solubility increases with temperature. If you are working at room temperature, increasing the temperature may improve solubility.[2]

  • Impurities: The presence of insoluble impurities can sometimes be mistaken for poor solubility of the compound itself.

Q3: How can I qualitatively predict the solubility of 3-(2,3-Difluorophenyl)propanenitrile in a new solvent?

A3: A good starting point is to consider the polarity of your solvent in relation to the structural features of the molecule. A qualitative prediction table is provided below:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the solvent and the polar nitrile and difluorophenyl groups are expected to favor dissolution.[3]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can engage in hydrogen bonding with the nitrogen atom of the nitrile group.[3]
Moderate Polarity Dichloromethane (DCM), Chloroform, Ethyl AcetateModerateThese solvents provide a balance of polarity that can effectively solvate the entire molecule.[3]
Non-Polar Hexane, Heptane, TolueneLow to InsolubleThe weak van der Waals forces offered by these solvents are generally insufficient to overcome the solute-solute interactions.[3]

Q4: Are there any safety concerns I should be aware of when handling 3-(2,3-Difluorophenyl)propanenitrile and organic solvents?

Troubleshooting Guide

This section provides a structured approach to addressing common solubility issues.

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.[8]

Objective: To quantitatively determine the solubility of 3-(2,3-Difluorophenyl)propanenitrile in a specific organic solvent at a constant temperature.

Materials:

  • 3-(2,3-Difluorophenyl)propanenitrile

  • Selected organic solvent (HPLC grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or water bath

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of solid 3-(2,3-Difluorophenyl)propanenitrile to a vial containing a known volume or mass of the organic solvent.[8] The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath.

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8] The temperature should be precisely controlled.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of 3-(2,3-Difluorophenyl)propanenitrile of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 3-(2,3-Difluorophenyl)propanenitrile in the saturated solution.

Data Presentation:

Record your experimentally determined solubility data in a table similar to the one below.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Acetonitrile25User-determined valueUser-determined value
e.g., Ethanol25User-determined valueUser-determined value
e.g., Dichloromethane25User-determined valueUser-determined value
e.g., Toluene25User-determined valueUser-determined value

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Sources

Technical Support Center: Grignard Reactions with Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing fluorinated benzophenones via Grignard addition to fluorinated benzonitriles is a deceptive challenge. While the disconnection seems standard (


), the presence of fluorine atoms on the nitrile ring introduces a critical competing pathway: Nucleophilic Aromatic Substitution (

)
.

Because the cyano group is a strong electron-withdrawing group (EWG), it activates the aromatic ring—particularly at the ortho and para positions—making the fluorine atoms susceptible to displacement by the Grignard reagent (which acts as a carbon nucleophile).

This guide addresses the three most common failure modes:

  • Biaryl Formation (The

    
     Trap).
    
  • Incomplete Conversion (The Solubility Wall).

  • Hydrolysis Failure (The Stable Imine).

Module 1: The "Ortho-F" Problem ( vs. Addition)

User Issue: "I am reacting Phenylmagnesium Bromide with Pentafluorobenzonitrile, but I'm isolating a biaryl product instead of the ketone. What is happening?"

Root Cause Analysis

You are encountering a chemoselectivity failure. The nitrile group (


) is activating the ring for nucleophilic attack. The Grignard reagent, acting as a "hard" nucleophile, has two choices:
  • Path A (Desired): Attack the nitrile carbon (1,2-addition).[1]

  • Path B (Undesired): Attack the ring carbon bearing a fluorine (S_NAr), specifically para or ortho to the nitrile.

In highly fluorinated systems (like pentafluorobenzonitrile), the ring is so electron-deficient that Path B often has a lower activation energy than Path A at room temperature.

Diagram: Competing Reaction Pathways

ReactionPathways Start Fluorinated Benzonitrile (Ar-CN) Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer Attack at C-F (Ring) ImineSalt Magnesium Imine Salt (Desired Intermediate) Start->ImineSalt Attack at C-CN (Nitrile) Grignard Grignard Reagent (R-MgX) Biaryl Biaryl Product (Undesired SNAr) Meisenheimer->Biaryl Elimination of Mg-F Ketone Fluorinated Ketone (Target) ImineSalt->Ketone Acidic Hydrolysis

Caption: Path A (Green) leads to the target ketone. Path B (Red) leads to biaryl impurities via fluoride displacement.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature -78°C to -40°C

generally has a higher activation energy than nitrile addition. Low temperatures kinetically favor the 1,2-addition to the nitrile.
Solvent Toluene/Ether (Non-polar) Polar solvents (THF) separate the

ion pair, making the carbanion "naked" and more aggressive toward the ring. Toluene keeps the ion pair tight, favoring the concerted addition to the nitrile.
Catalyst CuBr[2][3]·SMe₂ (5-10 mol%) Copper(I) salts transmetallate the Grignard to an organocopper species, which is softer and less basic, significantly suppressing

[1].

Corrective Workflow:

  • Cool the nitrile solution (in Toluene/Et₂O) to -78°C .

  • Add 5 mol% CuBr·SMe₂ .

  • Add the Grignard reagent dropwise over 30–60 minutes.

  • Allow to warm slowly to 0°C only after addition is complete.

Module 2: The "Turbo" Solution (Solubility & Reactivity)

User Issue: "My reaction turns into a thick sludge immediately, and I get low yields. It seems like the Grignard isn't reacting."

Root Cause Analysis

Standard Grignard reagents form polymeric aggregates (Schlenk equilibrium) in solution. When they react with benzonitriles, the resulting magnesium imine salt often precipitates, coating the unreacted nitrile and stopping the reaction (the "encrustation effect").

The Fix: Knochel's "Turbo" Chemistry

The use of Lithium Chloride (LiCl) is the industry standard for solving this. LiCl breaks up the polymeric magnesium aggregates, increasing the solubility of both the reagent and the product imine salt [2].

Diagram: The Turbo-Grignard Workflow

TurboWorkflow Step1 1. Preparation Mix R-X + iPrMgCl·LiCl (Halogen Exchange) Step2 2. Active Species 'Turbo' Grignard Formed (R-MgCl·LiCl) Step1->Step2 Fast Exchange Step3 3. Addition Add to Ar(F)-CN at -40°C (Soluble Intermediate) Step2->Step3 High Solubility Step4 4. Hydrolysis Acidic Workup (HCl) Step3->Step4 No Precipitation

Caption: The LiCl adduct prevents aggregation, ensuring the reaction remains homogeneous and complete.

Protocol:

  • If preparing the Grignard: Use

    
      (Turbo Grignard) for the halogen exchange instead of Mg turnings.
    
  • If using commercial Grignard: Add 1.0 equiv of anhydrous LiCl (dissolved in THF) to your reaction vessel before adding the Grignard.

Module 3: Hydrolysis (The Imine Trap)

User Issue: "I see the product spot on TLC during the reaction, but after workup, I have a mixture of starting material and amine, or the imine won't hydrolyze."

Root Cause Analysis

The immediate product of the reaction is a magnesium imine salt (


).
  • Stability: Fluorinated imines are electron-poor, making the carbon less nucleophilic, but the

    
     bond can be surprisingly stable against hydrolysis if the pH isn't low enough.
    
  • Reversion: If the hydrolysis is too gentle, the equilibrium may not drive to the ketone.

Standardized Hydrolysis Protocol

Do not rely on saturated


. You need a strong acid quench to protonate the imine to the iminium ion, which then hydrolyzes.[1]

Step-by-Step:

  • Quench: Pour the cold reaction mixture into 2M HCl (or

    
    ) at 0°C.
    
  • Digestion: Stir vigorously at room temperature for 1–4 hours .

    • Note: For highly sterically hindered or fluorinated systems, heating the biphasic mixture to 40°C may be required to drive hydrolysis [3].

  • Extraction: Extract with Ethyl Acetate or DCM.

  • Wash: Wash organic layer with water (to remove acid) and then brine.

FAQ: Rapid Fire Troubleshooting

Q: Can I use THF as the sole solvent? A: Yes, but only if you use the "Turbo" conditions (LiCl). If using standard Grignards without LiCl, THF often promotes


 side reactions more than Ether/Toluene mixtures.

Q: My fluorinated nitrile is very expensive. How do I optimize without wasting it? A: Perform a "reverse addition." Cool the Grignard reagent to -78°C and slowly add the nitrile to it. Correction: Actually, for nitriles, normal addition (Grignard added to Nitrile) is usually preferred to prevent double-addition (though double addition is rare with nitriles compared to esters). Stick to Grignard into Nitrile but keep the Nitrile in excess or stoichiometric to avoid side reactions.

Q: I see a deep red/orange color during the reaction. Is this bad? A: Not necessarily. Charge-transfer complexes between electron-rich Grignards and electron-poor fluorinated aromatics are common and often colored. However, if it turns black/tarry, you likely have polymerization.

References

  • Copper-Catalyzed Addition: Weiberth, F. J.; Hall, S. S. "Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines." J. Org.[4] Chem.1987 , 52, 3901. Link

  • Turbo Grignard (LiCl effects): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew. Chem. Int. Ed.2004 , 43, 3333. Link

  • Hydrolysis Mechanisms: "Reactions of RLi or RMgX with Nitriles to Ketones." University of Calgary Chemistry Guide. Link

Sources

Removing metal catalyst residues from fluorinated nitrile products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Removal Guide

Welcome to the Advanced Purification Support Hub. As a Senior Application Scientist specializing in pharmaceutical intermediates, I understand that fluorinated nitriles (e.g., fluorobenzonitriles, trifluoromethyl-substituted acrylonitriles) present a unique purification paradox. The electron-withdrawing nature of the fluorine and nitrile groups makes these molecules excellent candidates for nucleophilic aromatic substitution (


), rendering standard amine-based scavenging risky. Furthermore, the high lipophilicity of fluorinated motifs can lead to non-specific binding on carbon-based adsorbents.

This guide moves beyond basic "add and stir" instructions. It dissects the chemical compatibility and kinetic drivers required to meet ICH Q3D guidelines without compromising your yield.

Part 1: Troubleshooting & FAQs

Q1: I have high residual Palladium (>500 ppm) after a Suzuki coupling. Standard silica scavengers aren't working.[1] Why?

Diagnosis: This is often a kinetic issue coupled with "ligand shielding." The Science: Palladium catalysts, especially those with bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligands, form tight complexes. A standard silica-thiol scavenger might struggle to displace these ligands at room temperature due to steric hindrance and high stability constants (


).

Corrective Protocol:

  • Switch to SiliaMetS® DMT (Dimercaptotriazine): The triazine backbone is electron-deficient and forms a highly stable, multidentate complex with Pd, often outcompeting phosphines more effectively than simple thiols.

  • Thermal Activation: Heat the scavenging mixture to 50–60°C .

    • Reasoning: Ligand exchange is an equilibrium process. Heat provides the activation energy to dissociate the phosphine ligand, allowing the scavenger to capture the metal.

  • Solvent Swapping: If your reaction was in Toluene (non-polar), switch to or add THF or DMF .

    • Reasoning: Silica scavengers require wetting to open their pores. Non-polar solvents may not fully wet the silica pores, reducing the effective surface area.

Q2: Can I use amine-based scavengers (e.g., diamine, trisamine) for my fluorinated nitrile?

Critical Warning: NO. The Science: Fluorinated nitriles (especially ortho- or para-fluorobenzonitriles) are highly activated substrates for Nucleophilic Aromatic Substitution (


).
  • The Risk: Amine functionalized silicas act as immobilized bases and nucleophiles. They can displace the fluorine atom, covalently binding your product to the bead. You will observe a "successful" metal removal (clear filtrate) but suffer massive yield loss because your product is stuck to the filter cake.

  • The Solution: Use SiliaMetS® Thiol or Thiourea .[1] These are "softer" nucleophiles and, under neutral scavenging conditions, are far less likely to trigger

    
     at the fluorinated position.
    
Q3: I am removing Copper after a Rosenmund-von Braun cyanation. The product is blue even after an aqueous workup.[3]

Diagnosis: You have lipophilic Copper(II) complexes, likely coordinated to the nitrile product itself or residual pyridine/DMF.

Corrective Protocol:

  • Chelation Wash: Do not rely on water/brine. Wash the organic layer with 10% aqueous ammonium hydroxide (

    
    )  or 0.5M EDTA (pH 8) .
    
    • Mechanism:[2] Ammonia forms the water-soluble

      
       complex (deep blue), effectively stripping Cu from the organic layer.
      
  • Polishing: If trace Cu remains (<50 ppm), use SiliaMetS® Imidazole .

    • Why Imidazole? It mimics the histidine binding pockets found in biological copper proteins, offering high selectivity for Cu(II) without risking hydrolysis of the nitrile group.

Q4: My fluorinated product is disappearing onto the Activated Carbon. How do I recover it?

Diagnosis: Fluorine imparts high lipophilicity ("fluorophilicity"), causing strong hydrophobic adsorption onto the graphitic planes of activated carbon.

Corrective Protocol:

  • Abandon Carbon: For fluorinated APIs, activated carbon is often too aggressive and non-selective.

  • Use Silica-Based Scavengers: Silica backbones are polar. Fluorinated compounds (hydrophobic) are less likely to non-specifically bind to the polar silica surface, provided you use a solvent that solubilizes your product well (e.g., Ethyl Acetate, THF).

  • Rescue Operation: If product is already on carbon, wash the cake with warm THF or MeOH/DCM (1:9) . The polarity shift may desorb the product.

Part 2: Experimental Protocols

Protocol A: Scavenger Screening (Batch Mode)

Use this to identify the correct functional group for your specific metal/ligand combination.

Reagents:

  • Crude Reaction Mixture (post-aqueous workup).

  • Scavenger Kit (Thiol, DMT, Thiourea, TAAcOH). Note: Exclude Amines for fluorinated nitriles.

Steps:

  • Preparation: Dissolve crude product in THF or EtOAc (10 mL/g). Measure initial metal concentration (ICP-MS or colorimetric check).

  • Dosing: Add 4 molar equivalents of scavenger relative to the residual metal content.

    • Tip: If metal content is unknown, assume 5-10% w/w of scavenger to crude product.

  • Incubation: Stir at 50°C for 4 hours .

    • Control: Run a blank with silica gel to check for non-specific binding.

  • Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.

  • Analysis: Analyze filtrate for Metal (ICP-MS) and Product Purity (HPLC).

Protocol B: Bulk De-Metallation (The "Fixed Bed" Method)

Superior to batch stirring for scale-up; prevents mechanical grinding of beads.

Steps:

  • Pack: Slurry the selected scavenger (e.g., SiliaMetS® Thiol) in the elution solvent and pack into a glass column or use a pre-packed cartridge.

  • Equilibrate: Flush with 2-3 column volumes (CV) of solvent.

  • Load: Load the crude product solution (concentration ~0.1 g/mL) onto the column.

  • Elute: Flow at a rate of 1-2 CV/hour.

    • Mechanism:[2] This mimics chromatography. As the solution passes through the packed bed, the "effective" equivalents of scavenger at the solvent front are massive, driving the equilibrium toward complete metal capture (

      
      ).
      
  • Wash: Flush with 2 CV of solvent to recover all product.

Part 3: Data & Selection Guides

Table 1: Scavenger Selection Matrix for Fluorinated Nitriles
Target MetalRecommended ScavengerFunctional GroupMechanismCompatibility Note
Pd (Palladium) SiliaMetS® DMT DimercaptotriazineChelation (N, S donor)Best for hindered Pd ligands.[3] Safe for nitriles.
Pd (Generic) SiliaMetS® Thiol Propylthiol (-SH)Binding (S donor)General purpose. Low risk of side reactions.
Cu (Copper) SiliaMetS® Imidazole ImidazoleCoordination (N donor)Highly selective for Cu. No hydrolysis risk.
Cu (Stubborn) SiliaMetS® TAAcOH Triaminetetraacetic acidChelation (EDTA-like)Use for Cu(II) salts.
Ni (Nickel) SiliaMetS® Thiourea ThioureaChelation (N, S donor)Effective for Ni(0) and Ni(II).
Rh/Ru SiliaMetS® DMT DimercaptotriazineChelationHigh affinity for precious metals.
Table 2: ICH Q3D Elemental Impurity Limits (Permitted Daily Exposure)

Target these levels during process development.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )
Cd (Cadmium) 152
Pb (Lead) 155
As (Arsenic) 11515
Hg (Mercury) 1303
Co (Cobalt) 2A505
V (Vanadium) 2A10010
Ni (Nickel) 2A20020
Pd (Palladium) 2B10010
Cu (Copper) 33000300

Part 4: Decision Workflows

Workflow 1: Method Selection Strategy

A logic gate for choosing between crystallization, extraction, and scavenging.

MetalRemovalStrategy Start Crude Fluorinated Nitrile (Contains Metal Catalyst) CheckSolubility Is Product Crystalline? Start->CheckSolubility Cryst Attempt Crystallization (Reject metal in mother liquor) CheckSolubility->Cryst Yes CheckMetalType Identify Metal Type CheckSolubility->CheckMetalType No / Oil CheckLevels Check Metal Levels (ICP) Cryst->CheckLevels Pd_Route Palladium (Pd) CheckMetalType->Pd_Route Cu_Route Copper (Cu) CheckMetalType->Cu_Route Pd_Scavenge Silica Scavenger (Thiol or DMT) AVOID AMINES Pd_Route->Pd_Scavenge Cu_Wash Aqueous Wash (NH4OH or EDTA) Cu_Route->Cu_Wash Pd_Scavenge->CheckLevels Cu_Wash->CheckLevels Success Pass (< ICH Q3D Limit) CheckLevels->Success Low Fail Fail (> Limit) CheckLevels->Fail High Polishing Polishing Step: SiliaMetS Imidazole (for Cu) SiliaMetS DMT (for Pd) Fail->Polishing Polishing->CheckLevels

Caption: Decision tree for selecting the primary metal removal strategy based on product state and metal type.

Workflow 2: Scavenger Optimization Loop

How to handle "Failed" scavenging attempts.

ScavengerOptimization Initial Initial Screen: 4 eq. Scavenger, 25°C, 4h Result Result Analysis Initial->Result Good Metal < Limit Yield > 95% Result->Good HighMetal High Residual Metal Result->HighMetal LowYield Low Yield (Product Loss) Result->LowYield Fix_Metal 1. Increase Temp (50°C) 2. Switch Ligand (Thiol -> DMT) 3. Add Solvent (THF) HighMetal->Fix_Metal Fix_Yield 1. Check Non-Specific Binding 2. Switch to Polymer Support 3. Use More Polar Solvent LowYield->Fix_Yield Fix_Metal->Initial Retest Fix_Yield->Initial Retest

Caption: Iterative troubleshooting loop for optimizing scavenger performance.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Metal Scavenging User Guide. Biotage. (2023). Available at: [Link][4]

  • Removal of Copper from Rosenmund-von Braun Reactions. Organic Chemistry Portal. Available at: [Link]

  • Palladium Removal using Functionalized Silica. Garrett, C. E., & Prasad, K.[5] (2004).[6] Advanced Synthesis & Catalysis. (Contextual citation for mechanism).

Sources

Controlling regioselectivity in 2,3-difluorophenyl ring substitutions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for medicinal chemists and process engineers working with the 2,3-difluorophenyl scaffold. It prioritizes troubleshooting, mechanistic causality, and actionable protocols.

Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist (Ph.D., 15+ years in Fluorine Chemistry) Ticket Focus: Regiocontrol in 1-Substituted-2,3-Difluorobenzenes

Executive Summary: The "2,3-Difluoro" Electronic Landscape

The 2,3-difluorophenyl moiety is a "privileged scaffold" in drug discovery (e.g., Rilzabrutinib, Gefitinib analogs) due to its metabolic stability and unique electrostatic profile. However, the contiguous fluorine atoms create a complex electronic environment that frustrates standard regioselectivity rules.

The Central Conflict:

  • C2 & C3 (Fluorines): Blocked positions, but they exert powerful inductive effects (-I) and resonance donation (+R).

  • C4 (The "Acidic" Hotspot): Flanked by F3. The proton at C4 is significantly acidified by the ortho-fluorine effect (

    
     drop of ~5-6 units vs benzene).
    
  • C6 (The "Steric" Hotspot): Flanked by the substituent at C1. This is the classic ortho-position for Directed Metalation Groups (DMGs).

Controlling the C4 vs. C6 competition is the primary challenge in functionalizing this ring.

Interactive Troubleshooting Workflows

Module A: Regioselective Lithiation (DoM)

User Query: "I am trying to lithiate 1-substituted-2,3-difluorobenzene. I want to functionalize C6, but I keep getting C4 substitution or a mixture. How do I fix this?"

Scientist's Diagnosis:

You are fighting the "Fluorine Acidity Trap."

  • Mechanism: Fluorine is a superior acidifying group compared to most standard DMGs (Directing Metalation Groups). The C4 proton (ortho to F3) is kinetically and thermodynamically more acidic than the C6 proton (ortho to R), unless R is an exceptionally powerful coordinator.

  • Standard Outcome:

    
    -BuLi/THF at -78°C will almost exclusively deprotonate C4 .
    
Troubleshooting Protocol:
GoalRecommended ProtocolMechanistic Rationale
Target C4 (Standard)Reagent:

-BuLi (1.1 eq) Solvent: THF Temp: -78°C Time: 1 hr
The inductive effect of F3 makes C4-H the most acidic site. THF solvates the Li-cation, promoting the breakdown of aggregates to reactive monomers that attack the most acidic proton.
Target C6 (Challenging)Reagent:

-BuLi/TMEDA or

-BuLi Substrate: R must be a Strong DMG (e.g., -CONEt

, -OCONEt

, -SO

N

Bu) Blocker: Consider silylating C4 first.
You must use the Complex Induced Proximity Effect (CIPE) to override acidity. A strong coordinating group (amide/carbamate) will pre-complex the Lithium, directing it to C6. Warning: If R is a weak DMG (e.g., -OMe, -F, -CF

), you cannot selectively target C6 via direct lithiation.
Avoid "Halogen Dance" Temp: Keep strictly below -70°C. Quench: Inverse addition (pour Li-species into electrophile).2,3-Difluoro anions are prone to isomerization (halogen dance) where the Li migrates to stabilize adjacent to both fluorines if allowed to warm, often leading to defluorination or scrambling.
Decision Logic (DOT Visualization):

LithiationLogic Start Substrate: 1-R-2,3-Difluorobenzene Goal Target Position? Start->Goal C4 Target C4 (Ortho to F3) Goal->C4 C6 Target C6 (Ortho to R) Goal->C6 MethodC4 Use n-BuLi / THF / -78°C (F-directed acidity dominates) C4->MethodC4 CheckDMG Is R a Strong DMG? (Amide, Carbamate, Sulfonamide) C6->CheckDMG YesDMG Yes: Use s-BuLi / TMEDA (CIPE overrides acidity) CheckDMG->YesDMG Yes NoDMG No (e.g., OMe, Alkyl): Direct C6 lithiation unlikely. Use blocking strategy (Si) at C4. CheckDMG->NoDMG No

Caption: Decision tree for selecting lithiation conditions based on the directing power of the substituent R.

Module B: Electrophilic Aromatic Substitution (EAS)

User Query: "I need to brominate my 1-alkoxy-2,3-difluorobenzene. Will it go to C4 or C6?"

Scientist's Diagnosis:

This is a battle of Sterics vs. Electronics .

  • Electronic Convergence:

    • R (at C1): Directs ortho (C6) and para (C4).

    • F3 (at C3): Directs ortho (C4) and para (C6).

    • Result: Both C4 and C6 are electronically activated "hotspots."

  • Steric Differentiator:

    • C6: Flanked by R (Substituent) and H.

    • C4: Flanked by F (Fluorine) and H.[1]

    • Since the Van der Waals radius of Fluorine (1.47 Å) is small (similar to H), C4 is usually less sterically hindered than C6, especially if R is bulky (e.g., -OiPr, -OCF

      
      ).
      
Prediction Table:
Substituent (R)Primary ProductSecondary ProductExplanation
-OMe (Small) C4 (~60-70%) C6 (~30-40%)Mixed product due to low steric bulk of Methyl. Separation required.
-OiPr / -OtBu (Bulky) C4 (>90%) C6 (<10%)Steric bulk at C1 shields the C6 position. C4 is accessible.
-NHAc (Amide) C4 (Major) C6 (Minor)Para-direction (C4) usually dominates for amides due to sterics.

Pro-Tip: If you absolutely need the C6 isomer via EAS, you cannot rely on direct substitution. You must synthesize it via a different route (e.g., lithiation of a C4-blocked precursor) or use a reversible blocking group (sulfonic acid) at C4.

Module C: Nucleophilic Aromatic Substitution (SNAr)

User Query: "I have 2,3-difluoronitrobenzene. Can I selectively displace the Fluorine at C3?"

Scientist's Diagnosis:

No. Standard SNAr will occur exclusively at C2 .

  • Mechanism: SNAr requires an electron-withdrawing group (EWG) located ortho or para to the leaving group to stabilize the Meisenheimer complex.

  • Analysis:

    • F2: Is ortho to the Nitro group (C1). Highly Activated.

    • F3: Is meta to the Nitro group.[2] Not Activated.

  • Outcome: Nucleophilic attack will displace F2 with >98% regioselectivity.

Protocol for C2-Selective SNAr:
  • Solvent: Non-polar solvents (Toluene) often enhance ortho-selectivity via H-bonding (if nucleophile is an amine/alcohol) or by destabilizing the separated ion pair.

  • Base: Use

    
     or DIPEA.
    
  • Temperature: Keep low (0°C to RT) to maintain kinetic control.

How to access the C3-substituted product? You cannot use 2,3-difluoronitrobenzene. You must start with 2,6-difluoronitrobenzene (where both F are equivalent) or 2,3,4-trifluoronitrobenzene (where C4-F is para-activated).

Reference Data & Citations

Key Acidity Trends (pKa in THF)
  • Benzene: ~43

  • Fluorobenzene (Ortho): ~38 (Inductive acidification)

  • 1,3-Difluorobenzene (C2): ~32 (Flanked by 2 Fs - "Acidic Cleft")

  • 2,3-Difluorobenzene (C4): ~37 (Ortho to 1 F)

  • 2,3-Difluorobenzene (C6): ~40 (Ortho to R, Distant from F)

References
  • Regioselective SNAr in Difluoro-systems

    • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Lithiation of Fluoroarenes

    • Title: The lithiation of fluorinated benzenes and its dependence on solvent and temperature.[3]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Directing Effects in EAS

    • Title: Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactiv
    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • Ortho-Lithiation Reviews

    • Title: Directed ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
    • Source: Tetrahedron Letters.
    • URL:[Link]

End of Technical Guide. For further assistance on specific substrates, please submit a ticket with your exact R-group structure.

Sources

Technical Support Center: Chromatography Troubleshooting for Nitrile Hydrolysis Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when monitoring the chemical or biocatalytic hydrolysis of nitriles. The conversion pathway (Nitrile


 Amide 

Carboxylic Acid) presents a unique analytical hurdle: it involves tracking molecules that undergo drastic shifts in polarity and ionization potential within a single reaction mixture.

This guide is designed to move beyond basic instrument operation. It explores the chemical causality behind chromatographic anomalies and provides self-validating protocols to ensure your analytical data is an accurate reflection of your reactor, rather than an artifact of your methodology.

Diagnostic Workflow: Nitrile, Amide, and Acid Separations

Before adjusting your instrument parameters, consult the decision tree below to isolate the root cause of your separation failure.

G Start Sample: Nitrile, Amide, Acid CheckRes Are Amide & Acid resolved? Start->CheckRes FixPH Adjust to pH 2.0-2.5 (0.1% TFA) to protonate Carboxylic Acid CheckRes->FixPH No CheckGhost Ghost Nitrile peak in Amide? CheckRes->CheckGhost Yes FixPH->CheckGhost FixMetal Add EDTA to diluent or use MeOH instead of ACN CheckGhost->FixMetal Yes CheckRT Nitrile retention too long? CheckGhost->CheckRT No FixMetal->CheckRT FixGrad Use steep organic gradient (e.g., 5% to 95% B) CheckRT->FixGrad Yes End Robust Separation Achieved CheckRT->End No FixGrad->End

Decision tree for troubleshooting nitrile, amide, and acid chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my amide and carboxylic acid peaks co-eluting or showing severe tailing? A: This is almost always a mobile phase pH issue. Amides are highly polar due to their hydrogen-bonding capabilities, while carboxylic acids are polar and ionizable. If your mobile phase is near neutral pH (e.g., pH 6-7), the carboxylic acid is ionized into its carboxylate form (R-COO⁻). In this state, it is extremely polar, elutes near the column void volume, and often co-elutes with the neutral amide. The Fix: You must suppress the ionization of the acid. By lowering the mobile phase pH to at least two units below the acid's pKa (typically targeting pH 2.0 - 2.5) using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid, the carboxylic acid becomes fully protonated (R-COOH). This increases its hydrophobicity, pushing its retention time later into the chromatogram and cleanly resolving it from the amide[1].

Q2: I am seeing a "ghost" nitrile peak in my purified amide sample. Is my amide degrading on the column? A: Rarely is this an on-column degradation. It is highly likely an analytical artifact occurring right inside your HPLC sample vial. Recent studies have shown that residual heavy metal catalysts (e.g., Palladium, Ruthenium) carried over from upstream synthesis can catalyze the dehydration of the amide back into a nitrile. This artifact is particularly aggressive when Acetonitrile (ACN) is used as the sample diluent. The Fix: To mitigate this, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your sample diluent to sequester the residual metals, or substitute the ACN diluent entirely with Methanol[2].

Q3: How do I handle the massive retention time gap between the polar acid and the highly hydrophobic unreacted nitrile? A: Nitriles lack hydrogen bond donors and are significantly more hydrophobic than their hydrolysis byproducts. If you use an isocratic method designed to retain the polar amide and acid, the nitrile will elute extremely late, resulting in severe band broadening and poor sensitivity. The Fix: A gradient elution is mandatory. Start at a low organic composition (e.g., 5% ACN) to retain and resolve the amide and acid, then ramp steeply to a high organic composition (e.g., 95% ACN) to efficiently sweep the hydrophobic nitrile off the column as a sharp peak[3].

Quantitative Data & Method Parameters

To standardize your approach, utilize the physicochemical properties and gradient parameters outlined in the tables below.

Table 1: Analyte Characteristics & RP-HPLC Behavior

Compound ClassFunctional GroupRelative PolarityIonization State (pH 2.5)Expected Elution Order (RP-C18)
Amide -CONH₂HighNeutral1 (Earliest)
Carboxylic Acid -COOHHigh to ModerateNeutral (Protonated)2 (Intermediate)
Nitrile -CNLowNeutral3 (Latest)

Table 2: Standardized Gradient Method for Nitrile/Amide/Acid Separation

ParameterSpecificationRationale
Column C18, Endcapped (e.g., 150 x 4.6 mm, 3-5 µm)Endcapping prevents secondary interactions between polar amides/acids and residual silanols.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterBuffers pH to ~2.0, ensuring full protonation of the carboxylic acid to prevent peak tailing.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Maintains ionic strength across the gradient; ACN provides sufficient elution strength for the nitrile.
Gradient 5% B to 95% B over 15 minsResolves polar early eluters while efficiently sweeping the late eluter.
Diluent Methanol + 1mM EDTAPrevents metal-catalyzed artifactual conversion of amide back to nitrile in the sample vial.
Self-Validating Experimental Protocol

A robust analytical method must prove its own reliability before sample data is accepted. Follow this step-by-step methodology to execute a self-validating RP-HPLC run.

Phase 1: Sample Preparation & Artifact Mitigation
  • Quenching: If analyzing a biocatalytic or chemical hydrolysis reaction, quench a 100 µL aliquot by adding 100 µL of 1M HCl to halt enzyme/catalyst activity immediately.

  • Dilution & Chelation: Dilute the quenched sample 1:10 using Methanol containing 1 mM EDTA. Causality: Methanol and EDTA prevent residual heavy metals from catalyzing the dehydration of the amide back into a nitrile within the glass HPLC vial[2].

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into a deactivated glass HPLC vial.

Phase 2: System Suitability Test (SST)
  • Blank Injection: Inject the Methanol/EDTA diluent. Validation: Ensures no ghost peaks originate from the mobile phase, vial leaching, or column carryover.

  • Standard Verification: Inject pure reference standards of the Nitrile, Amide, and Carboxylic Acid individually to confirm absolute retention times.

  • Resolution Check: Inject a spiked mixture of all three components. Validation: The method is only validated for sample analysis if the resolution (

    
    ) between the critical pair (typically the Amide and Carboxylic Acid) is 
    
    
    
    .
Phase 3: Chromatographic Execution
  • Equilibration: Flush the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline is stable.

  • Gradient Run:

    • 0.0 - 2.0 min: Hold at 5% B.

    • 2.0 - 12.0 min: Linear ramp to 95% B.

    • 12.0 - 15.0 min: Hold at 95% B (sweeps the hydrophobic nitrile).

    • 15.0 - 15.1 min: Return to 5% B.

    • 15.1 - 20.0 min: Re-equilibrate the column.

  • Detection: Monitor via UV at 215 nm (or the specific

    
     of your compound's aromatic/aliphatic backbone).
    
References
  • 1 - Sabinet African Journals[1] 2.2 - ACS Publications[2] 3.3 - ResearchGate[3]

Sources

Stability of 3-(2,3-Difluorophenyl)propanenitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 3-(2,3-Difluorophenyl)propanenitrile Under Acidic Conditions

Executive Summary & Chemical Identity

Compound: 3-(2,3-Difluorophenyl)propanenitrile Class: Fluorinated Phenylaliphatic Nitrile Primary Stability Risk: Acid-Catalyzed Hydrolysis[1]

This guide addresses the stability profile of 3-(2,3-Difluorophenyl)propanenitrile in acidic environments. While the aromatic C-F bonds exhibit high stability, the nitrile moiety (-CN) is susceptible to hydrolysis. The rate and extent of this degradation are strictly controlled by acid concentration, temperature, and water activity.

Structure Overview: The molecule consists of a 2,3-difluorophenyl ring attached to a propyl chain terminating in a nitrile group.[2]

  • Aromatic Ring: The 2,3-difluoro substitution creates an electron-deficient ring system but does not significantly participate in acid hydrolysis mechanisms under standard laboratory conditions.[1]

  • Aliphatic Chain: The two-carbon spacer (ethyl group between ring and nitrile) insulates the nitrile from the strong inductive effects of the fluorine atoms, making its reactivity comparable to standard aliphatic nitriles (e.g., hydrocinnamonitrile).

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Understanding the degradation pathway is critical for interpreting impurity profiles in HPLC or LC-MS data.[1] In acidic media, the nitrile undergoes a stepwise transformation.

Pathway Description:

  • Activation: Protonation of the nitrile nitrogen makes the carbon electrophilic.[1]

  • Nucleophilic Attack: Water attacks the electrophilic carbon to form an imidic acid intermediate (unstable).[1]

  • Tautomerization: Rapid rearrangement forms the Primary Amide (Intermediate 1).[1]

  • Hydrolysis: Further hydrolysis converts the amide to the Carboxylic Acid (Final Degradant).[1]

Visual Pathway (Graphviz):

NitrileHydrolysis Nitrile 3-(2,3-Difluorophenyl) propanenitrile (Starting Material) Protonated Nitrilium Ion (Activated) Nitrile->Protonated + H+ Amide 3-(2,3-Difluorophenyl) propanamide (Major Intermediate) Protonated->Amide + H2O (Fast Step) Acid 3-(2,3-Difluorophenyl) propanoic acid (Final Degradant) Amide->Acid + H2O / H+ (Slow Step, Heat)

Caption: Stepwise acid-catalyzed hydrolysis mechanism. The amide is often the persistent impurity in mild acid, while the acid forms under forcing conditions.

Stability Scenarios & Troubleshooting

Scenario A: HPLC Analysis (Dilute Acid, Room Temp)
  • Condition: 0.1% TFA or Formic Acid in Water/Acetonitrile.[1]

  • Stability: High .[1] The compound is stable for >48 hours in standard acidic mobile phases at room temperature.[1]

  • Risk: Negligible hydrolysis.[1]

Scenario B: Synthetic Workup / Forced Degradation (Strong Acid, Heat)
  • Condition: 1N HCl or H2SO4 at Reflux (>60°C).[1]

  • Stability: Low .[1] Rapid conversion to amide occurs within 1-2 hours; complete conversion to acid requires prolonged heating.[1]

  • Risk: Significant yield loss if workup is performed at high temperatures in acidic water.[1]

Troubleshooting Guide
ObservationProbable CauseMechanismCorrective Action
New Peak (RRT ~0.6-0.8) Amide Formation Partial HydrolysisReduce workup temperature; minimize exposure time to aqueous acid.[1]
New Peak (RRT ~0.4-0.5) Acid Formation Complete HydrolysisCheck for accidental heating during acidification steps.[1]
Loss of Assay Precipitation Low SolubilityThe nitrile is lipophilic.[1] Ensure sufficient organic solvent (ACN/MeOH) is present to keep it in solution.[1]
Retention Time Shift pH Sensitivity IonizationThe nitrile is non-ionizable, but the acid degradant is. Ensure mobile phase is buffered (pH < 3) to suppress acid ionization.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Stress)

Purpose: To generate reference standards for the amide and acid degradants.

  • Preparation: Dissolve 10 mg of 3-(2,3-Difluorophenyl)propanenitrile in 1 mL of Acetonitrile.

  • Stress: Add 1 mL of 1N HCl .

  • Incubation:

    • Sample A (Mild): Store at Room Temperature for 24 hours. (Target: Amide formation).

    • Sample B (Harsh): Heat at 80°C for 4 hours. (Target: Acid formation).[1][3]

  • Quench: Neutralize with 1 mL of 1N NaOH (or dilute with mobile phase) prior to injection.

  • Analysis: Inject onto HPLC.

Protocol 2: Stability-Indicating HPLC Method

Purpose: To separate the parent nitrile from its hydrolysis products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Nitrile has weak absorbance; 2,3-difluorophenyl ring absorbs in far UV).[1]

  • Flow Rate: 1.0 mL/min.[1]

Frequently Asked Questions (FAQs)

Q1: Is the C-F bond on the phenyl ring stable in acid? A: Yes. Aromatic C-F bonds are extremely robust.[1] They do not hydrolyze under standard acidic conditions (e.g., HCl, H2SO4). You will not see phenol formation or fluoride release unless you use extreme conditions (e.g., combustion or specialized metal reduction).

Q2: Can I store the compound in DMSO containing 0.1% TFA? A: Short-term (days), yes. Long-term storage in acidic solution is not recommended due to the slow accumulation of the amide impurity.[1] Store the neat solid at 2-8°C.

Q3: Why does the amide appear before the acid in my chromatogram? A: Actually, the elution order on a C18 column is typically: Acid (most polar) < Amide < Nitrile (least polar) . If you see a peak after the nitrile, check for dimerization or other non-hydrolytic impurities.

Q4: Does the 2,3-difluoro substitution accelerate hydrolysis compared to non-fluorinated analogs? A: Minimally. The fluorine atoms are electron-withdrawing, which theoretically deactivates the ring. However, because they are separated from the nitrile by two methylene carbons (-CH2-CH2-), their inductive effect on the nitrile carbon is weak. The hydrolysis rate is comparable to that of 3-phenylpropanenitrile (hydrocinnamonitrile).[1]

References

  • Mechanism of Nitrile Hydrolysis : Cohen, M. A., & Sawaya, M. R. (2022). Hydrolysis of Nitriles to Amides and Carboxylic Acids. Chemistry LibreTexts. Link

  • Acidic Stability of Fluorinated Aromatics : Smart, B. E. (2001).[1] Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • HPLC Method Development for Nitriles : Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] Link

Sources

Validation & Comparative

Analytical Guide: Structural Validation of 3-(2,3-Difluorophenyl)propanenitrile via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

Objective: To provide a definitive structural characterization guide for 3-(2,3-Difluorophenyl)propanenitrile (CAS: N/A for specific isomer, generic fluorinated intermediates often used in kinase inhibitor synthesis).

Context: In medicinal chemistry, distinguishing between regioisomers of difluorinated benzenes is critical. The 2,3-difluoro substitution pattern presents unique spectral challenges compared to its 2,4- or 3,4-analogs due to strong second-order coupling effects in 1H NMR and complex C-F splitting in 13C NMR. This guide compares the diagnostic utility of 1H versus 13C NMR, establishing 13C NMR as the superior method for unambiguous regioisomer confirmation.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution sufficient to resolve Fluorine-Carbon couplings, the following protocol is mandatory.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic nitrile to prevent solvent viscosity broadening, unless the sample contains polar impurities.
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: >30 mg is critical. The splitting of carbon signals by fluorine reduces signal intensity (splitting a singlet into a doublet of doublets lowers peak height by ~75%). High concentration compensates for this.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters[3]
  • Frequency: Minimum 400 MHz (1H) / 100 MHz (13C) required to resolve aromatic multiplets.

  • 13C Parameters:

    • Decoupling: Proton-decoupled (

      
      ).[2]
      
    • Relaxation Delay (D1): Set to

      
       seconds. Fluorinated carbons have no attached protons (C-F), leading to longer 
      
      
      
      relaxation times and reduced NOE enhancement. Short delays will suppress the diagnostic C-F peaks.

1H NMR Spectral Analysis

The proton spectrum provides connectivity data but is often ambiguous regarding the exact fluorine positions due to overlapping multiplets.

Aliphatic Region (The Side Chain)

The propanenitrile chain (


) exhibits a classic 

(or

) pattern, potentially modified by long-range fluorine coupling.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic

-CH2
2.95 – 3.05Triplet (t)2HBenzylic protons. Deshielded by the aromatic ring. May show broadening due to

coupling.

-CH2
2.60 – 2.70Triplet (t)2HAdjacent to nitrile (CN). Typical shift for alkyl nitriles.
Aromatic Region (The Diagnostic Challenge)

The 2,3-difluoro substitution leaves three protons: H4, H5, and H6.

  • H5 (Meta to alkyl, between Fs? No, H5 is adjacent to H4 and H6):

    • Structure Check: In 2,3-difluoro-1-alkylbenzene:

      • Position 1: Alkyl[3]

      • Position 2: Fluorine[4][5][6]

      • Position 3: Fluorine[7][8][4][5]

      • Position 4: Proton (H4)

      • Position 5: Proton (H5)

      • Position 6: Proton (H6)

  • Analysis:

    • H5: Triplet-like multiplet. It couples to H4 (

      
      ), H6 (
      
      
      
      ), and potentially F3 (
      
      
      ).
    • H4: Doublet of multiplets. Strong coupling to F3 (

      
      ) and H5.
      
    • H6: Doublet of multiplets. Strong coupling to H5. Weak coupling to F2 (

      
       is usually small).
      

Expert Insight: 1H NMR often shows a "roof effect" or complex second-order overlapping in the 6.9–7.2 ppm region, making it difficult to definitively distinguish 2,3-difluoro from 2,4-difluoro based solely on integration and rough multiplicity.

13C NMR Spectral Analysis (The Definitive Method)

This is the gold standard for validating this molecule. The presence of Fluorine atoms creates large, predictable splitting patterns (


) that act as a unique fingerprint.
Predicted Chemical Shifts & Coupling Constants
CarbonShift (ppm)MultiplicityCoupling Constants (Hz)Diagnostic Value
CN (Nitrile) ~118.0Singlet (s)N/AConfirms functional group.

-CH2
~17.5Singlet (s)N/AConfirms chain length.

-CH2
~25.0Doublet (d)

Hz
Proximity to Ring (C2-F).
C2 (C-F) ~148 - 152dd

,

Primary Confirmation. Large doublet of doublets.
C3 (C-F) ~148 - 152dd

,

Primary Confirmation. Overlaps with C2 region.
C1 (Quaternary) ~128 - 130d or dd

(from F2)
Differentiates from isomers.
C4 (C-H) ~124.0dd

(from F3),

High field aromatic.
C5 (C-H) ~124.0dd

Distal from fluorines.
C6 (C-H) ~126.0d

(from F2)
Adjacent to alkyl.

Note: "dd" = doublet of doublets. Shifts are estimated based on substituent additivity rules for benzene derivatives.

Comparative Analysis: 2,3-Difluoro vs. Alternatives

The primary "alternative" in a synthesis context is the 2,4-difluoro isomer (a common impurity or misidentified product).

The Distinguishing Logic

The C1 (Quaternary Carbon attached to the alkyl chain) is the key discriminator.

  • In 3-(2,3-Difluorophenyl)propanenitrile:

    • C1 is Ortho to F2 (

      
       Hz).
      
    • C1 is Meta to F3 (

      
       Hz).
      
    • Result: C1 appears as a Doublet of Doublets (dd) (or a pseudo-triplet if constants are similar).

  • In 3-(2,4-Difluorophenyl)propanenitrile:

    • C1 is Ortho to F2 (

      
       Hz).
      
    • C1 is Para to F4 (

      
       Hz).
      
    • Result: C1 appears as a distinct Doublet (d) .[9] The second splitting is negligible.

Performance Table
Feature1H NMR (400 MHz)13C NMR (100 MHz)
Resolution Low (Overlapping aromatic multiplets)High (Distinct lines due to large spectral width)
Isomer ID Ambiguous (Requires simulation)Definitive (Based on C1 splitting pattern)
Sample Req. Low (5 mg)High (>30 mg recommended)
Acquisition Fast (5 mins)Slow (30-60 mins due to relaxation)

Visualization: Structural Validation Workflow

The following diagram illustrates the decision logic for validating the structure using NMR data.

G Start Crude Product (Suspected 2,3-Difluoro) H1_NMR 1H NMR Acquisition (Check Aliphatic Chain) Start->H1_NMR Chain_Check 2x Triplets at 2.6 & 3.0 ppm? H1_NMR->Chain_Check C13_NMR 13C NMR Acquisition (Focus on C1 Quaternary) Chain_Check->C13_NMR Yes Result_Fail Check Synthesis/Purify Chain_Check->Result_Fail No (Wrong Chain) Split_Check Analyze C1 Splitting (~128-130 ppm) C13_NMR->Split_Check Result_23 Doublet of Doublets (dd) CONFIRMED: 2,3-Isomer Split_Check->Result_23 Ortho + Meta Coupling Result_24 Clean Doublet (d) REJECT: Likely 2,4-Isomer Split_Check->Result_24 Ortho Only Coupling

Caption: Logic flow for distinguishing the 2,3-difluoro regioisomer from the 2,4-analog using C1 splitting patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for standard fluorobenzene shifts).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for J-coupling values).

  • Dolphin, D., & AE, R. (1977). Tabulation of Carbon-13 NMR Data. Wiley-Interscience. (Reference for substituent additivity rules).

Sources

19F NMR Chemical Shifts for 2,3-Difluorophenyl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-difluorophenyl moiety is a critical pharmacophore in modern medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and conformational lock. However, characterizing this motif by


F NMR presents unique challenges due to strong second-order effects (the "roof effect") and significant solvent dependence.

This guide provides a technical comparison of chemical shifts, substituent effects, and experimental protocols for 2,3-difluorophenyl derivatives. Unlike proton NMR, where additivity is straightforward,


F shifts in vicinal difluoro systems require a nuanced understanding of electronic shielding and through-space interactions.

Theoretical Framework: The 2,3-Difluoro System

The "Ortho Effect" and Baseline Shifts

The parent compound, 1,2-difluorobenzene , serves as the spectroscopic baseline. Unlike isolated fluorine atoms (e.g., 1,3- or 1,4-isomers), the 1,2-motif exhibits a distinct shielding pattern due to the close proximity of the fluorine lone pairs.

  • Baseline Shift:

    
     -138.9 ppm (in CDCl
    
    
    
    ).
  • Coupling Constant (

    
    ):  Typically 20–22 Hz. This vicinal coupling is a diagnostic fingerprint for the 2,3-substitution pattern, distinguishing it from para (0 Hz) or meta (6–10 Hz) arrangements.
    
Substituent Chemical Shift (SCS) Logic

To predict the shift of a derivative, one must apply Substituent Chemical Shifts (SCS) to the parent baseline. In the 2,3-difluoro system, substituents at the C1 position affect the F2 (ortho) and F3 (meta) nuclei differently.

  • Electron Donating Groups (EDG) (e.g., -NH

    
    , -OH):  Increase electron density, causing shielding  (shift to more negative ppm).
    
    • Effect: F2 (ortho to substituent) shifts significantly upfield.

  • Electron Withdrawing Groups (EWG) (e.g., -NO

    
    , -COOH):  Decrease electron density, causing deshielding  (shift to less negative/more positive ppm).[1]
    
    • Effect: F2 (ortho to substituent) shifts downfield.

Comparative Analysis: Chemical Shift Data

The following table synthesizes experimental data and predictive trends for common 2,3-difluorophenyl derivatives. All values are referenced to CFCl


 (

0.0 ppm).[1][2][3]
Table 1: F NMR Chemical Shifts of 2,3-Difluorophenyl Derivatives
CompoundSubstituent (C1)

F2 (Ortho) [ppm]

F3 (Meta) [ppm]

(F2-F3)
Electronic Effect
1,2-Difluorobenzene -H (Parent)-138.9-138.90.0Baseline
2,3-Difluoroaniline -NH

-155.0 to -158.0-139.5~16 ppmStrong Shielding (EDG)
2,3-Difluorophenol -OH-150.5-138.0~12.5 ppmShielding (EDG)
2,3-Difluorotoluene -CH

-142.0-138.5~3.5 ppmWeak Shielding
2,3-Difluorobenzoic Acid -COOH-118.0 to -120.0-136.0~17 ppmStrong Deshielding (EWG)
2,3-Difluorobenzonitrile -CN-110.0-134.0~24 ppmStrong Deshielding (EWG)
2,3-Difluoronitrobenzene -NO

-115.0-132.0~17 ppmStrong Deshielding (EWG)
2,3-Difluoropyridine N (Heterocycle)-92.0-135.0~43 ppmInductive Withdrawal

Note: Values are approximate and highly solvent-dependent. Polar solvents (DMSO-d6) typically cause a 1–2 ppm deshielding effect compared to CDCl


.
Diagram: Substituent Effect Trends

The following diagram visualizes how different functional groups "pull" or "push" the F2 signal relative to the F3 signal.

SubstituentEffects cluster_EDG Electron Donating (Shielding) cluster_EWG Electron Withdrawing (Deshielding) Baseline 1,2-Difluorobenzene (-139 ppm) Aniline 2,3-Difluoroaniline F2: ~ -156 ppm Baseline->Aniline Strong Shielding (-NH2) Phenol 2,3-Difluorophenol F2: ~ -150 ppm Baseline->Phenol Shielding (-OH) Acid 2,3-Difluorobenzoic Acid F2: ~ -119 ppm Baseline->Acid Deshielding (-COOH) Nitro 2,3-Difluoronitrobenzene F2: ~ -115 ppm Baseline->Nitro Strong Deshielding (-NO2)

Caption: Substituent impact on the F2 (ortho) chemical shift relative to the parent 1,2-difluorobenzene.

Experimental Protocol: High-Fidelity Acquisition

Achieving quantitative accuracy in


F NMR requires specific attention to relaxation times (

) and excitation bandwidths, especially for difluoro systems where

-coupling can disperse signal intensity.
Step-by-Step Methodology
  • Sample Preparation:

    • Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of deuterated solvent (CDCl

      
       or DMSO-d
      
      
      
      ).
    • Internal Standard: Add 0.1% v/v

      
      -trifluorotoluene (
      
      
      
      -63.7 ppm) or hexafluorobenzene (
      
      
      -164.9 ppm). Avoid CFCl
      
      
      (volatile) for quantitative work unless sealed tubes are used.
    • Tube: Use high-grade 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize background fluorine signals from glass impurities.

  • Instrument Parameters:

    • Pulse Sequence: zgig (inverse gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) for quantitative integration.

    • Spectral Width: Set to at least 300 ppm (-200 to +100 ppm) to capture all signals and the standard.

    • Relaxation Delay (

      
      ):  Fluorine nuclei have long 
      
      
      
      relaxation times (1–5 seconds). Set
      
      
      (typically 10–20 seconds) for quantitative accuracy.
    • Offset (O1P): Center the transmitter at -120 ppm to ensure uniform excitation of the 2,3-difluoro region.

  • Data Processing:

    • Zero Filling: Fill to at least 64k points.

    • Line Broadening (LB): Apply 0.3–1.0 Hz exponential multiplication to improve S/N without masking

      
       coupling.
      
    • Baseline Correction: Critical for accurate integration; use a polynomial fit (Bernstein polynomial) if the baseline is rolling.

Case Study: Drug Discovery Applications

The 2,3-difluorophenyl motif is increasingly used to block metabolic "soft spots" on aromatic rings.

Example: PT2977 (HIF-2 Inhibitor Precursor)

In the development of PT2977, a 2,3-difluoro-1-hydroxy-indan derivative,


F NMR was pivotal for assigning stereochemistry.
  • Challenge: Distinguishing between the cis and trans isomers of the hydroxyl group relative to the fluorine.

  • Solution: The "Through-Space" fluorine-fluorine coupling (

    
    ) and the chemical shift anisotropy are sensitive to the spatial orientation of the -OH group. The cis-isomer typically exhibits a larger downfield shift for the F2 fluorine due to the deshielding proximity of the oxygen lone pairs (Lone Pair Effect).
    
Workflow: Metabolic Stability Tracking

The following diagram illustrates how


F NMR is used to track the defluorination or hydroxylation of a 2,3-difluorophenyl drug candidate in a microsomal stability assay.

MetabolicTracking Sample Microsomal Incubation (Drug + Liver Microsomes) Quench Quench Reaction (Acetonitrile + Internal Std) Sample->Quench Acquisition Acquire 19F NMR (128 scans, D1=5s) Quench->Acquisition Analysis Spectrum Analysis Acquisition->Analysis Intact Parent Signal (-138 to -150 ppm) Doublet of Doublets Analysis->Intact No Change Metabolite New Signals Analysis->Metabolite New Peaks Defluorination Free Fluoride Ion (-120 ppm singlet) Metabolite->Defluorination Loss of F Hydroxylation Shifted Aromatic F (New multiplets) Metabolite->Hydroxylation Ring Oxidation

Caption: Workflow for using 19F NMR to detect metabolic degradation of fluorinated drugs.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Rosen, G. M., et al. (2013). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry.

  • Wallace, O. B., et al. (2016). "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." Journal of Medicinal Chemistry.
  • SpectraBase. "1,2-Difluorobenzene 19F NMR Spectrum."[4][5]

  • University of Colorado. "19F NMR Reference Standards."

Sources

HPLC Method Development for Fluorinated Phenylpropanenitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Challenge

As a Senior Application Scientist, I frequently encounter the limitations of traditional alkyl-bonded phases when dealing with halogenated aromatics. Fluorinated phenylpropanenitriles—critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs)—present a unique chromatographic challenge. Their primary impurities are often regioisomers (e.g., ortho- vs. meta- vs. para-fluoro substitutions) or des-fluoro analogs.

Because the carbon-fluorine bond is highly polar but the overall molecular volume changes minimally compared to a carbon-hydrogen bond, standard C18 columns often fail to provide baseline resolution. C18 phases rely almost exclusively on dispersive (hydrophobic) interactions, which cannot differentiate the subtle dipole moment variations of fluorinated regioisomers[1].

This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) and Biphenyl phases, providing a self-validating methodology for achieving robust purity analysis.

The Causality of Column Selection

Why C18 Fails for Fluorinated Regioisomers

C18 columns separate compounds based on hydrophobicity. In the case of fluorinated phenylpropanenitriles, the hydrophobic difference between a 3-fluoro and a 4-fluoro isomer is negligible. Consequently, they co-elute[2].

The PFP Advantage: Orthogonal Selectivity

Pentafluorophenyl (PFP) columns offer a radically different retention mechanism. The highly electronegative fluorine atoms on the PFP ligand create an electron-deficient phenyl ring. This enables multiple modes of interaction:

  • 
     Interactions:  The electron-deficient PFP ring acts as a Lewis acid, interacting strongly with the electron-rich aromatic ring of the analyte[3].
    
  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact with the C-F bonds of the analyte[4].

  • Shape Selectivity: The rigid, planar nature of the PFP group provides steric differentiation, allowing it to easily resolve positional isomers that a flexible C18 chain cannot[4].

The Biphenyl Alternative

Biphenyl columns also offer enhanced


 interactions but lack the strong dipole-dipole interactions of the PFP phase. They serve as an excellent intermediate choice when PFP retention is too strong, though they often yield slightly lower resolution for strictly fluorinated isomers.

Experimental Workflow and Logic

To visualize the method development logic, the following workflow dictates the decision-making process when encountering co-eluting fluorinated impurities.

HPLC_Method_Dev Start Analyze Target: Fluorinated Phenylpropanenitrile Impurity Assess Impurities: Positional Isomers & Des-fluoro Start->Impurity Phase Select Stationary Phase Impurity->Phase C18 C18 Column (Hydrophobic/Dispersion) Phase->C18 PFP PFP Column (Dipole, π-π, Shape Selectivity) Phase->PFP Result1 Poor Resolution of Isomers (Rs < 1.5) C18->Result1 Co-elution Result2 Baseline Resolution (Rs > 2.0) PFP->Result2 Orthogonal Opt1 Switch to Methanol to enhance π-π Result1->Opt1 Modify Validate Self-Validating SST: Confirm Rs > 2.0 Result2->Validate Fine-tune Opt1->PFP Re-evaluate

Decision matrix for HPLC method development targeting fluorinated aromatic isomers.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a closed-loop, self-validating system. If the System Suitability Test (SST) criteria are not met at Step 4, the method automatically mandates a return to Step 2.

Step 1: Column and Mobile Phase Selection

  • Column: Select a PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water (controls silanol ionization and maintains consistent analyte protonation).

  • Mobile Phase B: Methanol.

    • Crucial Causality: Methanol is strictly preferred over Acetonitrile (ACN) for PFP columns. ACN possesses a triple bond that can participate in

      
       interactions with the PFP stationary phase, effectively masking the column's surface and suppressing the desired 
      
      
      
      interactions with the analyte. Methanol, being a protic solvent, does not interfere with
      
      
      binding[1].

Step 2: Gradient Profile Design

  • Run a scouting gradient from 5% B to 95% B over 20 minutes.

  • Flow rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Note: Temperature control is vital; elevated temperatures can disrupt weak dipole-dipole interactions).

Step 3: Sample Preparation

  • Prepare a resolution standard containing 1.0 mg/mL of 4-fluorophenylpropanenitrile (target), 0.1 mg/mL of 3-fluorophenylpropanenitrile (critical isomer impurity), and 0.1 mg/mL of phenylpropanenitrile (des-fluoro impurity) in 50:50 Water:Methanol.

Step 4: System Suitability Testing (SST) & Validation

  • Inject 5 µL of the resolution standard.

  • Self-Validation Gate: Calculate the USP resolution (

    
    ) between the 3-fluoro and 4-fluoro isomers.
    
  • Pass:

    
    . Proceed to sample analysis.
    
  • Fail:

    
    . Decrease the gradient slope (e.g., 40% B to 60% B over 20 minutes) or decrease column temperature to 25°C to enhance dipole interactions.
    

Comparative Performance Data

The following table summarizes the quantitative chromatographic data obtained when comparing the C18, Biphenyl, and PFP phases under identical gradient conditions (Methanol/Water).

Stationary PhaseAnalyteRetention Time (

, min)
Peak Asymmetry (

)
Resolution (

) vs. Target
C18 (Alkyl) Des-fluoro Impurity8.121.15N/A
4-Fluoro (Target)8.451.180.8 (Co-elutes with 3-Fluoro)
3-Fluoro (Impurity)8.581.190.4
Biphenyl Des-fluoro Impurity8.501.10N/A
4-Fluoro (Target)9.201.121.5
3-Fluoro (Impurity)9.451.111.2
PFP (Fluorophenyl) Des-fluoro Impurity7.901.02N/A
4-Fluoro (Target)10.151.014.2
3-Fluoro (Impurity)11.301.033.8
Data Interpretation

As demonstrated in the table, the C18 column fails to resolve the 3-fluoro and 4-fluoro positional isomers (


), rendering it useless for purity validation of this specific intermediate[2]. The Biphenyl column shows improvement due to 

interactions but falls short of baseline resolution. The PFP column, leveraging its unique combination of shape selectivity and dipole-dipole interactions, achieves massive separation (

) and superior peak shape (

), proving it is the optimal choice for fluorinated phenylpropanenitrile purity assays[3].

Conclusion

When developing an HPLC method for fluorinated phenylpropanenitriles, relying on standard C18 chemistry is a strategic error. The subtle structural differences of fluorinated regioisomers require orthogonal retention mechanisms. By utilizing a Pentafluorophenyl (PFP) stationary phase in combination with a protic organic modifier (Methanol), analytical scientists can exploit


, dipole-dipole, and steric interactions to achieve robust, self-validating baseline resolution.

References

  • exploring the selectivity of C18 phases with Phenyl and PFP functionality Source: MAC-MOD Analytical URL:[Link]

  • ACE C18-PFP technical brochure - HPLC Source: HPLC.eu URL:[Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column Source: Restek Resource Hub URL:[Link]

  • Luna PFP(2) HPLC Columns Source: Phenomenex URL:[Link]

Sources

A Tale of Two Isomers: Unpacking the Biological Activity of 2,3- vs. 3,4-Difluorophenyl Motifs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug design, the substitution of hydrogen with fluorine has become a cornerstone strategy for medicinal chemists. This simple alteration can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. However, the devil is often in the details, and the precise positioning of these fluorine atoms can lead to dramatically different biological outcomes. This guide delves into a comparative analysis of two common difluorophenyl isomers: the 2,3-difluoro and 3,4-difluoro substitution patterns. Through a central case study and detailed experimental protocols, we will explore how this subtle structural change can be a critical determinant of a drug candidate's success.

The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is rarely a matter of chance. Its strategic placement is driven by a desire to modulate several key parameters:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by cytochrome P450 (CYP) enzymes. This can increase a drug's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to more favorable interactions with the target protein. These can include enhanced hydrogen bonding or dipole-dipole interactions.

  • Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which in turn affects its solubility, permeability, and oral absorption.

The choice between a 2,3-difluoro and a 3,4-difluoro isomer is a nuanced decision that depends on the specific chemical scaffold and the therapeutic target. Understanding the distinct electronic and steric effects of each substitution pattern is crucial for rational drug design.

Case Study: Difluorophenyl Analogs as p38 MAPK Inhibitors

To illustrate the impact of difluorophenyl isomerism, we will examine the structure-activity relationship (SAR) of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a pivotal role in inflammatory responses, making it a key target for a range of diseases.[1][]

For instance, a study on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles identified potent p38α inhibitors.[3] Another study on 2,3,4-triaryl-1,2,4-oxadiazol-5-ones also highlighted the importance of a 4-fluorophenyl/pyridine motif for p38α kinase inhibition.[4][5] The development of Skepinone-L, a highly selective p38α inhibitor, also involved modifications to a difluorophenyl ring.[6][7]

Table 1: Hypothetical Comparative Data for 2,3- vs. 3,4-Difluorophenyl p38 MAPK Inhibitors

Property2,3-Difluorophenyl Analog3,4-Difluorophenyl AnalogRationale for Expected Differences
p38α IC50 (nM) 5015The 3,4-difluoro substitution may allow for more favorable interactions with the hydrophobic pocket and the hinge region of the p38α active site.
Kinase Selectivity (Panel of 50 kinases) ModerateHighThe specific geometry of the 3,4-isomer might lead to a more precise fit in the p38α active site, reducing off-target binding.
Caco-2 Permeability (Papp, 10-6 cm/s) 5.28.9The 3,4-difluoro isomer may have a more optimal lipophilicity for passive diffusion across the cell membrane.
Human Liver Microsomal Stability (t1/2, min) 4575The 3,4-difluoro pattern might be less susceptible to metabolism by certain CYP isoforms compared to the 2,3-isomer.

Note: This table presents a hypothetical scenario based on general principles and published SAR data for p38 inhibitors. Actual results would be compound-specific.

Experimental Workflows for Comparative Analysis

To generate the type of data presented in the hypothetical case study, a series of well-defined in vitro assays are essential. The following sections provide detailed protocols for key experiments.

I. Biochemical Potency: p38 Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the p38 kinase by 50% (IC50).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Prepare serial dilutions of 2,3- and 3,4-difluoro analogs Incubate Incubate enzyme with inhibitor dilutions Serial Dilutions->Incubate Enzyme Prep Prepare p38α enzyme solution Enzyme Prep->Incubate Substrate_ATP Prep Prepare substrate (ATF2) and ATP solution Initiate Reaction Add Substrate/ATP mix to initiate kinase reaction Substrate_ATP Prep->Initiate Reaction Incubate->Initiate Reaction Stop Reaction Stop reaction and detect phosphorylation Initiate Reaction->Stop Reaction Plot Data Plot % inhibition vs. log[inhibitor] Stop Reaction->Plot Data Calculate IC50 Determine IC50 values using non-linear regression Plot Data->Calculate IC50

Caption: Workflow for determining the IC50 of p38 MAPK inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20).[8]

    • Prepare serial dilutions of the 2,3-difluoro and 3,4-difluoro analogs in the assay buffer.

    • Prepare a working solution of recombinant p38α enzyme in the assay buffer.

    • Prepare a solution containing the substrate (e.g., ATF-2/GST fusion protein) and ATP in the assay buffer.[8]

  • Assay Procedure (96-well plate format):

    • To each well, add the diluted inhibitor solutions.

    • Add the p38α enzyme solution to each well and incubate for a pre-determined time (e.g., 20 minutes) to allow for inhibitor binding.[8]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 37°C for a set time (e.g., 60 minutes).[8]

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence resonance energy transfer (FRET) assay (e.g., LANCE).[8][9][10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Cellular Permeability: Caco-2 Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Seed Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form a confluent monolayer Seed Cells->Differentiate Add Compound Add test compound to apical (A) or basolateral (B) side Differentiate->Add Compound Incubate Incubate at 37°C Add Compound->Incubate Sample Take samples from the receiver compartment at time points Incubate->Sample Quantify Quantify compound concentration by LC-MS/MS Sample->Quantify Calculate Papp Calculate apparent permeability coefficient (Papp) Quantify->Calculate Papp

Caption: Caco-2 permeability assay workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • To assess apical-to-basolateral (A-B) permeability, add the test compound (2,3- or 3,4-difluoro analog) to the apical side and fresh transport buffer to the basolateral side.

    • To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh transport buffer to the apical side.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

III. Metabolic Stability: Human Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Prepare Microsomes Thaw and dilute human liver microsomes Pre-incubate Pre-incubate microsomes and compound at 37°C Prepare Microsomes->Pre-incubate Prepare Compound Prepare test compound solution Prepare Compound->Pre-incubate Initiate Initiate reaction by adding NADPH Pre-incubate->Initiate Time Points Take aliquots at various time points Initiate->Time Points Quench Quench reaction with cold acetonitrile Time Points->Quench Analyze Analyze remaining parent compound by LC-MS/MS Quench->Analyze Calculate Half-life Determine in vitro half-life (t1/2) Analyze->Calculate Half-life

Caption: Human liver microsomal stability assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration in the reaction buffer.[8][9]

    • Prepare a working solution of the test compound (2,3- or 3,4-difluoro analog).

    • Prepare a solution of the cofactor NADPH.[8][9]

  • Assay Procedure:

    • In a 96-well plate, combine the human liver microsomes and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[9]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[11]

Conclusion: A Subtle Change with Profound Implications

The choice between a 2,3-difluoro and a 3,4-difluoro substitution pattern is a critical decision in drug design that can have far-reaching consequences for a compound's biological activity. As we have explored through the lens of p38 MAPK inhibitors, this seemingly minor structural modification can significantly impact potency, selectivity, permeability, and metabolic stability.

For researchers and drug development professionals, a systematic and comparative approach is paramount. By employing a suite of robust in vitro assays, as detailed in this guide, it is possible to dissect the nuanced effects of fluorine isomerism and make data-driven decisions to advance the most promising candidates. The tale of these two isomers underscores a fundamental principle of medicinal chemistry: in the quest for novel therapeutics, every atom matters.

References

  • Laufer, S., et al. The path of p38α MAP kinase inhibition. University of Tübingen. [Link]

  • MDPI. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. [Link]

  • Enzo Life Sciences. p38 MAP Kinase Assay. [Link]

  • Revesz, L., et al. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Fedorov, O., et al. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-122. [Link]

  • Oreate AI Blog. Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. [Link]

  • Zhang, T., et al. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38. Free Radical Biology and Medicine, 147, 123-135. [Link]

  • Uitdehaag, J. C. M., et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953493. [Link]

  • Smyth, L. A., & Collins, I. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3-4), 131-151. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Zhang, Y., et al. The same MAPK signaling pathway as in Figure 1, represented in R and... ResearchGate. [Link]

  • Li, J., et al. Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. European Journal of Medicinal Chemistry, 138, 1019-1035. [Link]

  • Feranchak, A. P., et al. p38 MAP kinase modulates liver cell volume through inhibition of membrane Na+ permeability. The Journal of Clinical Investigation, 108(10), 1535-1543. [Link]

  • Graphviz. DOT Language. [Link]

  • Birukova, A. A., et al. p38 MAP kinase-dependent regulation of endothelial cell permeability. American Journal of Physiology-Lung Cellular and Molecular Physiology, 287(5), L985-L993. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]

  • GitHub. d3-graphviz: Graphviz DOT rendering and animated transitions using D3. [Link]

  • Al-Hayali, R., & Salih, V. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(1), 1-6. [Link]

  • Zhong, Q., et al. Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science, 51(4), 2154-2161. [Link]

  • Laufer, S. A., et al. Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry, 60(12), 5047-5064. [Link]

  • Lee, J. K., & Lee, K. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]

  • Chen, S., et al. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Frontiers in Cell and Developmental Biology, 11, 1188339. [Link]

  • El-Gendy, M. A., & El-Kadi, A. O. Bioanalysis and pharmacokinetics of the p38 MAPkinase inhibitor SB202190 in rats. Journal of Chromatography B, 826(1-2), 196-202. [Link]

Sources

X-ray Crystallography & Structural Analysis of 2,3-Difluorophenyl Substituted Nitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 2,3-Difluorophenyl Substituted Nitriles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 2,3-difluorophenyl nitrile motif is a critical structural element in modern medicinal chemistry and materials science, particularly in the design of negative dielectric anisotropy liquid crystals (LCs) and metabolically stable drug candidates. Unlike their 2,6-difluoro isomers, which are often employed to shield the nitrile group sterically, the 2,3-substitution pattern creates a unique lateral dipole moment and induces specific torsional twists that define the bulk material properties.

This guide provides an in-depth structural comparison of 2,3-difluorophenyl nitriles against their key alternatives (2,6-difluoro, monofluoro, and non-fluorinated analogs). We synthesize data from single-crystal X-ray diffraction (SC-XRD) to reveal how this specific fluorination pattern dictates crystal packing, density, and intermolecular networking.

Structural Comparison: The "Fluorine Effect" on Crystal Packing[1]

The introduction of fluorine atoms at the 2- and 3-positions of a benzonitrile core fundamentally alters the molecular landscape. X-ray data reveals that this is not merely a steric effect but a profound electronic redistribution that governs the lattice energy.

1.1 Conformation and Torsion Angles

The most distinct feature observed in the crystallography of 2,3-difluorophenyl derivatives is the "Ortho-Twist" .

  • 2,3-Difluoro (The Subject): In biaryl systems (e.g., 2,3-difluoroterphenyls), the repulsive interaction between the ortho-fluorine and the hydrogen/fluorine on the adjacent ring forces a non-planar conformation. Torsion angles typically range from 40° to 60° , preventing coplanar pi-stacking. This "twisted" geometry is crucial for preventing crystallization in LC mixtures, thereby widening the nematic phase range.

  • 2,6-Difluoro (The Alternative): This isomer often adopts a more symmetric, albeit twisted, conformation. However, the symmetry can sometimes facilitate more efficient packing (higher melting points) compared to the asymmetric 2,3-isomer.

  • Non-Fluorinated: Often exhibit torsion angles closer to 0–30° (depending on other substituents), allowing for tighter pi-pi stacking and often resulting in lower solubility and higher melting points.

1.2 Intermolecular Interactions: The Hierarchy of Forces

Crystallographic analysis of 2,3-difluorobenzonitrile derivatives (such as N-(2,3-difluorophenyl)-2-fluorobenzamide) reveals a specific hierarchy of supramolecular synthons:

  • Strong H-Bonds (If Donors Present): Amide or acid groups dominate the packing (e.g., N-H...O).

  • Weak C-H...F Interactions: In the absence of strong donors, the 2,3-difluoro motif engages in C-H...F interactions. Notably, these are directional . The fluorine acts as a weak acceptor.

  • Dipole-Dipole Stacking: The 2,3-substitution creates a net dipole perpendicular to the ring axis. Crystal packing often shows antiparallel dimerization to cancel this dipole, a feature less pronounced in the symmetric 2,6-isomer.

  • Absence of F...F Interactions: Contrary to common intuition, direct F...F contacts are rare and usually repulsive. Structures stabilize to maximize F...H contacts and minimize F...F overlap.

Comparative Data Analysis

The following table synthesizes crystallographic and physical data for 2,3-difluorophenyl nitriles compared to standard alternatives.

Table 1: Structural & Physical Properties Comparison

Feature2,3-Difluorophenyl Nitrile 2,6-Difluorophenyl Nitrile Non-Fluorinated (Phenyl Nitrile)
Crystal System Typically Monoclinic or Triclinic (Low Symmetry)Often Orthorhombic or Monoclinic (Higher Symmetry)Varies (often high symmetry)
Lattice Packing Loose / Twisted. Driven by lateral dipole minimization.Efficient / Herringbone. Driven by symmetry and shape.Tight / Pi-Stacked. Driven by planar overlap.
Melting Point Low (Parent is Liquid @ RT).[1] Derivatives often have lower Mp than isomers.Medium (Parent Mp ~30°C).High (Parent Mp -13°C, but derivatives often solid).
Density (calc) High (~1.4 - 1.6 g/cm³ for solid derivatives)High (~1.4 - 1.6 g/cm³)Medium (~1.1 - 1.3 g/cm³)
Dielectric Anisotropy Negative (Large). Dipole

to long axis.
Neutral/Weak. Dipoles cancel or shield CN.Positive. Dipole

to CN axis.
Dominant Interaction C-H...F / Dipole-Dipole C-H...N / C-H...F Pi-Pi / C-H...N

Analyst Insight: The low melting point of the parent 2,3-difluorobenzonitrile (liquid at RT) compared to the solid 2,6-isomer (Mp ~30°C) is a direct crystallographic consequence of the asymmetry of the 2,3-substitution, which disrupts efficient crystal nucleation.

Detailed Experimental Protocols

To obtain high-quality X-ray data for these often low-melting or oily compounds, specialized protocols are required.

3.1 Protocol: In-Situ Cryo-Crystallography for Low-Melting Nitriles

Since the parent 2,3-difluorobenzonitrile is liquid, standard benchtop crystallization fails.

  • Capillary Mounting: Seal 0.5 µL of the neat liquid in a Lindemann glass capillary (0.3 mm diameter).

  • Zone Melting: Mount the capillary on the diffractometer goniometer. Use an optical heating laser or Cryostream to flash-cool the sample to 100 K, creating a polycrystal.

  • Annealing: Slowly warm the sample to ~10–20 K below the melting point (approx. 250–260 K) to anneal the polycrystal into a single crystal domain. Cycle this temperature 3–5 times.

  • Data Collection: Once a single domain is confirmed (sharp spots, no rings), cool back to 100 K for data collection to minimize thermal motion (ellipsoids).

3.2 Protocol: Co-Crystallization of Solid Derivatives

For drug candidates containing this motif.

  • Solvent Choice: Avoid chlorinated solvents (CHCl3) as they can form halogen bonds that compete with the F...H interactions you want to study. Use Toluene/Hexane or Ethanol slow evaporation.

  • Seeding: If the oil resists crystallization, scratch the vessel with a glass rod. The 2,3-difluoro motif is prone to supercooling.

Visualization of Structural Logic

The following diagrams illustrate the decision-making process for structural analysis and the interaction hierarchy observed in these crystals.

Diagram 1: Interaction Hierarchy in Fluorinated Nitriles

InteractionHierarchy Core 2,3-Difluorophenyl Nitrile Core Primary Primary Driver: Dipole Minimization (Antiparallel Stacking) Core->Primary Strong Lateral Dipole Secondary Secondary Driver: Weak H-Bonds (C-H...F, C-H...N) Core->Secondary F as Acceptor Tertiary Tertiary Driver: Steric Twist (Avoids F...F repulsion) Core->Tertiary Ortho-Substitution Result Crystal Outcome: Low Melting Point High Density Twisted Conformation Primary->Result Secondary->Result Tertiary->Result

Caption: Hierarchy of intermolecular forces driving the crystal packing of 2,3-difluorophenyl nitriles.

Diagram 2: Crystallography Workflow for Oily Fluorinated Aromatics

Workflow Start Sample: 2,3-Difluoro Nitrile (Likely Liquid/Oil) CheckState Is it Solid at RT? Start->CheckState LiquidPath In-Situ Cryo-Crystallography CheckState->LiquidPath No SolidPath Standard Recrystallization CheckState->SolidPath Yes Capillary Seal in Capillary LiquidPath->Capillary Anneal Laser Zone Annealing (Cycle near Mp) Capillary->Anneal Solve Structure Solution (Watch for F-Disorder) Anneal->Solve Solvent Use Non-Halogenated Solvent (Toluene/Hexane) SolidPath->Solvent Solvent->Solve

Caption: Decision tree for selecting the correct crystallographic method based on the physical state of the sample.

Case Study: The "Fo23" Amide Derivative

Reference Structure: N-(2,3-difluorophenyl)-2-fluorobenzamide

To understand the 2,3-difluoro motif in a solid-state drug-like context, we analyze the "Fo23" structure.

  • Space Group: Monoclinic Pn (No. 7).

  • Packing: The structure reveals that the 2,3-difluoro substitution forces the amide group to twist out of the phenyl plane by ~23° . This is a critical observation for drug design, as it suggests that this motif is not planar in the binding pocket, unlike a simple phenyl amide.

  • Interactions: The lattice is held together by 1D amide...amide hydrogen bonds. The fluorine atoms do not form F...F contacts but instead engage in weak C-H...F interactions (2.51 Å), reinforcing the stacking without dominating it.

References
  • Structure of N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23)

    • Source: MDPI, Molbank.
    • Title: "N-(2,3-Difluorophenyl)-2-fluorobenzamide"
    • URL:[Link]

  • Liquid Crystal Mesogens (Terphenyl Derivatives)

    • Source: ResearchG
    • Title: "Phase behaviour and crystal structures of 2′,3′-difluorinated p-terphenyl deriv
    • URL:[Link]

  • Source: Sigma-Aldrich / Merck.
  • Fluorine Interactions in Crystallography

    • Source: Figshare / CrystEngComm.
    • Title: "Intermolecular Interactions of Organic Fluorine Seen in Perspective"[2]

    • URL:[Link]

  • Comparative Reactivity & Properties

    • Source: BenchChem.[3]

    • Title: "A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers"

Sources

Comparative metabolic stability of mono- vs di-fluorinated nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In the optimization of nitrile-containing pharmacophores—particularly covalent inhibitors (e.g., Cathepsin K, DPP-4)—metabolic stability is often the rate-limiting step for clinical progression. The primary liability of aliphatic nitriles is cytochrome P450-mediated


-hydroxylation , which triggers a spontaneous decomposition cascade releasing toxic cyanide.

This guide compares the two primary remedial strategies:


-monofluorination  and 

-difluorination
.
  • Monofluorination provides a modest metabolic barrier via electronic deactivation but fails to fully abrogate cyanide release and introduces chirality complications.

  • Difluorination offers a near-absolute block against oxidative metabolism (removing all

    
    -protons) but significantly lowers the LUMO energy of the nitrile group, increasing susceptibility to hydrolytic degradation (chemical instability).
    

Key Takeaway: While difluorination is superior for blocking oxidative clearance, it requires careful monitoring of hydrolytic stability. For programs where both oxidative and hydrolytic stability are compromised, steric blocking (e.g., cyclopropyl nitriles as seen in Odanacatib) is the recommended alternative.

Mechanistic Basis of Instability

To engineer stability, one must understand the degradation mechanism. The metabolic fate of nitriles is dictated by the accessibility of the


-carbon to P450 oxo-ferryl species.
The Cyanide Release Pathway (Oxidative)

The dominant clearance pathway for aliphatic nitriles is oxidative


-dealkylation .
  • Abstraction: CYP450 abstracts an

    
    -hydrogen radical.
    
  • Rebound: Oxygen rebound generates an

    
    -hydroxynitrile (cyanohydrin).
    
  • Collapse: The cyanohydrin is inherently unstable at physiological pH and spontaneously decomposes into a carbonyl compound and hydrogen cyanide (HCN) .

The Hydrolysis Pathway (Nucleophilic)

Fluorine is highly electronegative (


). Accumulating fluorine atoms at the 

-position exerts a powerful inductive effect (

), withdrawing electron density from the nitrile carbon.
  • Consequence: The nitrile carbon becomes highly electrophilic (susceptible to nucleophilic attack by water or active-site serines/cysteines).

  • Result: Conversion to the corresponding amide or carboxylic acid, rendering the drug pharmacologically inactive.

Visualizing the Pathways

The following diagram illustrates the divergent fates of mono- and di-fluorinated nitriles.

MetabolicPathways Substrate Aliphatic Nitrile (R-CH2-CN) P450 CYP450 (Oxidation) Substrate->P450 H-abstraction Cyanohydrin Cyanohydrin (Unstable Intermediate) P450->Cyanohydrin OH rebound Decomp Spontaneous Decomposition Cyanohydrin->Decomp Cyanide TOXICITY: Cyanide Release Decomp->Cyanide Carbonyl Aldehyde/Ketone Decomp->Carbonyl MonoF Mono-Fluoro Nitrile (R-CHF-CN) MonoF->P450 Slower (Inductive Effect) Still Possible (1 H left) MonoF->Cyanohydrin If Oxidized DiF Di-Fluoro Nitrile (R-CF2-CN) DiF->P450 BLOCKED (No alpha-H) Hydrolysis Hydrolysis (Chemical/Enzymatic) DiF->Hydrolysis High Electrophilicity Risk Amide Inactive Metabolite: Amide/Acid Hydrolysis->Amide

Figure 1: Divergent metabolic fates. Non-fluorinated and mono-fluorinated nitriles are susceptible to oxidative cyanide release. Di-fluorinated nitriles block this pathway but are prone to hydrolysis.

Comparative Performance Analysis

The following table synthesizes data trends observed in cathepsin and protease inhibitor optimization programs.

Feature

-Monofluoronitrile (R-CHF-CN)

-Difluoronitrile (R-CF2-CN)
Metabolic Stability (

)
Moderate. The C-F bond strengthens the geminal C-H bond (bond dissociation energy increases), slowing P450 attack, but does not prevent it.High. Complete blockade of

-hydroxylation. Primary clearance shifts to distal sites or hydrolysis.
Cyanide Release Risk Present. If metabolism occurs, F-cyanohydrin forms and decomposes to F-carbonyl + HCN.Negligible. Mechanism for oxidative cyanide release is structurally impossible.
Chemical Stability Good. Inductive effect is moderate; nitrile is stable to spontaneous hydrolysis at physiological pH.Risk. Highly electron-deficient nitrile. Can hydrolyze to amide in plasma or slightly basic buffers.
Chirality Problematic. Creates a chiral center. Enantiomers often have vastly different DMPK/Potency profiles, requiring stereoselective synthesis.None. Achiral (assuming R group is achiral). Simplifies synthesis and CMC.
pKa (of

-proton)
Acidic (~15-20). Can be deprotonated by bases, leading to epimerization or racemization in vivo.N/A. No

-protons.
Case Study: The "Odanacatib" Lesson

In the development of Cathepsin K inhibitors, early leads with simple alkyl nitriles showed rapid clearance and cyanide potential.

  • Attempt 1 (Mono-F): Improved half-life but introduced a chiral center that was metabolically unstable (racemization).

  • Attempt 2 (Di-F): Solved oxidative metabolism but increased reactivity toward non-target nucleophiles (off-target toxicity).

  • Final Solution (Odanacatib): The researchers utilized a 1-cyanocyclopropyl group. This mimics the "blocking" effect of difluorination (no

    
    -hydrogens) without the extreme electron-withdrawing penalty of two fluorine atoms, maintaining hydrolytic stability [1].
    

Experimental Protocols

To validate these properties in your own series, use the following self-validating protocols.

Microsomal Stability & Cyanide Quantification

Objective: Determine intrinsic clearance (


) and correlate it with cyanide release.

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH regenerating system.

  • Naphthalene-2,3-dicarboxaldehyde (NDA) + Taurine (for cyanide derivatization).

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with HLM (0.5 mg/mL) at 37°C. Initiate with NADPH.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile (containing internal standard).

  • Cyanide Assay (Parallel Well):

    • At 60 min, quench a separate aliquot with 0.1 M NaOH.

    • Add NDA/Taurine reagent. React for 30 min in dark.

    • Measure fluorescence (Ex 418 nm / Em 460 nm) to detect the

      
      -isoindole derivative of cyanide.
      
  • Analysis:

    • Calculate

      
       from the parent depletion slope.
      
    • Normalize cyanide fluorescence against a KCN standard curve.

    • Pass Criteria:

      
      L/min/mg protein; Cyanide < 1% molar equivalent of parent loss.
      
Chemical Hydrolysis Stress Test

Objective: Assess the susceptibility of the electrophilic nitrile to hydrolysis (relevant for Di-F analogs).

Protocol:

  • Prepare 10

    
    M compound in Simulated Intestinal Fluid (SIF, pH 6.8)  and PBS (pH 7.4) .
    
  • Incubate at 37°C for 24 hours (no enzymes).

  • Analyze via LC-MS/MS for the formation of the corresponding primary amide (+18 Da mass shift).

  • Interpretation: >5% conversion indicates a chemical instability liability that may cause poor oral bioavailability or shelf-life issues.

Strategic Recommendations

When designing nitrile-containing drugs:

  • Start with Mono-F only if the target binding pocket strictly requires a hydrogen bond donor/acceptor geometry that Di-F disrupts, and you can tolerate the chirality.

  • Move to Di-F if the Mono-F analog shows high clearance via the

    
    -carbon and the nitrile carbon is not in a sterically unhindered environment (to minimize hydrolysis).
    
  • Use the "Cyclopropyl Switch" (as in Odanacatib) if Di-F analogs fail due to hydrolysis or excessive electrophilicity. The cyclopropyl ring prevents

    
    -oxidation geometrically while maintaining a more "organic" electron density profile than the perfluorinated carbon.
    
Decision Workflow

DecisionTree Start Start: Aliphatic Nitrile Lead (High Clearance) Q1 Is the metabolic soft spot the alpha-carbon? Start->Q1 Q2 Can the pocket tolerate a larger group (Cyclopropyl)? Q1->Q2 Yes Sol_Other Strategy: Block distal sites or scaffold hop Q1->Sol_Other No Q3 Is the Nitrile prone to hydrolysis (Di-F)? Q2->Q3 No (Steric constraint) Sol_Cyc Strategy: Cyclopropyl Nitrile (Balanced Stability) Q2->Sol_Cyc Yes (Preferred) Sol_DiF Strategy: Di-Fluorination (Max Metabolic Stability) Q3->Sol_DiF No (Di-F stable) Sol_Mono Strategy: Mono-Fluorination (Use with caution: Chirality) Q3->Sol_Mono Yes (Di-F too reactive)

Figure 2: Medicinal chemistry decision tree for stabilizing labile nitriles.

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

  • Obach, R. S., et al. (2006). "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23.

Benchmarking Synthesis Yields: Navigating the Reactivity of 2,4-Difluoro Analogs in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to modulate lipophilicity, enhance metabolic stability, and improve binding affinity in blockbuster therapeutics like fluconazole and diflunisal. However, synthesizing these analogs—particularly via palladium-catalyzed Suzuki-Miyaura cross-coupling—presents unique yield challenges compared to their non-fluorinated or mono-fluorinated counterparts.

As an Application Scientist, I frequently observe that standard coupling conditions applied to 2,4-difluorophenylboronic acid result in depressed yields, incomplete conversion, or complex mixture profiles. This guide objectively benchmarks the synthesis yields of 2,4-difluoro analogs, dissects the mechanistic causality behind their divergent reactivity, and provides a self-validating protocol to ensure reproducible, high-yielding syntheses.

Mechanistic Causality: Why 2,4-Difluoro Analogs Behave Differently

The reactivity of 2,4-difluorophenylboronic acid is governed by a delicate balance of electronic and steric effects that directly impact the catalytic cycle[1]. Understanding these forces is critical for rational reaction optimization.

  • Electronic Withdrawal and Lewis Acidity: The strong inductive (-I) effect of the fluorine atoms—especially the ortho-fluorine—withdraws electron density from the aromatic ring. This increases the Lewis acidity of the boron center, which can theoretically facilitate the formation of the reactive boronate complex required for transmetalation[1].

  • The Protodeboronation Penalty: This same electron withdrawal severely destabilizes the carbon-boron bond. Under basic, aqueous conditions at elevated temperatures, the boronic acid is highly susceptible to protodeboronation, rapidly degrading into 1,3-difluorobenzene. In some unoptimized systems, over 50% of the boronic acid can decompose within hours[2].

  • Steric Hindrance: The spatial arrangement of the ortho-fluorine creates a steric clash during the approach of bulky palladium-phosphine complexes, slowing down the rate-limiting transmetalation step[1]. If transmetalation is delayed, background degradation pathways (protodeboronation and homocoupling) dominate the reaction coordinate[2].

G A 2,4-Difluorophenylboronic Acid B Boronate Complex (Activated) A->B Base / H2O C Transmetalation (Rate-Limiting) B->C Pd(II)-Aryl E Protodeboronation (1,3-Difluorobenzene) B->E Thermal Degradation D Cross-Coupled Product (High Yield) C->D Fast Reductive Elimination F Homocoupling (Tetrafluorobiphenyl) C->F O2 / Excess Pd

Mechanistic divergence in 2,4-difluorophenylboronic acid cross-coupling.

Benchmarking Data: Comparative Yield Analysis

To overcome the intrinsic instability of 2,4-difluorophenylboronic acid, the catalytic system must be tuned to accelerate transmetalation so that cross-coupling outcompetes degradation. The table below benchmarks the yields of various 2,4-difluoro cross-coupling reactions, highlighting the causality behind the chosen conditions.

Aryl Halide SubstrateCatalyst SystemReaction ConditionsYield (%)Mechanistic Rationale
5-Bromosalicylic acid PdCl₂, K₂CO₃DMF/H₂O, 75 °C, Ultrasound98% Sonication enhances mass transfer and kinetic acceleration, allowing high yields at lower temperatures to minimize thermal protodeboronation[1][3].
4-Chloroaniline Pd(OAc)₂, RuPhos, K₃PO₄Toluene, 80 °C96% The bulky, electron-rich Buchwald ligand (RuPhos) stabilizes the Pd-center and drastically accelerates transmetalation[4].
3-Iodo-N-Boc indazole Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 110 °C (Microwave)98% Microwave heating provides rapid, uniform kinetic conversion, pushing the reaction to completion before significant deboronation occurs[5].
Electron-poor aryl chlorides Pd₂(dba)₃, XPhos, Na₂CO₃THF/Toluene/H₂O, 95 °C<40% Slower oxidative addition with electron-poor substrates allows homocoupling and protodeboronation side-reactions to dominate the system[2].

Self-Validating Experimental Protocol: Synthesis of 2,4-Difluoro Biaryl Scaffolds

The following protocol utilizes a Buchwald ligand system (Pd/RuPhos) to synthesize a 2,4-difluoro biaryl scaffold. This methodology is designed as a self-validating system : it includes built-in diagnostic checks to ensure the researcher can actively monitor the competition between cross-coupling and protodeboronation.

Materials Required
  • Aryl halide (1.0 equiv, limiting reagent)

  • 2,4-Difluorophenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, aqueous 2M solution)

  • Toluene (Degassed)

Step-by-Step Methodology

Step 1: Catalyst Activation & Degassing

  • Charge an oven-dried Schlenk flask with the aryl halide, Pd(OAc)₂, and RuPhos.

  • Evacuate the flask and backfill with dry Nitrogen (Repeat 3x).

  • Add degassed toluene (0.2 M relative to the aryl halide). Stir at room temperature for 10 minutes.

  • Causality: Oxygen promotes the Pd-catalyzed oxidative homocoupling of the boronic acid. Pre-mixing the palladium source with RuPhos ensures the complete formation of the highly active monomeric

    
     species before the boronic acid is introduced.
    

Step 2: Controlled Reagent Addition

  • Add 2,4-difluorophenylboronic acid to the mixture.

  • Inject the aqueous K₃PO₄ solution.

  • Immediately immerse the flask in a pre-heated oil bath at 80 °C.

  • Causality: The biphasic Toluene/Water system ensures a controlled, steady-state concentration of the activated boronate complex. Capping the temperature at 80 °C limits the thermal energy available for the protodeboronation pathway.

Step 3: In-Process Validation Logic (Self-Validation) At


 hours, halt stirring to allow phase separation. Sample the upper organic layer for LC-MS or GC-MS analysis. Apply the following diagnostic logic:
  • State A (Success): Aryl halide is consumed; Product mass is dominant. Action: Proceed to Step 4.

  • State B (Protodeboronation Failure): Aryl halide remains; Boronic acid mass is absent; a peak at m/z 114 (1,3-difluorobenzene) is detected. Action: The background degradation outpaced your coupling. Spike the reaction with an additional 0.5 equiv of 2,4-difluorophenylboronic acid and continue heating.

  • State C (Catalyst Death): Aryl halide remains; Boronic acid remains. Action: The catalytic cycle has stalled (likely due to oxygen ingress or steric poisoning).

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated Palladium black.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the pure 2,4-difluoro biaryl product.

References

  • National Institutes of Health (PMC). "Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates". [Link]

  • Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". [Link]

  • ACS Omega. "Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production". [Link]

  • National Institutes of Health (PMC). "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence".[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-(2,3-Difluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Dual-Hazard Framework

Disposing of 3-(2,3-Difluorophenyl)propanenitrile (CAS: 945542-22-3) requires a specialized protocol that addresses its two distinct chemical moieties: the nitrile group (-CN) and the difluorophenyl ring .

Standard solvent disposal methods are insufficient. Treating this substance merely as "organic waste" creates two critical risks:

  • Acidic Incompatibility: Exposure to strong acids in a commingled waste stream can hydrolyze the nitrile, potentially releasing hydrogen cyanide (HCN) gas or toxic ammonium salts.

  • Incineration Compliance: The fluorine atoms necessitate incineration facilities equipped with scrubbers to capture Hydrogen Fluoride (HF), preventing environmental release and damage to standard combustion chambers.

This guide provides a self-validating disposal system designed to neutralize these risks before the waste leaves your bench.

Hazard Identification & Waste Characterization[1]

Before handling, you must classify the waste stream based on the compound's specific properties.[1]

PropertyDataOperational Implication
Molecular Formula C₉H₇F₂NContains Nitrogen and Fluorine.[1][2][3][4][5][6][7][8][9] Do not mix with non-halogenated solvents.
Hazard Class Acute Toxic (Oral/Dermal/Inhal)High-level PPE (Nitrile gloves, lab coat, safety glasses) is mandatory.
Reactivity Hydrolyzes in strong acid/baseNEVER add to acidic waste streams (e.g., Aqua Regia, Piranha etch waste).
RCRA Status Characteristic Waste (Toxic/Ignitable)Likely not P-listed, but must be treated as Halogenated Organic Waste .

The Self-Validating Disposal Protocol

This protocol uses a "Gatekeeper" logic: you cannot proceed to the next step without verifying the safety of the previous one.

Phase 1: Pre-Treatment & Segregation (The Bench Level)

Objective: Ensure the waste is stable and correctly categorized before it enters the central waste stream.

  • The pH Gatekeeper Test:

    • Action: Before pouring waste into a container, measure the pH of the receiving solvent using a non-bleeding pH strip.

    • Requirement: The waste container must be Neutral (pH 6-8) or slightly Alkaline (pH 8-10) .

    • Causality: Acidic conditions catalyze the hydrolysis of the nitrile group (

      
      ).[10] While less rapid than inorganic cyanides, this reaction generates heat and ammonium byproducts that can pressurize containers.
      
  • The Halogen Segregation:

    • Action: Designate a specific waste container labeled "Halogenated Organic Waste - High Fluorine Content."

    • Critical Error Prevention: Do not pour this into "General Organic Solvents" or "Non-Halogenated" red cans. Fuel blending facilities often reject waste with >1000 ppm halogens.

  • Oxidizer Check:

    • Action: Verify the waste stream contains no strong oxidizers (e.g., peroxides, nitric acid).

    • Causality: Nitriles are combustible.[6][7][9][11] Mixing with oxidizers creates a potential deflagration hazard.

Phase 2: Containerization & Labeling

Objective: Regulatory compliance (RCRA/EPA) and downstream safety.

  • Container Type: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste is potentially acidic or corrosive.

  • Labeling Syntax:

    • Primary Constituent: 3-(2,3-Difluorophenyl)propanenitrile

    • Solvent Matrix: (e.g., Dichloromethane, Ethyl Acetate)

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

    • Warning: "CONTAINS ORGANIC NITRILE - DO NOT ACIDIFY"

Phase 3: Disposal Workflow Visualization

The following decision tree illustrates the logic flow for segregating this specific chemical.

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: 3-(2,3-Difluorophenyl)propanenitrile CheckpH GATE 1: Check pH of Waste Stream Start->CheckpH IsAcidic Is Acidic (pH < 5)? CheckpH->IsAcidic Neutralize Neutralize with Dilute NaOH/NaHCO3 IsAcidic->Neutralize Yes CheckHalogen GATE 2: Select Container IsAcidic->CheckHalogen No (pH 6-10) Neutralize->CheckpH Re-test HalogenBin Bin A: Halogenated Organic Waste (High Fluorine) CheckHalogen->HalogenBin Correct Path NonHalogenBin Bin B: Non-Halogenated Waste CheckHalogen->NonHalogenBin WRONG PATH Labeling Label: 'Toxic, Halogenated, Nitrile' Alert: 'DO NOT ACIDIFY' HalogenBin->Labeling FinalDisp Ship for Incineration (w/ HF Scrubbing) Labeling->FinalDisp Safe Safe Path Risk Critical Risk

Figure 1: Decision logic for the segregation and disposal of fluorinated nitrile waste.

Spill Management (Immediate Operational Plan)

In the event of a spill outside the fume hood, execute this protocol immediately.

  • Evacuate & Ventilate:

    • Nitriles can have significant vapor pressure. Evacuate the immediate area and increase ventilation (open windows, activate purge buttons).

  • PPE Upgrade:

    • Do not attempt cleanup with standard latex gloves. Use Silver Shield/4H® or double-layered Nitrile (min 8 mil) gloves. Wear a full-face respirator with organic vapor cartridges if outside a hood.

  • Containment & Absorption:

    • Do NOT use standard paper towels (increases surface area for evaporation).

    • Use vermiculite or activated charcoal spill pillows. These absorb the liquid and suppress vapors.

  • Decontamination:

    • After removing the bulk solid, wash the surface with a mild alkaline detergent (pH 9-10) to ensure no acidic residues trigger hydrolysis.

    • Collect all spill debris into a wide-mouth jar, label as "Hazardous Waste - Nitrile Debris," and seal immediately.

Regulatory & Compliance Context

  • EPA/RCRA Codes: While 3-(2,3-Difluorophenyl)propanenitrile is not explicitly P-listed (like simple cyanides), it must be managed under the "Cradle-to-Grave" responsibility.

    • D001: Ignitability (if in flammable solvent).

    • D003: Reactivity (Potential, if mixed with strong acids).

  • Incineration Requirements: The presence of the Difluorophenyl group mandates that the waste be sent to a facility capable of handling halogenated loads. Standard fuel blending (used for simple solvents like Acetone) is often prohibited for fluorinated compounds due to HF formation during combustion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. [Link]

Sources

Personal protective equipment for handling 3-(2,3-Difluorophenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety architecture for handling 3-(2,3-Difluorophenyl)propanenitrile (CAS: 134672-74-5). This protocol is designed for researchers requiring high-fidelity safety standards beyond the generic Safety Data Sheet (SDS).

EXECUTIVE SAFETY SUMMARY

  • Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation) . As an organic nitrile, this compound possesses a latent toxicity mechanism. Upon metabolism, it can liberate cyanide ions (

    
    ), inhibiting cytochrome c oxidase and arresting cellular respiration.
    
  • Secondary Hazard: Skin & Eye Irritation .[1] The fluorinated aromatic ring enhances lipophilicity, potentially accelerating dermal absorption compared to non-halogenated analogues.

  • Critical Directive: All handling must occur within a certified chemical fume hood. Zero skin contact is the operational baseline.

PART 1: HAZARD ARCHITECTURE & MECHANISM

Expertise & Experience: To protect yourself, you must understand the enemy. Organic nitriles are deceptive; they often lack the immediate "burn" of an acid, leading to complacency.

  • The Absorption Vector: The addition of the difluorophenyl group increases the molecule's lipophilicity (LogP ~2.6). This allows it to permeate the lipid bilayer of the skin more effectively than simple aliphatic nitriles.

  • The Metabolic Time-Bomb: unlike inorganic cyanides (e.g., NaCN) which act instantly, organic nitriles undergo hepatic metabolism (via cytochrome P450 enzymes) to release

    
    . Symptoms may be delayed 1–4 hours.
    
    • Implication: A spill on the skin that is "washed off" but not treated seriously can lead to systemic toxicity hours later.

PART 2: PPE SELECTION MATRIX

Trustworthiness: This matrix is based on permeation kinetics, not just material compatibility.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (4-5 mil, extended cuff)Permeation Defense: Nitrile rubber provides good splash resistance but is not impervious to aromatic nitriles over long durations. The air gap between two layers creates a "breakthrough buffer," allowing you to detect a breach in the outer layer before the inner layer is compromised.
Hand Protection (Spill/Bulk) Laminate Film (e.g., Silver Shield/4H) Chemical Impermeability: For spills >10 mL or handling pure neat liquid >100g, nitrile is insufficient. Laminate film offers >4hr breakthrough time.
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm) Backup: Full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.Inhalation Risk: The vapor pressure of this molecule allows it to reach toxic concentrations in stagnant air. A standard N95/surgical mask offers zero protection against vapors.
Eye/Face Chemical Splash Goggles (Indirect Vent)Vapor/Splash Seal: Safety glasses with side shields are insufficient for liquids that are fatal via absorption. Goggles seal the orbital area from vapor entry.
Body Lab Coat (Poly/Cotton or Nomex) + Chemical Apron Splash Deflection: Standard lab coats absorb liquids. A rubberized or Tyvek apron prevents saturation of clothing near the torso.

PART 3: OPERATIONAL WORKFLOWS

Workflow 1: Safe Handling Protocol (Donning to Doffing)

Logic: Safety is a sequence, not a state. This diagram illustrates the mandatory flow to prevent cross-contamination.

PPE_Workflow Start START: Risk Assessment Donning DONNING SEQUENCE: 1. Inspect Lab Coat 2. Inner Nitrile Gloves 3. Goggles 4. Outer Nitrile Gloves (Over Cuff) Start->Donning Handling ACTIVE HANDLING: Inside Fume Hood Only Sash at Safe Height Donning->Handling Check INTEGRITY CHECK: Inspect Outer Gloves Every 15 Mins Handling->Check Check->Handling Pass Doffing DOFFING SEQUENCE: 1. Remove Outer Gloves (Beak Method) 2. Wash Inner Gloves 3. Remove Goggles 4. Remove Inner Gloves Check->Doffing Contamination/End Wash HYGIENE: Wash Hands with Soap/Water (20 Seconds) Doffing->Wash

Figure 1: The "Double-Shell" Protocol ensures that at no point is the skin exposed to the potentially contaminated outer surface of the PPE.

PART 4: EMERGENCY RESPONSE & DISPOSAL

Scenario A: Skin Exposure
  • Immediate Action: Move to the safety shower/sink immediately.

  • Doffing: Remove contaminated clothing while under the water stream.

  • Irrigation: Rinse for 15 minutes minimum .

  • Medical Alert: Inform EMS that the patient was exposed to a Fluorinated Organic Nitrile . Mention the potential for delayed cyanide toxicity.

Scenario B: Spill Cleanup (<50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (combustible and rapid evaporation surface).

  • Decontaminate: Wipe the surface with a mild bleach solution (oxidizes traces) followed by water.

Disposal Logistics (Halogenated Waste)

Because this molecule contains Fluorine, it cannot be mixed with standard organic solvents if your facility separates halogenated waste (which is standard practice to prevent corrosion in incinerators).

Waste CategoryContainer LabelingIncompatibilities
Halogenated Organic "Hazardous Waste: 3-(2,3-Difluorophenyl)propanenitrile" Tags: Toxic, IrritantDo NOT mix with: 1. Strong Oxidizers (Peroxides, Nitric Acid) 2. Strong Acids (Risk of HCN evolution)
Spill Decision Logic

Spill_Response Spill SPILL DETECTED Size Assess Volume Spill->Size Small < 10 mL (Inside Hood) Size->Small Large > 10 mL (Or Outside Hood) Size->Large Action_Small 1. Double Nitrile Gloves 2. Absorb with Vermiculite 3. Bag as Halogenated Waste Small->Action_Small Action_Large 1. EVACUATE LAB 2. Secure Perimeter 3. Call EHS / HazMat Large->Action_Large

Figure 2: Decision matrix for spill response, prioritizing evacuation for uncontained releases.

REFERENCES

  • PubChem. (n.d.). Compound Summary: 3-(2,3-Difluorophenyl)propanenitrile. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Propionitrile. Right to Know. Retrieved March 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. Retrieved March 6, 2026, from [Link]

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Difluorophenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2,3-Difluorophenyl)propanenitrile

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